Methyl 2-methyl-3-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZGFIMLHZTLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345017 | |
| Record name | Methyl 2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59382-59-1 | |
| Record name | Methyl 2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-nitrobenzoic acid, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for Methyl 2-methyl-3-nitrobenzoate (CAS No: 59382-59-1). This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. All quantitative data is presented in tabular format for clarity, and key experimental protocols are described in detail. Visual diagrams are provided to illustrate experimental workflows and logical relationships.
Chemical and Physical Properties
This compound is a nitroaromatic compound with the molecular formula C9H9NO4.[1] It presents as a light yellow or white to brown crystalline solid.[1][2][3] It is sparingly soluble in water but demonstrates solubility in organic solvents like ethanol, methanol, acetone, and chloroform.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | Methyl 3-nitro-o-toluate, 2-Methyl-3-nitrobenzoic acid methyl ester | [1][3][5] |
| CAS Number | 59382-59-1 | [1][4] |
| Molecular Formula | C9H9NO4 | [1][2][4] |
| Molecular Weight | 195.17 g/mol | [1][4] |
| Appearance | Yellow crystalline powder / Light yellow solid / White to Brown powder to crystal | [1][2][3] |
| Melting Point | 62-65 °C | [2][5] |
| Boiling Point | 320 °C at 760 mmHg | [1] |
| Density | 1.34 g/cm³ | [1] |
| InChI | 1S/C9H9NO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5H,1-2H3 | [4] |
| InChIKey | CRZGFIMLHZTLGT-UHFFFAOYSA-N | [4] |
| SMILES | CC1=C(C=CC=C1--INVALID-LINK--[O-])C(=O)OC | [4] |
Spectroscopic Data
While detailed spectral data is not extensively available in the provided search results, a Mass Spectrum (GC) is noted to be available for this compound.[6] For related compounds like Methyl 3-nitrobenzoate, both 1H NMR and 13C NMR data are used to confirm its structure after synthesis, indicating the utility of these techniques for characterizing the title compound.[7]
Synthesis and Experimental Protocols
This compound is primarily synthesized from its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid. The synthesis of this precursor and its subsequent esterification are detailed below.
Synthesis of 2-Methyl-3-nitrobenzoic Acid
This precursor can be synthesized via the oxidation of 3-nitro-o-xylene.[8]
Experimental Protocol:
-
To a 500 mL three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, and 0.0249 g (0.0001 mol) of cobalt acetate.[8]
-
Add 76 g (0.66 mol) of n-hexanoic acid to the flask.[8]
-
Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise to the mixture.[8]
-
Gradually raise the temperature to 60°C and maintain the reaction for 12 hours. Monitor the reaction's progress using HPLC.[8]
-
Once the concentration of the starting material (3-nitro-o-xylene) is below 2%, add 34 g (0.85 mol) of aqueous sodium hydroxide solution and separate the layers.[8]
-
Adjust the pH of the aqueous layer to 2 using 32.8 g (0.90 mol) of hydrochloric acid.[8]
-
Collect the resulting precipitate by suction filtration to yield 2-methyl-3-nitrobenzoic acid (20.78 g, 87% yield).[8]
Synthesis of this compound
The esterification of 2-methyl-3-nitrobenzoic acid is a common method for producing the title compound. One method involves the use of thionyl chloride and methanol.[9]
Experimental Protocol:
-
Add 253 mL of thionyl chloride dropwise to 3 L of methanol while maintaining the temperature between 0-10°C.[9]
-
Allow the temperature to rise to 20°C towards the end of the addition.[9]
-
Add 500 g of solid 2-methyl-3-nitrobenzoic acid in one portion.[9]
-
Heat the reaction mixture to reflux and maintain it overnight.[9]
-
Distill the mixture until the pot temperature reaches 73°C.[9]
-
After cooling to 60°C, introduce 685 mL of water dropwise.[9]
-
Cool the mixture to 20°C and adjust the pH to 7 by adding 26 mL of water and 125 mL of 80% NaOH.[9]
-
Collect the product by filtration, wash it with 3x100 mL of water, and air dry it overnight. This process yields 503.5 g (93.5%) of Methyl 2-nitro-3-methylbenzoate with a melting point of 72°C.[9]
Caption: Synthesis workflow for this compound.
Reactivity and Applications
This compound serves as a versatile intermediate in organic synthesis.[1] Its nitroaromatic nature allows for a variety of chemical transformations.
-
Intermediate for Agrochemicals and Pharmaceuticals: It can be used to prepare 2-methyl-3-nitrobenzoic acid, a building block for agrochemicals and pharmaceuticals.[1]
-
Reagent in Organic Reactions: The compound is utilized as a reagent in reactions such as nitration, reduction, and coupling. It can undergo electrophilic aromatic substitution to introduce additional functional groups.[1]
-
Synthesis of Heterocyclic Compounds: It is a key starting material in the synthesis of various complex molecules, including:
-
Bromination Reactions: It can be brominated using agents like N-bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin in the presence of a radical initiator like AIBN to form Methyl 2-(bromomethyl)-3-nitrobenzoate, a crucial intermediate in the synthesis of lenalidomide.[11]
Caption: Logical relationships of this compound.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
Table 2: Safety and Handling Information
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure. A dust mask (type N95) is also recommended. | [2] |
| Handling | Handle in a dry, cool, and well-ventilated place. Avoid contact with skin, eyes, or clothing. Avoid ingestion, inhalation, and dust formation. | [2][12] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Storage class code is 11 (Combustible Solids). | [2] |
| Incompatibilities | Strong oxidizing agents. | [2] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). | [2] |
| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. | [2] |
| First Aid (Skin) | Wash off immediately with plenty of water for at least 15 minutes. | [2] |
| First Aid (Inhalation) | Remove to fresh air. | [2] |
| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterwards. | [2] |
Conclusion
This compound is a key chemical intermediate with well-defined physical properties. Its utility in the synthesis of pharmaceuticals, agrochemicals, and various heterocyclic compounds underscores its importance in organic chemistry. The synthetic routes are well-established, providing high yields. Proper safety and handling procedures are crucial when working with this compound due to its potential as a skin, eye, and respiratory irritant. This guide provides a foundational resource for professionals utilizing this compound in their research and development activities.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 59382-59-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-メチル-3-ニトロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. aiinmr.com [aiinmr.com]
- 8. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. H60242.14 [thermofisher.com]
- 11. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 12. aksci.com [aksci.com]
An In-depth Technical Guide to Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-methyl-3-nitrobenzoate (CAS 59382-59-1), a key chemical intermediate in the pharmaceutical and organic synthesis sectors. This document consolidates critical data, experimental protocols, and synthetic applications to support research and development activities.
Chemical and Physical Properties
This compound is a nitroaromatic compound and a derivative of benzoic acid.[1] At room temperature, it exists as a solid, typically as pale yellow crystals.[1] It exhibits moderate solubility in organic solvents like methanol, ethanol, acetone, and ethyl acetate, while being sparingly soluble in water.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 59382-59-1 | [3] |
| Molecular Formula | C₉H₉NO₄ | [4][5] |
| Molecular Weight | 195.17 g/mol | [4] |
| Appearance | White to light yellow or brown powder/crystal | [1] |
| Melting Point | 62-65 °C (lit.) | [6] |
| Boiling Point | 320 °C at 760 mmHg (Predicted) | [7][8] |
| Solubility | Soluble in methanol | [1][2][6] |
| InChI Key | CRZGFIMLHZTLGT-UHFFFAOYSA-N | [2] |
| SMILES String | COC(=O)c1cccc(c1C)--INVALID-LINK--=O |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is through the esterification of its parent carboxylic acid, 2-methyl-3-nitrobenzoic acid.[1] This reaction is typically carried out in methanol under acidic conditions.
Synthesis of 2-Methyl-3-nitrobenzoic Acid (Precursor)
A common method for the synthesis of the precursor, 2-methyl-3-nitrobenzoic acid, involves the oxidation of 3-nitro-o-xylene.
Experimental Protocol: Oxidation of 3-nitro-o-xylene
-
Reactants: 3-nitro-o-xylene, manganese acetate, cobalt acetate, n-hexanoic acid, hydrogen peroxide, sodium hydroxide, hydrochloric acid.[9]
-
Procedure:
-
To a 500 ml three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese acetate, and 0.0249 g (0.0001 mol) of cobalt acetate.[9]
-
Add 76 g (0.66 mol) of n-hexanoic acid to the mixture.[9]
-
Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise.[9]
-
Gradually raise the temperature to 60 °C and maintain the reaction for 12 hours. Monitor the reaction progress by HPLC.[9]
-
Once the concentration of 3-nitro-o-xylene is below 2%, add 34 g (0.85 mol) of aqueous sodium hydroxide solution and separate the aqueous layer.[9]
-
Adjust the pH of the aqueous layer to 2 with 32.8 g (0.90 mol) of hydrochloric acid.[9]
-
The desired product, 2-methyl-3-nitrobenzoic acid, is obtained by suction filtration. The reported yield is 87%.[9]
-
Esterification to this compound
Experimental Protocol: Fischer Esterification
-
Reactants: 2-methyl-3-nitrobenzoic acid, methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[1]
-
Procedure:
-
Dissolve 2-methyl-3-nitrobenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, neutralize the excess acid with a weak base, such as sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Applications in Organic Synthesis
This compound is a crucial building block for the synthesis of various complex organic molecules and active pharmaceutical ingredients (APIs).[1][7] Its primary utility lies in its role as a versatile intermediate.
Table 2: Synthetic Applications of this compound
| Product | Synthetic Method/Application | Reference(s) |
| Lenalidomide | An important intermediate in the commercial manufacturing of this anticancer drug. | [6][10] |
| Methyl indole-4-carboxylate | Starting material for its synthesis. | [2][6] |
| 5-Aminoisoquinolin-1(2H)-one | Used in its preparation. | [2][6] |
| 5-Nitroisocoumarin | Serves as a precursor in its synthesis. | [2][6] |
| Substituted nitrostyrene benzoic acids | Reacts with aromatic aldehydes in the presence of DBU in DMSO. | [2][6] |
| 4-(Hydroxymethyl)-1-tosylindole | Utilized in the Batcho-Leimgruber modification of the Reissert indole synthesis. | [2][6] |
| [2-(4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone | A key intermediate in its synthesis. | [2][6] |
| Methyl 2-bromomethyl-3-nitrobenzoate | Starting material for bromination reaction. | [11] |
Example Synthetic Workflow: Synthesis of Methyl 2-bromomethyl-3-nitrobenzoate
A notable application of this compound is its conversion to Methyl 2-bromomethyl-3-nitrobenzoate, another valuable synthetic intermediate.
Experimental Protocol: Bromination
-
Reactants: this compound, dibenzoyl peroxide, bromine, carbon tetrachloride.[11]
-
Procedure:
-
In a 250-mL, two-necked, round-bottomed flask equipped with a condenser and addition funnel, combine this compound (19.1 g, 97.9 mmol), dibenzoyl peroxide (1.21 g, 5.00 mmol), and 100 mL of carbon tetrachloride.[11]
-
Heat the mixture to reflux to form a clear, pale yellow solution.[11]
-
Under irradiation with a 100-W flood lamp, add a solution of bromine (16.1 g, 100.6 mmol) in 20 mL of carbon tetrachloride over 10 minutes.[11]
-
Continue heating and irradiating the reaction mixture for 24 hours.[11]
-
Safety and Handling
While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, standard laboratory safety precautions should be observed when handling this compound.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][12]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent ingestion and inhalation. Avoid dust formation.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] It is incompatible with oxidizing agents and heat.[2]
-
First Aid: In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention. If inhaled, move to fresh air.[12]
Visualized Synthetic Pathways
The following diagrams illustrate the key synthetic roles of this compound.
Caption: Synthesis of the precursor acid.
Caption: Formation of the title compound.
Caption: Key synthetic routes from the title compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. mahavirsynthesis.com [mahavirsynthesis.com]
- 6. This compound | 59382-59-1 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 59382-59-1[this compound 98%]- Jizhi Biochemical [acmec.com.cn]
- 9. 2-Methyl-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. veeprho.com [veeprho.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Physical Properties of Methyl 2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Methyl 2-methyl-3-nitrobenzoate, a key intermediate in the synthesis of various organic compounds, including the pharmaceutical agent Lenalidomide. This document details the compound's physical characteristics, outlines experimental protocols for their determination, and presents a relevant synthetic pathway visualization.
Core Physical Properties
This compound is a solid compound at room temperature.[1] A summary of its key physical properties is presented in the table below for easy reference and comparison.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₉H₉NO₄ | [2] |
| Molecular Weight | 195.17 g/mol | [2][3] |
| Melting Point | 62-65 °C (literature) | [1][4][5] |
| Boiling Point | 286.6 ± 20.0 °C (Predicted) | [2][4] |
| Density | 1.255 g/cm³ (Predicted) | [6] |
| Appearance | White to Brown powder to crystal | [7] |
| Solubility | Soluble in methanol | [5][7] |
Experimental Protocols for Physical Property Determination
The following sections detail standardized experimental methodologies for determining the key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.
Methodology:
-
A small, finely powdered sample of the solid is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer.
-
The sample is heated slowly, and the temperature is observed.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. As this compound is a solid at room temperature, its boiling point is determined at elevated temperatures.
Methodology (Distillation Method):
-
A small amount of the substance is placed in a distillation flask.
-
The flask is heated to bring the substance to a boil.
-
A thermometer is placed in the vapor phase above the liquid to measure the temperature of the vapor.
-
The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded as the boiling point. This is typically the plateau temperature observed during distillation.
Density Determination
Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces.
Methodology (Volume Displacement Method):
-
The mass of a sample of the solid is accurately measured using an analytical balance.
-
A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.
-
The final volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
The density is calculated by dividing the mass of the solid by its volume.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology (Qualitative):
-
A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.
-
A small, measured volume of the solvent (e.g., 1 mL of methanol) is added to the test tube.
-
The mixture is agitated or sonicated to facilitate dissolution.
-
Visual observation is used to determine if the solid has completely dissolved. The substance is reported as soluble, partially soluble, or insoluble in the specific solvent at that concentration.
Synthesis of Lenalidomide: A Key Application
This compound serves as a crucial starting material in the multi-step synthesis of Lenalidomide, a thalidomide analogue used in the treatment of multiple myeloma. The following diagram illustrates a simplified workflow of this synthetic pathway.
Caption: Synthetic pathway of Lenalidomide from this compound.
References
- 1. This compound 97 59382-59-1 [sigmaaldrich.com]
- 2. 59382-59-1[this compound 98%]- Jizhi Biochemical [acmec.com.cn]
- 3. This compound | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 59382-59-1 | CAS DataBase [m.chemicalbook.com]
- 5. This compound | 59382-59-1 [chemicalbook.com]
- 6. Reliable Chemical Trading Partner, Professional Methyl 3-Nitro-2-Methyl benzoate Supply [methylbenzoate-benzoicacid.com]
- 7. This compound | 59382-59-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to the Solubility of Methyl 2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl 2-methyl-3-nitrobenzoate, a key chemical intermediate. While quantitative solubility data for this specific compound is not extensively available in public literature, this document outlines the standard methodologies for its determination, presents qualitative solubility information, and offers data on structurally similar compounds to support research and development activities.
Introduction to Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences a compound's behavior in both chemical and biological systems. In the realm of drug discovery and development, aqueous solubility is a primary determinant of a drug candidate's absorption and bioavailability. Poor solubility can lead to incomplete absorption, variable drug exposure, and ultimately, therapeutic failure. Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvents are paramount during the pre-formulation and formulation development stages. For a chemical intermediate like this compound, understanding its solubility in organic solvents is crucial for reaction optimization, purification, and handling.
Solubility Data of this compound and Analogs
Quantitative solubility data for this compound is not readily found in peer-reviewed literature. However, qualitative information and data on structurally related nitrobenzoate esters provide valuable insights into its likely solubility profile. The following table summarizes the available information.
| Compound | Solvent | Temperature | Solubility |
| This compound | Methanol | Not Specified | Soluble |
| Methyl 3-nitrobenzoate | Water | Not Specified | Insoluble[1][2][3] |
| Ethanol | Not Specified | Slightly Soluble[1] | |
| Hot Ethanol | Near Boiling | Soluble[4] | |
| Ether | Not Specified | Slightly Soluble[1] | |
| Methanol | Not Specified | Slightly Soluble[1] | |
| Ethyl 4-nitrobenzoate | Water | Not Specified | Limited Solubility[5] |
| Ethanol | Not Specified | Soluble[5] | |
| Acetone | Not Specified | Soluble[5] | |
| Chloroform | Not Specified | Soluble[5] |
The data suggests that, like its analogs, this compound is likely to exhibit poor solubility in water and good solubility in polar organic solvents. The presence of the additional methyl group compared to methyl 3-nitrobenzoate may slightly increase its lipophilicity.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[6] This method involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to reach saturation.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, use purified water or a buffered solution of a specific pH.
-
Addition of Excess Solute: Add an excess amount of solid this compound to a vial. The excess should be visually apparent throughout the experiment to ensure that a saturated solution is maintained.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Subsequently, separate the saturated solution from the undissolved solid by either centrifugation or filtration. Filtration should be performed using a filter membrane that does not adsorb the compound.
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.
-
-
Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
This comprehensive approach to determining the solubility of this compound will enable researchers and drug development professionals to obtain the critical data necessary for advancing their projects. The provided experimental protocol for the shake-flask method offers a robust and reliable means of generating this essential physicochemical parameter.
References
- 1. chembk.com [chembk.com]
- 2. Methyl 3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 618-95-1 CAS MSDS (Methyl 3-nitrobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-methyl-3-nitrobenzoate
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 59382-59-1), a compound of interest in synthetic organic chemistry and drug discovery. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with relevant experimental context.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Appearance: Solid
-
Melting Point: 62-65 °C
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|
| Data not available in search results | | | |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
|---|
| Data not available in search results | |
Note: Specific peak assignments for ¹H NMR and ¹³C NMR were not available in the provided search results. Researchers should acquire and interpret spectra on their own instrumentation for definitive assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are presented below.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| ~1720 | C=O (Ester carbonyl) stretch |
| ~1530 | N-O (Asymmetric nitro) stretch |
| ~1350 | N-O (Symmetric nitro) stretch |
| ~1200-1300 | C-O (Ester) stretch |
| ~2950-3000 | C-H (Aromatic) stretch |
| ~2850-2960 | C-H (Aliphatic, -CH₃) stretch |
Note: The exact values can vary based on the sample preparation method (e.g., KBr pellet, thin film, or ATR).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
|---|---|
| 195 | [M]⁺ (Molecular ion) |
| 178 | [M-OH]⁺ or [M-NH]⁺ fragment |
| 164 | [M-OCH₃]⁺ fragment |
| 91 | Tropylium ion ([C₇H₇]⁺) fragment |
The fragmentation pattern can be complex and is dependent on the ionization method used.[1]
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this specific molecule are not widely published. However, standard procedures for a compound of this nature would be as follows:
-
NMR Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.
-
IR Spectroscopy: The IR spectrum can be obtained using an ATR-IR spectrometer by placing a small amount of the solid sample directly on the crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.
-
Mass Spectrometry: For GC-MS analysis, the sample would be dissolved in a volatile organic solvent and injected into the gas chromatograph.[1] The mass spectrum is then obtained using electron ionization (EI).
Synthesis Pathway
A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution. The synthesis of this compound can be achieved by the nitration of methyl 2-methylbenzoate.
Caption: Synthesis of this compound.
References
A Comprehensive Technical Guide to the Theoretical Properties of Methyl 2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the theoretical and experimental properties of Methyl 2-methyl-3-nitrobenzoate, a key intermediate in organic synthesis. This document consolidates essential data on its chemical and physical characteristics, provides a detailed experimental protocol for its synthesis via electrophilic aromatic substitution, and outlines its role as a precursor in the synthesis of pharmaceutically relevant molecules. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Core Properties and Descriptors
This compound (CAS No: 59382-59-1) is a nitroaromatic compound with the molecular formula C₉H₉NO₄.[1][2] It is also known by several synonyms, including Methyl 3-nitro-o-toluate and 2-Methyl-3-nitrobenzoic acid methyl ester.[1][3] This compound serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[4]
Quantitative Physicochemical Data
The following table summarizes the key computed and experimental physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | [1][2] |
| Molecular Weight | 195.17 g/mol | [1][2] |
| Exact Mass | 195.05315777 Da | [1] |
| Melting Point | 65.0 to 69.0 °C | [3] |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C9H9NO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5H,1-2H3 | [1][2] |
| InChIKey | CRZGFIMLHZTLGT-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=C(C=CC=C1--INVALID-LINK--[O-])C(=O)OC | [1] |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Expected characteristic peaks would include strong absorptions for the carbonyl group (C=O) of the ester at approximately 1720 cm⁻¹, and for the nitro group (NO₂) with two distinct bands around 1530 cm⁻¹ (asymmetric stretching) and 1350 cm⁻¹ (symmetric stretching).[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum would be expected to show signals for the aromatic protons, the methyl group on the ring, and the methyl group of the ester. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the nitro and ester groups.[5][7]
-
¹³C NMR: The carbon spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons, and the two methyl carbons. The presence of the nitro group would lead to a lack of symmetry in the aromatic region, resulting in six separate signals for the benzene ring carbons.[7]
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight.[8]
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is through the electrophilic aromatic substitution (nitration) of methyl 2-methylbenzoate (methyl o-toluate). The following is a detailed experimental protocol adapted from established procedures for the nitration of similar benzoate esters.[9][10][11][12]
Materials and Equipment
-
Methyl 2-methylbenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ethanol (for recrystallization)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beakers
-
Büchner funnel and filter flask
-
Melting point apparatus
Experimental Procedure
-
Preparation of the Nitrating Mixture: In a clean and dry test tube, carefully add a measured volume of concentrated nitric acid. Cool the test tube in an ice bath. Slowly, and with constant swirling, add an equal volume of concentrated sulfuric acid to the nitric acid. Allow this nitrating mixture to cool in the ice bath.[9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place a measured amount of methyl 2-methylbenzoate. Add a volume of concentrated sulfuric acid to the flask and cool the mixture in an ice bath with continuous stirring.[9][10]
-
Nitration Reaction: Using a dropping funnel, add the chilled nitrating mixture dropwise to the stirring solution of methyl 2-methylbenzoate and sulfuric acid. Maintain the reaction temperature between 5-15 °C throughout the addition, which should take approximately 15-60 minutes.[9][10]
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15 minutes to ensure the reaction goes to completion.[9] Carefully pour the reaction mixture over a beaker of crushed ice. The crude this compound should precipitate as a solid.[9][10]
-
Isolation of the Crude Product: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with several portions of cold water to remove any residual acid.[9]
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[9][12]
-
Transfer the crude solid to a flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Slowly add hot water until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals thoroughly before determining the melting point and yield.
Logical Relationships and Applications
While no direct signaling pathways involving this compound have been identified in the literature, its significance lies in its role as a key synthetic intermediate.
Synthesis Workflow
The synthesis of this compound follows a well-established electrophilic aromatic substitution mechanism. The workflow can be visualized as follows:
Caption: Synthesis workflow for this compound.
Role as a Precursor in Drug Development
This compound is a documented precursor in the synthesis of Lenalidomide, a derivative of thalidomide used in the treatment of multiple myeloma.[4] This underscores its importance in the pharmaceutical industry. The synthetic pathway from this compound to Lenalidomide involves several key transformations.
Caption: Role of this compound as a precursor to Lenalidomide.
Computational Analysis
While specific computational studies on this compound are not widely published, Density Functional Theory (DFT) calculations are a powerful tool for understanding the theoretical properties of such molecules. Combined experimental and computational studies on related methyl nitrobenzoate isomers have been performed to analyze their energetic properties and structural characteristics.[13] Such studies can provide insights into:
-
Optimized molecular geometry
-
Vibrational frequencies (for comparison with IR and Raman spectra)
-
Electronic properties (e.g., HOMO-LUMO gap)
-
Thermodynamic properties (e.g., enthalpy of formation)
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a compound of significant interest in organic synthesis, particularly for its role as a precursor in the pharmaceutical industry. This guide has provided a consolidated source of its theoretical properties, a detailed experimental protocol for its synthesis, and an illustration of its synthetic applications. The information presented herein is intended to support the research and development efforts of scientists and professionals in related fields.
References
- 1. This compound | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. This compound | 59382-59-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. unwisdom.org [unwisdom.org]
- 6. southalabama.edu [southalabama.edu]
- 7. aiinmr.com [aiinmr.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. issr.edu.kh [issr.edu.kh]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
reactivity of the nitro group in Methyl 2-methyl-3-nitrobenzoate
An In-depth Technical Guide on the Reactivity of the Nitro Group in Methyl 2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its structure incorporates three distinct functional groups on a benzene ring: a methyl ester, a methyl group, and a nitro group. The interplay of the electronic and steric effects of these substituents dictates the molecule's overall reactivity. This guide focuses specifically on the reactivity of the nitro group, a versatile functional group that serves as a linchpin for a variety of chemical transformations.
The primary reaction of the aromatic nitro group is its reduction to a primary amine, a crucial transformation for the synthesis of an array of active pharmaceutical ingredients (APIs), dyes, and other specialty chemicals.[1] Understanding the conditions and protocols to achieve this reduction chemoselectively is paramount. Furthermore, the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, particularly concerning its susceptibility to nucleophilic aromatic substitution.
This document provides a detailed exploration of the , offering experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in leveraging this compound for advanced chemical synthesis.
Electronic and Steric Landscape
The reactivity of this compound is governed by the electronic properties and spatial arrangement of its substituents.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both the inductive (-I) and resonance (-R) effects. It strongly deactivates the aromatic ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.[2]
-
Methyl Ester Group (-CO₂CH₃): This group is also electron-withdrawing and deactivating towards electrophilic substitution, primarily through its resonance effect.[3]
-
Methyl Group (-CH₃): This is a weak electron-donating group through an inductive effect (+I), slightly activating the aromatic ring.
The combined effect of two strong electron-withdrawing groups (nitro and ester) renders the aromatic ring electron-deficient. The primary steric influence arises from the methyl group at the 2-position, which is ortho to both the ester and the nitro group. This ortho-methyl group creates steric hindrance, which can affect the approach of reagents to the adjacent functional groups, potentially influencing reaction rates and conditions.[4][5]
Key Reactivity: Reduction of the Nitro Group
The conversion of the nitro group to an amine (e.g., to form Methyl 2-amino-3-methylbenzoate) is the most synthetically valuable transformation for this molecule.[6] A variety of methods can accomplish this, with the choice depending on factors like functional group tolerance, scale, and available equipment.[1]
Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for reducing nitro groups.[7] It typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst.
| Substrate | Reagents & Conditions | Product | Yield | Reference |
| 3-Methyl-2-nitrobenzoate | 5% Pd/C, H₂ (65-100 psi), Acetonitrile, 70°C | Methyl 2-amino-3-methylbenzoate | ~92% | [6] |
| 2-Methyl-3-nitrobenzoic acid | 5% Pd/C, H₂ (balloon), Ethyl Acetate, RT, 15h | 3-Amino-2-methylbenzoic acid | 90% | [8] |
| Methyl 3-nitrobenzoate | H₂, Pd/C, Methanol | Methyl 3-aminobenzoate | Quantitative | [9] |
This protocol is adapted from a procedure for the reduction of 3-methyl-2-nitrobenzoate.[6]
-
Vessel Preparation: To a high-pressure reaction vessel, add this compound (1.0 eq), 5% Palladium on Carbon (Pd/C) catalyst (e.g., 1-2 mol%), and a suitable solvent such as acetonitrile or ethyl acetate.[6][8]
-
Inerting: Seal the vessel and purge it several times with nitrogen gas to remove oxygen.
-
Hydrogenation: Introduce hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi).[6]
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 70°C) for several hours (e.g., 8-16 hours).[6][8]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[10]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product, Methyl 2-amino-3-methylbenzoate. The product can be purified further by crystallization or column chromatography if necessary.[1]
Metal-Mediated Reductions
Reduction using metals in an acidic medium is a classic and reliable method. Reagents like iron/HCl, tin/HCl, or tin(II) chloride offer alternatives to catalytic hydrogenation, especially when certain functional groups incompatible with hydrogenation are present.[7][11]
This protocol provides a mild method for reducing aromatic nitro groups.[1]
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. If using ethyl acetate, concentrated HCl may be added to facilitate the reaction.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion.[1]
-
Work-up: Upon completion, cool the mixture and carefully add a saturated sodium bicarbonate solution or 3M NaOH to neutralize the acid and precipitate tin salts.[1]
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine product. Purify as needed.[1]
Other Potential Reactivities
Nucleophilic Aromatic Substitution (SNAr)
For a nucleophilic aromatic substitution (SNAr) reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group (like -NO₂) positioned ortho or para to a good leaving group.[12]
In this compound, the nitro group at position 3 and the ester at position 1 strongly activate the ring. Potential sites for nucleophilic attack are ortho and para to the nitro group (positions 2, 4, and 6). However, the molecule lacks a conventional leaving group (like a halogen) at these positions. While the nitro group itself can sometimes be displaced in highly activated systems, this is less common.[12] Therefore, SNAr is not a primary or facile reaction pathway for this specific molecule under typical conditions.
Reactivity of the Benzylic Methyl Group
The ortho-methyl group can also exhibit reactivity. For instance, it can undergo radical bromination. A patented process describes the bromination of this compound using N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin to form Methyl 2-(bromomethyl)-3-nitrobenzoate.[13] This intermediate is then used in the synthesis of Lenalidomide, highlighting the synthetic utility of transformations involving other parts of the molecule.[13]
Conclusion
The reactivity of the nitro group is the most prominent chemical feature of this compound. It is highly susceptible to reduction to a primary amine under various conditions, with catalytic hydrogenation and metal-mediated reductions being the most effective methods. This transformation provides a critical entry point for the synthesis of complex nitrogen-containing molecules relevant to the pharmaceutical and materials industries. While the nitro group strongly activates the aromatic ring, the absence of a suitable leaving group at an ortho or para position makes nucleophilic aromatic substitution a less probable pathway. The presence of the ortho-methyl group introduces steric considerations and offers an additional site for functionalization, such as benzylic bromination. A comprehensive understanding of these reactive pathways allows researchers to strategically employ this compound as a versatile building block in organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 3. webassign.net [webassign.net]
- 4. researchgate.net [researchgate.net]
- 5. Steric effects - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
Stability of Methyl 2-methyl-3-nitrobenzoate Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated stability and degradation pathways of Methyl 2-methyl-3-nitrobenzoate in acidic environments. Due to a lack of direct studies on this specific molecule, this document extrapolates from established principles of physical organic chemistry and available data on structurally related analogs, such as substituted methyl benzoates. The primary degradation pathway under acidic conditions is identified as hydrolysis of the ester functional group to yield 2-methyl-3-nitrobenzoic acid and methanol. This guide outlines the theoretical framework for this transformation, including reaction kinetics, the influence of steric and electronic effects, and detailed experimental protocols for monitoring the reaction. The provided methodologies are based on established analytical techniques for similar aromatic esters and are intended to serve as a robust starting point for stability studies.
Introduction
This compound is a substituted aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its stability, particularly in acidic media, is crucial for process development, formulation, and ensuring the quality and shelf-life of products. The presence of ortho-methyl and meta-nitro substituents on the benzene ring introduces unique steric and electronic factors that are expected to significantly influence the rate and mechanism of its acid-catalyzed hydrolysis. This guide will delve into these aspects, providing a detailed theoretical and practical framework for researchers.
Predicted Degradation Pathway: Acid-Catalyzed Ester Hydrolysis
The principal degradation route for this compound in the presence of acid and water is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid, and methanol. This reaction is reversible, although in the presence of a large excess of water, the equilibrium favors the formation of the carboxylic acid.
The generally accepted mechanism for this transformation is the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This pathway involves the following key steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group.
-
Elimination of Methanol: The tetrahedral intermediate collapses, with the departure of methanol as a neutral leaving group.
-
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.
Influence of Substituents on Hydrolysis Rate
The rate of acid-catalyzed hydrolysis of this compound is influenced by both the electronic effect of the nitro group and the steric effect of the ortho-methyl group.
-
Electronic Effect of the Meta-Nitro Group: The nitro group is a strong electron-withdrawing group. In the meta position, it deactivates the ring towards electrophilic attack but has a relatively modest effect on the reactivity of the ester carbonyl group. Its primary influence is through an inductive effect, which can slightly increase the electrophilicity of the carbonyl carbon, potentially leading to a modest increase in the hydrolysis rate compared to unsubstituted methyl benzoate.
-
Steric Effect of the Ortho-Methyl Group: The methyl group in the ortho position to the ester presents significant steric hindrance to the approach of the nucleophile (water) to the carbonyl carbon.[1] This steric hindrance is expected to be the dominant factor influencing the hydrolysis rate, likely causing a significant decrease in the rate constant compared to its unhindered analog, methyl 3-nitrobenzoate. Studies on similar sterically hindered benzoates have shown a marked reduction in hydrolysis rates.[1]
Quantitative Data from Analogous Compounds
| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | m‡ | m* | pKSH+ |
| Methyl benzoate | 20.3 | -21.4 | 0.61 | 1.05 | -7.6 |
| Methyl p-toluate | 20.5 | -20.9 | 0.63 | 1.13 | -7.2 |
| Methyl o-toluate | 21.0 | -21.2 | 0.65 | 1.15 | -7.2 |
| Methyl 2,6-dimethylbenzoate | 24.5 | -12.1 | 0.81 | 1.45 | -6.9 |
Data sourced from a study on the hydrolysis of benzoate esters in sulfuric acid.[1]
Interpretation: The data illustrates that increasing steric hindrance (from methyl benzoate to methyl o-toluate, and significantly to methyl 2,6-dimethylbenzoate) leads to a higher activation enthalpy (ΔH‡), indicating a greater energy barrier for the reaction. This is consistent with the expectation that the ortho-methyl group in this compound will slow down the rate of hydrolysis.
Experimental Protocols
The following protocols are provided as a template for studying the stability of this compound under acidic conditions. These are based on established methodologies for analogous compounds.[2][3][4]
General Protocol for Kinetic Study of Acid Hydrolysis
Objective: To determine the rate of hydrolysis of this compound at a given acid concentration and temperature.
Materials:
-
This compound
-
Hydrochloric acid (or other non-oxidizing acid) of desired concentration
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Internal standard (e.g., a stable, structurally similar compound like dimethyl isophthalate)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Constant temperature bath
-
HPLC system with a UV detector
-
NMR spectrometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a stock solution of the internal standard in the same solvent.
-
Prepare the acidic aqueous solution of the desired concentration.
-
-
Reaction Setup:
-
In a reaction vessel maintained at a constant temperature, add the acidic solution.
-
To initiate the reaction, add a known volume of the this compound stock solution to the pre-heated acid solution with vigorous stirring.
-
-
Sampling:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a neutralizing solution (e.g., a buffer or a solution of sodium bicarbonate) containing the internal standard.
-
-
Analysis:
-
Analyze the quenched samples by a suitable analytical method (HPLC or NMR) to determine the concentration of the remaining this compound and the formed 2-methyl-3-nitrobenzoic acid.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (starting point):
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric or formic acid.[3][4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 230 nm[4]
-
Injection Volume: 10 µL
Quantification:
-
Create a calibration curve for both this compound and 2-methyl-3-nitrobenzoic acid using standard solutions of known concentrations.
-
Use the internal standard to correct for variations in injection volume and sample preparation.
-
Calculate the concentration of the analyte and product in each sample from the peak areas.
Analytical Method: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy can be used to monitor the hydrolysis reaction in situ, providing a direct measure of the conversion of the ester to the carboxylic acid.[5]
Procedure:
-
Prepare the reaction mixture in a deuterated solvent (e.g., D₂O with DCl for acidic conditions).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integral of a characteristic signal of the starting material (e.g., the methyl ester singlet, expected around 3.9 ppm) and the increase in the integral of a characteristic signal of the product (e.g., the methyl group of the carboxylic acid, which may shift slightly).
-
The ratio of the integrals of the product and starting material signals can be used to determine the extent of reaction over time.
Visualizations
Reaction Pathway and Workflow
Caption: A_AC2 hydrolysis pathway and a typical experimental workflow for kinetic analysis.
Logical Relationship of Factors Affecting Stability
Caption: Factors influencing the rate of hydrolysis and overall stability of the compound.
Conclusion
While direct experimental data on the stability of this compound under acidic conditions is currently unavailable, a comprehensive understanding can be formulated based on the well-established principles of acid-catalyzed ester hydrolysis and data from analogous compounds. The primary degradation pathway is expected to be hydrolysis to 2-methyl-3-nitrobenzoic acid and methanol. The rate of this reaction will be significantly influenced by the steric hindrance of the ortho-methyl group, which is predicted to decrease the rate of hydrolysis compared to unhindered analogs. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the stability of this compound and to develop strategies for its handling, formulation, and storage. Further experimental investigation is necessary to determine the precise kinetic parameters for this specific molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Methyl 2-methyl-3-nitrobenzoate Under Basic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability of Methyl 2-methyl-3-nitrobenzoate in basic environments. The primary degradation pathway under these conditions is saponification, a base-catalyzed hydrolysis of the ester linkage. The reaction kinetics are influenced by a combination of electronic and steric factors inherent to the molecule's structure. The electron-withdrawing nature of the nitro group at the meta position is anticipated to increase the electrophilicity of the carbonyl carbon, thereby accelerating hydrolysis. Conversely, the methyl group at the ortho position introduces significant steric hindrance, which is expected to impede the nucleophilic attack of the hydroxide ion, thus slowing the reaction rate. This document details the theoretical basis for this stability profile, provides generalized experimental protocols for kinetic analysis, and presents a logical workflow for stability assessment.
Introduction
This compound is a substituted aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its stability under various pH conditions, particularly in basic media, is crucial for process development, formulation, and storage. The presence of both an activating nitro group and a sterically hindering ortho-methyl group creates a nuanced stability profile that warrants detailed investigation. This guide synthesizes the known principles of ester hydrolysis and applies them to this specific molecule, offering a framework for its study.
Core Concepts: Saponification
The principal degradation route for this compound in the presence of a base (e.g., sodium hydroxide) is saponification. This reaction is a nucleophilic acyl substitution where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is effectively irreversible and proceeds via a tetrahedral intermediate.
Electronic Effects
The nitro group (-NO₂) at the meta position to the ester is a strong electron-withdrawing group. Through its inductive effect, it pulls electron density away from the benzene ring and, consequently, from the carbonyl carbon of the ester. This increased positive character of the carbonyl carbon makes it more susceptible to nucleophilic attack by the hydroxide ion, which generally leads to an increased rate of hydrolysis compared to unsubstituted or electron-donating group-substituted benzoates.
Steric Effects
The methyl group (-CH₃) in the ortho position to the ester functionality introduces steric hindrance. This bulkiness can physically obstruct the approach of the hydroxide nucleophile to the carbonyl carbon, thereby increasing the activation energy of the reaction and slowing the rate of hydrolysis. This effect is a common challenge in the saponification of sterically hindered esters.[1]
Quantitative Data on Saponification Rates
| Ester | Substituent(s) | Relative Rate Constant (k_rel) | Temperature (°C) | Solvent |
| Methyl Benzoate | None | 1.0 | 25 | 85% Ethanol |
| Methyl m-nitrobenzoate | m-NO₂ | ~60-70 | 25 | 85% Ethanol |
| Methyl p-nitrobenzoate | p-NO₂ | ~150-200 | 25 | 85% Ethanol |
| Methyl o-methylbenzoate | o-CH₃ | ~0.1-0.2 | 25 | 85% Ethanol |
Note: The values presented are approximate and collated from various sources for illustrative purposes. The actual rate for this compound will be a composite of these electronic and steric effects.
Potential Side Reactions and Degradation Pathways
Under forcing basic conditions (high temperature, high base concentration), other degradation pathways may become relevant. For nitroaromatic compounds, these can include:
-
Reduction of the nitro group: While less common under simple basic conditions, the presence of reducing agents or specific catalysts could lead to the reduction of the nitro group to an amino group.
-
Ring modification: At very high pH and temperature, degradation of the aromatic ring itself is a possibility, though this is generally not observed under typical process conditions.
-
Intramolecular reactions: The proximity of the ortho-methyl and meta-nitro groups does not immediately suggest a common intramolecular cyclization pathway under basic conditions.
The primary degradation product is expected to be the sodium salt of 2-methyl-3-nitrobenzoic acid and methanol.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a kinetic study of its saponification is recommended. The following are generalized protocols for common analytical techniques.
General Reaction Setup
-
Thermostatted Reaction Vessel: A jacketed glass reactor connected to a circulating water bath to maintain a constant temperature is essential.
-
Reagents: Prepare a standardized solution of sodium hydroxide (e.g., 0.1 M) in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol or dioxane to ensure solubility of the ester). Prepare a stock solution of this compound in the same co-solvent.
-
Initiation: The reaction is initiated by adding a known volume of the ester stock solution to the pre-heated base solution with vigorous stirring.
Monitoring the Reaction
The rate of the reaction can be monitored by measuring the decrease in the concentration of the ester or the increase in the concentration of the carboxylate product over time.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a known excess of a standard acid solution (e.g., 0.05 M HCl). This neutralizes the remaining NaOH.
-
Back-Titration: Titrate the unreacted HCl with a standardized NaOH solution using a suitable indicator (e.g., phenolphthalein).
-
Calculation: The concentration of the ester at each time point can be calculated from the amount of NaOH consumed.
This method is particularly suitable for aromatic compounds.
-
Wavelength Selection: Determine the UV-Vis spectra of the starting material (this compound) and the product (2-methyl-3-nitrobenzoic acid) to identify a wavelength where there is a significant difference in absorbance.
-
Calibration: Create a calibration curve of absorbance versus concentration for both the ester and the acid at the chosen wavelength.
-
Monitoring: The reaction can be monitored in situ using a UV-Vis spectrophotometer with a thermostatted cuvette holder. The change in absorbance over time is recorded.
-
Data Analysis: The concentration of the reacting species at any given time can be determined from the absorbance value using the Beer-Lambert law.[2][3]
This is a highly accurate method for monitoring the concentration of the specific analyte.
-
Method Development: Develop a suitable HPLC or GC method to separate and quantify this compound and its hydrolysis product.
-
Sampling and Quenching: At timed intervals, withdraw an aliquot and quench the reaction (e.g., by neutralization and dilution in the mobile phase).
-
Analysis: Inject the quenched sample into the chromatograph.
-
Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve.[4][5]
NMR can be used to monitor the reaction in real-time.
-
Setup: The reaction can be run directly in an NMR tube.
-
Monitoring: Acquire ¹H NMR spectra at regular intervals. The disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of new signals corresponding to the product can be monitored.
-
Quantification: The relative integrals of the peaks corresponding to the starting material and product can be used to determine their concentrations over time.[6][7][8]
Diagrams and Workflows
Reaction Pathway: Saponification
Caption: The saponification mechanism of this compound.
Experimental Workflow: Stability Assessment
Caption: A generalized workflow for the kinetic study of ester hydrolysis.
Conclusion
The stability of this compound under basic conditions is primarily governed by the rate of saponification. This rate is a balance between the accelerating electronic effect of the meta-nitro group and the decelerating steric hindrance of the ortho-methyl group. While the compound is expected to undergo hydrolysis, the steric hindrance likely renders it more stable than its non-ortho-substituted nitrobenzoate analogs. For definitive stability data, empirical studies are essential. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations, enabling researchers and drug development professionals to accurately characterize the stability profile of this molecule.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Virtual Labs [mas-iiith.vlabs.ac.in]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA) | MDPI [mdpi.com]
- 6. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Synthetic Versatility of Methyl 2-methyl-3-nitrobenzoate: A Technical Guide for Organic Chemists
Introduction: Methyl 2-methyl-3-nitrobenzoate, a substituted aromatic compound, has emerged as a pivotal building block in modern organic synthesis. Its strategic placement of methyl, nitro, and methyl ester functionalities on the benzene ring offers a versatile platform for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research. This technical guide provides an in-depth overview of the potential applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this valuable intermediate.
Core Applications in Organic Synthesis
This compound is primarily utilized as a precursor for a variety of heterocyclic and polyfunctional organic molecules. Its applications range from the synthesis of indole derivatives and isoquinolones to being a crucial starting material for the blockbuster anticancer drug, Lenalidomide.
Synthesis of Indole Derivatives
One of the prominent applications of this compound is in the synthesis of substituted indoles, a core scaffold in numerous natural products and pharmaceuticals.
This compound serves as a key starting material for the synthesis of methyl indole-4-carboxylate, a valuable intermediate for various pharmacologically active compounds. The synthesis proceeds through a multi-step sequence involving bromination, a Wittig-type reaction, and a subsequent palladium-catalyzed reductive N-heteroannulation.[1]
Experimental Protocol: Synthesis of Methyl indole-4-carboxylate [1]
-
Step 1: Bromination to form Methyl 2-bromomethyl-3-nitrobenzoate
-
To a solution of this compound (19.1 g, 97.9 mmol) in carbon tetrachloride (100 mL), add dibenzoyl peroxide (1.21 g, 5.00 mmol).
-
Heat the mixture to reflux.
-
Slowly add a solution of bromine (16.1 g, 100.6 mmol) in carbon tetrachloride (20 mL) over 10 minutes while irradiating with a 100-W flood lamp.
-
Continue heating and irradiation for 24 hours.
-
After cooling, dilute with dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate (3 x 50 mL).
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 2-bromomethyl-3-nitrobenzoate.
-
-
Step 2: Wittig Reaction to form Methyl 2-ethenyl-3-nitrobenzoate
-
The crude Methyl 2-bromomethyl-3-nitrobenzoate is reacted with triphenylphosphine to form the corresponding phosphonium salt.
-
The phosphonium salt is then treated with a base and formaldehyde to yield Methyl 2-ethenyl-3-nitrobenzoate.
-
-
Step 3: Palladium-Catalyzed Reductive N-Heteroannulation
-
To a solution of Methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol) and triphenylphosphine (3.23 g, 12.3 mmol) in acetonitrile (100 mL), add palladium acetate (0.673 g, 3.00 mmol).
-
Saturate the solution with carbon monoxide (four cycles to 59 psi).
-
Heat the reaction mixture in an oil bath at a specific temperature until the reaction is complete (monitored by TLC).
-
After cooling, concentrate the mixture and purify by chromatography to afford Methyl indole-4-carboxylate.
-
| Step | Product | Reagents and Conditions | Yield | Reference |
| 1 | Methyl 2-bromomethyl-3-nitrobenzoate | Br₂, Dibenzoyl Peroxide, CCl₄, reflux, 24h, hv | 96.5% | [1] |
| 2 & 3 | Methyl indole-4-carboxylate | 1. PPh₃; 2. Base, HCHO; 3. Pd(OAc)₂, PPh₃, CO, CH₃CN | 72% (overall) | [1] |
Logical Relationship Diagram: Synthesis of Methyl indole-4-carboxylate
Caption: Synthetic workflow for Methyl indole-4-carboxylate.
The Leimgruber-Batcho indole synthesis is a powerful method for preparing indoles from o-nitrotoluenes. This compound can be a substrate for this reaction, leading to the formation of methyl indole-4-carboxylate. The process involves the formation of an enamine intermediate by reacting the starting material with a formamide acetal, followed by reductive cyclization.
Experimental Workflow: Leimgruber-Batcho Indole Synthesis
Caption: Leimgruber-Batcho indole synthesis workflow.
Synthesis of Lenalidomide
This compound is a critical starting material in the industrial synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma.[2] The synthetic route involves the bromination of the methyl group, followed by coupling with 3-aminopiperidine-2,6-dione and subsequent reduction of the nitro group.
Experimental Protocol: Synthesis of Lenalidomide Intermediate
-
Step 1: Bromination of this compound
-
Charge a reactor with this compound (75 g, 0.38 mol) and acetonitrile (375 mL).
-
Add N-bromosuccinimide (82.2 g, 0.46 mol) and azobisisobutyronitrile (AIBN) (7.5 g, 0.04 mol).
-
Heat the mixture to 55-60 °C and maintain for 12 hours.
-
Monitor the reaction by TLC and HPLC.
-
Concentrate the acetonitrile under vacuum to obtain the crude Methyl 2-(bromomethyl)-3-nitrobenzoate.
-
-
Step 2: Coupling with 3-aminopiperidine-2,6-dione hydrochloride
-
Dissolve 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent like DMSO.
-
Add a base (e.g., triethylamine).
-
Add the crude Methyl 2-(bromomethyl)-3-nitrobenzoate dissolved in DMSO.
-
Heat the reaction mixture to 50-55 °C for 12 hours.
-
After completion, cool the reaction and add water to precipitate the product, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.
-
-
Step 3: Reduction of the Nitro Group
-
The nitro intermediate is then reduced using a variety of methods, such as catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction, to yield Lenalidomide.
-
| Step | Intermediate/Product | Reagents and Conditions | Yield | Reference |
| 1 | Methyl 2-(bromomethyl)-3-nitrobenzoate | NBS, AIBN, Acetonitrile, 55-60 °C, 12h | High | [3] |
| 2 | 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 3-aminopiperidine-2,6-dione HCl, Et₃N, DMSO, 50-55 °C, 12h | Not specified | [3] |
| 3 | Lenalidomide | Reduction (e.g., H₂, Pd/C) | ~36% (from nitro intermediate) | [4] |
Signaling Pathway Context: Lenalidomide's Mechanism of Action
While this compound is not directly involved in biological signaling, its end-product, Lenalidomide, exerts its therapeutic effects by modulating the activity of the E3 ubiquitin ligase complex containing Cereblon (CRBN). This leads to the ubiquitination and subsequent degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for myeloma cell survival.
Caption: Synthesis of Lenalidomide and its mechanism of action.
Other Potential Applications
While detailed experimental protocols starting specifically from this compound are less commonly reported in readily accessible literature, it is cited as a potential precursor for other heterocyclic systems. These include:
-
5-aminoisoquinolin-1(2H)-one and 5-nitroisocoumarin: The structural features of this compound suggest its utility in constructing these bicyclic frameworks, likely through transformations involving the methyl and nitro groups to form the new heterocyclic ring.
-
Substituted nitrostyrene benzoic acids: Condensation of the activated methyl group with aromatic aldehydes could provide access to various substituted nitrostyrene derivatives, which are themselves valuable synthetic intermediates.
Further research is required to uncover detailed and optimized protocols for these transformations.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its utility is well-established in the synthesis of complex and medicinally important molecules such as indole derivatives and the anticancer drug Lenalidomide. The synthetic pathways are generally robust and high-yielding, making it an attractive starting material for both academic research and industrial applications. While some of its potential applications in the synthesis of other heterocyclic systems are yet to be fully explored and documented with detailed experimental procedures, the existing literature clearly demonstrates its significance as a key intermediate for drug discovery and development professionals.
References
The Strategic Role of Methyl 2-methyl-3-nitrobenzoate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methyl-3-nitrobenzoate, a key organic building block, has emerged as a cornerstone in the synthesis of a variety of medicinally important compounds. Its strategically positioned functional groups—a methyl ester, a methyl group, and a nitro group—offer a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound in medicinal chemistry, with a particular focus on its role as a precursor to high-value pharmaceutical agents such as Lenalidomide. Detailed experimental protocols for its synthesis and key transformations are provided, alongside a comprehensive summary of its physicochemical and spectroscopic data. Furthermore, this guide illustrates key synthetic pathways and biological mechanisms of action through detailed diagrams, offering a valuable resource for researchers in drug discovery and development.
Physicochemical and Spectroscopic Data
A comprehensive summary of the key physical, chemical, and spectroscopic properties of this compound and its pivotal amino derivative, methyl 3-amino-2-methylbenzoate, is presented below. This data is essential for reaction planning, characterization, and quality control.
Table 1: Physicochemical Properties
| Property | This compound | Methyl 3-amino-2-methylbenzoate |
| CAS Number | 59382-59-1[1] | 18583-89-6 |
| Molecular Formula | C₉H₉NO₄[1][2] | C₉H₁₁NO₂ |
| Molecular Weight | 195.17 g/mol [1][2] | 165.19 g/mol |
| Appearance | White to Brown powder/crystal | Liquid |
| Melting Point | 62-65 °C (lit.) | Not Applicable |
| Boiling Point | Not available | 300 °C (lit.) |
| Density | Not available | 1.146 g/mL at 25 °C (lit.) |
| Refractive Index | Not available | n20/D 1.573 (lit.) |
| Solubility | Soluble in methanol | Not available |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound | Methyl 3-amino-2-methylbenzoate |
| ¹H NMR | --INVALID-LINK-- | --INVALID-LINK--[3] |
| ¹³C NMR | --INVALID-LINK-- | --INVALID-LINK-- |
| IR Spectrum | Key peaks: C=O stretch (ester) ~1735-1750 cm⁻¹, NO₂ stretches ~1490-1550 and 1315-1355 cm⁻¹, Aromatic C=C stretches ~1600 and 1475 cm⁻¹[4][5] | Key peaks: N-H stretches ~3200-3600 cm⁻¹, C=O stretch (ester) ~1700 cm⁻¹, Aromatic C=C stretches ~1600 cm⁻¹ |
| Mass Spectrum | --INVALID-LINK--[6] | Not readily available |
Synthesis and Key Transformations
This compound is typically synthesized from its corresponding carboxylic acid. The subsequent reduction of its nitro group to an amine is a critical step that unlocks its utility as a versatile building block in medicinal chemistry.
Synthesis of this compound via Fischer Esterification
The esterification of 2-methyl-3-nitrobenzoic acid is a fundamental step in the utilization of this scaffold. The Fischer esterification, employing an excess of alcohol in the presence of a strong acid catalyst, is a common and effective method.
-
Materials:
-
2-methyl-3-nitrobenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-methyl-3-nitrobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.[7]
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
References
- 1. This compound | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Methyl 3-amino-2-methylbenzoate(18583-89-6) 1H NMR spectrum [chemicalbook.com]
- 4. sciencing.com [sciencing.com]
- 5. homework.study.com [homework.study.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. benchchem.com [benchchem.com]
The Advent of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and History of Methyl 2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methyl-3-nitrobenzoate, a seemingly unassuming organic compound, holds a significant position in the landscape of modern pharmaceutical synthesis. Its discovery, rooted in the advancements of organic chemistry in the latter half of the 20th century, has paved the way for the development of crucial therapeutic agents. This technical guide provides an in-depth exploration of the history, discovery, and key synthetic methodologies associated with this important intermediate. Quantitative data from representative experimental protocols are summarized, and logical workflows are visualized to offer a comprehensive resource for researchers and professionals in drug development.
Introduction: A Historical Perspective on Nitration Chemistry
The journey to this compound is intrinsically linked to the broader history of nitration chemistry. The introduction of a nitro group onto an aromatic ring, a fundamental transformation in organic synthesis, was first reported in 1834 by Mitscherlich, who prepared nitrobenzene.[1] The subsequent development of using a mixture of nitric and sulfuric acids, known as "mixed acid," patented by Mansfield, revolutionized the process, making it a cornerstone of aromatic chemistry.[1] This foundational work on electrophilic aromatic substitution set the stage for the synthesis of a vast array of nitroaromatic compounds, which are pivotal precursors for pharmaceuticals, dyes, and explosives.
The Emergence of this compound
While a definitive singular "discovery" paper for this compound remains elusive in early literature, its synthesis and use emerged in the late 20th century as part of a broader effort to create novel intermediates for the pharmaceutical and agrochemical industries. Its importance grew significantly with the recognition of its utility as a key building block for complex molecules. The earliest detailed experimental procedures found in later compilations reference work from the early 1970s, suggesting its availability and use around that period.[2][3]
The primary value of this compound lies in its trifunctional nature: the methyl group, the nitro group, and the methyl ester. These groups offer multiple reaction sites for further chemical modification, making it a versatile precursor in multi-step syntheses. Notably, it has become an indispensable intermediate in the synthesis of the immunomodulatory drug lenalidomide , used in the treatment of multiple myeloma.
Synthesis of the Precursor: 2-Methyl-3-nitrobenzoic Acid
The synthesis of this compound typically begins with its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid. Two primary historical and contemporary routes to this precursor are noteworthy:
Nitration of o-Toluic Acid
The direct nitration of o-toluic acid is a common method for producing a mixture of nitro-substituted isomers. The reaction of o-toluic acid with a nitrating agent, such as a mixture of nitric and sulfuric acids, yields a mixture of 3-nitro-o-toluic acid and 5-nitro-o-toluic acid.[4] The separation of these isomers can be challenging due to their similar physical properties.[4]
Oxidation of 3-Nitro-o-xylene
An alternative and often more selective method involves the oxidation of 3-nitro-o-xylene. This approach avoids the issue of isomer separation inherent in the direct nitration of o-toluic acid. Modern protocols have been developed to improve the efficiency and safety of this oxidation.[5] A patented method, for instance, utilizes oxygen in the air to oxidize 3-nitro-o-xylene, presenting a cleaner and lower-risk production process.[5]
Key Synthetic Protocols for this compound
The primary and most direct method for the synthesis of this compound is the esterification of 2-methyl-3-nitrobenzoic acid.
Fischer Esterification of 2-Methyl-3-nitrobenzoic Acid
This classical method involves the reaction of 2-methyl-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Experimental Protocol: Esterification of 2-Methyl-3-nitrobenzoic Acid
A detailed procedure for the synthesis of this compound from 2-methyl-3-nitrobenzoic acid is described in various sources, including its use as a starting material in a 2011 Organic Syntheses procedure.[2][3] The general steps are as follows:
-
Reaction Setup: 2-Methyl-3-nitrobenzoic acid is suspended in an excess of methanol.
-
Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid or thionyl chloride, is slowly added to the cooled suspension.
-
Reaction: The mixture is heated to reflux and maintained at that temperature for several hours to ensure complete esterification.
-
Workup: The reaction mixture is cooled, and the excess methanol is often removed under reduced pressure. The residue is then poured into water to precipitate the crude product.
-
Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol or a mixture of ethanol and water to yield a solid product.[2][3]
Data Presentation
The following tables summarize key quantitative data from representative synthetic protocols.
Table 1: Synthesis of 2-Methyl-3-nitrobenzoic Acid via Oxidation of 3-Nitro-o-xylene
| Parameter | Value | Reference |
| Starting Material | 3-Nitro-o-xylene | [5] |
| Oxidizing Agent | Oxygen (from air) | [5] |
| Catalyst | Not specified in abstract | [5] |
| Reaction Type | Normal pressure oxidation | [5] |
| Yield | Up to 80% | [5] |
Table 2: Synthesis of this compound via Esterification
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-3-nitrobenzoic acid | [2][3] |
| Reagent | Methanol | [2][3] |
| Catalyst | Sulfuric Acid or Thionyl Chloride | [2][3] |
| Reaction Condition | Reflux | [2][3] |
| Yield | >97% | [2] |
| Melting Point | 63-69 °C (literature range) | [3] |
Visualizing the Synthesis
The following diagrams illustrate the logical workflow of the synthesis of this compound.
References
- 1. rushim.ru [rushim.ru]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. EP0927714A1 - Process for the separation of nitrotoluic acid isomers - Google Patents [patents.google.com]
- 5. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis of Methyl 2-methyl-3-nitrobenzoate via Fischer Esterification
Introduction
Methyl 2-methyl-3-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. This application note describes a detailed protocol for the synthesis of this compound from its corresponding carboxylic acid, 2-methyl-3-nitrobenzoic acid, using the Fischer-Speier esterification method. This acid-catalyzed esterification is a robust, cost-effective, and widely used reaction. The protocol employs methanol as both the esterifying alcohol and the solvent, with concentrated sulfuric acid as the catalyst, under reflux conditions. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry.
Reaction Scheme
The synthesis proceeds via the acid-catalyzed esterification of 2-methyl-3-nitrobenzoic acid with methanol.
Caption: Fischer esterification of 2-methyl-3-nitrobenzoic acid with methanol to yield this compound.
Physicochemical Data
A summary of the key physical and chemical properties of the reactant and the final product is provided below for easy reference.
| Property | 2-methyl-3-nitrobenzoic acid (Reactant) | This compound (Product) |
| Molecular Formula | C₈H₇NO₄[1] | C₉H₉NO₄[2][3] |
| Molecular Weight | 181.15 g/mol [1][4] | 195.17 g/mol [3][5][6] |
| Appearance | White to yellow crystalline powder[1] | White to brown crystalline powder |
| Melting Point | 182-187 °C[1][7] | 62-69 °C[8][9] |
| CAS Number | 1975-50-4[1][4][10][11] | 59382-59-1[2][8][9] |
Experimental Protocol
This protocol is based on the principles of Fischer esterification, a reliable method for converting carboxylic acids to esters.
Materials and Reagents
-
2-methyl-3-nitrobenzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Deionized Water
Equipment
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated sulfuric acid is extremely corrosive and must be handled with extreme care inside a chemical fume hood.
-
Methanol is flammable and toxic; avoid inhalation and skin contact.
-
All procedures should be performed in a well-ventilated fume hood.
Synthesis Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-3-nitrobenzoic acid (1.0 eq). Add anhydrous methanol (approx. 15-20 mL per gram of carboxylic acid). Stir the mixture until the acid is completely dissolved.
-
Catalyst Addition: Place the flask in an ice bath to cool the solution. While stirring, slowly and carefully add concentrated sulfuric acid (approx. 0.1-0.2 eq) to the methanolic solution. The addition is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing ice-water (approx. 5 times the volume of methanol used).[2] Stir the mixture. The crude product should precipitate as a solid.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid.
-
Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of hot methanol and heat gently to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold methanol, and dry them thoroughly.
-
Characterization: Determine the mass, percentage yield, and melting point of the final product. Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation
The following table summarizes the expected quantitative data from the experiment.
| Parameter | Value |
| Mass of 2-methyl-3-nitrobenzoic acid | (e.g., 5.00 g) |
| Moles of 2-methyl-3-nitrobenzoic acid | (e.g., 0.0276 mol) |
| Theoretical Mass of this compound | (e.g., 5.39 g) |
| Actual Mass of Purified Product | (To be determined experimentally) |
| Percentage Yield | (To be calculated) |
| Melting Point of Purified Product | (To be determined experimentally) |
| Appearance of Final Product | (e.g., White crystalline solid) |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Fischer Esterification Mechanism
The diagram below outlines the accepted mechanism for the acid-catalyzed Fischer esterification.
Caption: Reaction mechanism of Fischer-Speier esterification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-nitro-2-methylbenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. GSRS [precision.fda.gov]
- 7. 2-Methyl-3-nitrobenzoic acid | 1975-50-4 [chemicalbook.com]
- 8. This compound 97 59382-59-1 [sigmaaldrich.com]
- 9. This compound | 59382-59-1 [chemicalbook.com]
- 10. 2-Methyl-3-nitrobenzoic acid | 1975-50-4 | M-4209 [biosynth.com]
- 11. 2-Methyl-3-nitrobenzoic Acid | 1975-50-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
detailed experimental protocol for Methyl 2-methyl-3-nitrobenzoate synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Methyl 2-methyl-3-nitrobenzoate, a valuable intermediate in organic synthesis. The synthesis is a two-step process commencing with the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid, followed by Fischer esterification to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-methyl-3-nitrobenzoic acid
This procedure outlines the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid using hydrogen peroxide with catalytic amounts of manganese and cobalt salts.[1]
Materials:
-
3-nitro-o-xylene
-
n-hexanoic acid
-
manganese (II) acetate
-
cobalt (II) acetate
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Deionized water
-
500 mL three-necked flask
-
Dropping funnel
-
Heating mantle with stirrer
-
pH meter or pH paper
-
Büchner funnel and flask
Procedure:
-
To a 500 mL three-necked flask, add 20 g (0.132 mol) of 3-nitro-o-xylene, 0.1211 g (0.0007 mol) of manganese (II) acetate, and 0.0249 g (0.0001 mol) of cobalt (II) acetate.[1]
-
Add 76 g (0.66 mol) of n-hexanoic acid to the flask.
-
Slowly add 9.87 g (0.29 mol) of hydrogen peroxide dropwise to the reaction mixture.
-
Gradually heat the mixture to 60°C and maintain this temperature for 12 hours with continuous stirring. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) until the starting material, 3-nitro-o-xylene, is less than 2%.[1]
-
After the reaction is complete, add 34 g (0.85 mol) of aqueous sodium hydroxide solution to the reaction mixture and separate the aqueous layer.
-
Adjust the pH of the aqueous layer to 2 with hydrochloric acid.
-
The precipitate of 2-methyl-3-nitrobenzoic acid is then collected by suction filtration.[1]
-
The solid product is washed with cold deionized water and dried.
Step 2: Synthesis of this compound
This protocol details the Fischer esterification of 2-methyl-3-nitrobenzoic acid to the target compound, this compound.
Materials:
-
2-methyl-3-nitrobenzoic acid (from Step 1)
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the dried 2-methyl-3-nitrobenzoic acid in anhydrous methanol. For every gram of the carboxylic acid, use approximately 8-10 mL of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., for each 20 mL of methanol, add 1 mL of concentrated H₂SO₄).[2]
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Reagents and Yields for the Synthesis of 2-methyl-3-nitrobenzoic acid
| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Role |
| 3-nitro-o-xylene | 151.16 | 20 g | 0.132 | Starting Material |
| n-hexanoic acid | 116.16 | 76 g | 0.66 | Solvent |
| manganese (II) acetate | 173.03 | 0.1211 g | 0.0007 | Catalyst |
| cobalt (II) acetate | 177.02 | 0.0249 g | 0.0001 | Catalyst |
| Hydrogen peroxide | 34.01 | 9.87 g | 0.29 | Oxidizing Agent |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 2-methyl-3-nitrobenzoic acid | 181.15 | 23.91 | 20.78 | 87%[1] |
Table 2: Reagents for the Synthesis of this compound
| Reagent | Role |
| 2-methyl-3-nitrobenzoic acid | Starting Material |
| Anhydrous methanol | Reagent and Solvent |
| Concentrated sulfuric acid | Catalyst |
| Sodium bicarbonate solution | Neutralizing Agent |
| Brine | Washing Agent |
| Anhydrous MgSO₄/Na₂SO₄ | Drying Agent |
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric and hydrochloric acid) are highly corrosive. Handle with extreme care.
-
Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and combustible materials.
-
Organic solvents are flammable. Avoid open flames.
References
Application Notes and Protocols for the Synthesis of Methyl 2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-methyl-3-nitrobenzoate via the nitration of methyl 2-methylbenzoate. The procedure outlines the use of a standard nitrating mixture of concentrated nitric and sulfuric acids under controlled temperature conditions. Due to the directing effects of the methyl and ester functional groups, a mixture of isomers is possible. This protocol is designed to favor the formation of the desired 3-nitro isomer, a valuable intermediate in the synthesis of various pharmaceutical compounds. Safety precautions, reagent handling, and product purification are also detailed.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction widely employed in organic synthesis. The introduction of a nitro group onto an aromatic ring serves as a key step in the preparation of a diverse range of chemical intermediates. This compound is a particularly useful building block in the development of new therapeutic agents.
The regiochemical outcome of the nitration of methyl 2-methylbenzoate is governed by the directing effects of the two substituents on the benzene ring. The methyl group at the 2-position is an activating, ortho-, para- director, while the methyl ester at the 1-position is a deactivating, meta- director. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions that are ortho and para to the methyl group (positions 3 and 5) and meta to the ester group (positions 3 and 5). Both substituents, therefore, favor substitution at the 3- and 5-positions. The formation of the 3-nitro isomer is often favored due to steric hindrance from the adjacent methyl group, which can impede attack at the 6-position (ortho to the methyl group). Careful control of reaction conditions, particularly temperature, is crucial to maximize the yield of the desired product and minimize the formation of unwanted byproducts.
Reaction Scheme
Application Note and Protocol: Purification of Methyl 2-methyl-3-nitrobenzoate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal recrystallization solvent dissolves the compound sparingly at room temperature but demonstrates high solubility at an elevated temperature. Upon controlled cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor. This application note provides a detailed protocol for the purification of Methyl 2-methyl-3-nitrobenzoate via recrystallization, a critical step for ensuring high purity in research and drug development settings. While a specific, optimized protocol for this compound is not widely published, this guide is based on established principles of recrystallization and data from structurally similar compounds, such as methyl 3-nitrobenzoate.[1][2][3][4]
Data Presentation
The following table summarizes the key physical and chemical properties of this compound and potential recrystallization solvents.
| Parameter | Value | Reference |
| Compound Properties | ||
| Chemical Name | This compound | [5][6] |
| Molecular Formula | C₉H₉NO₄ | [5][6] |
| Molecular Weight | 195.17 g/mol | [5][6] |
| Melting Point | 62-65 °C | |
| Appearance | White to brown crystalline powder | [7][8] |
| Suggested Solvents | ||
| Primary Solvent | Ethanol (or Methanol) | [1][4][9][10] |
| Co-solvent (optional) | Deionized Water |
Experimental Protocol
This protocol is a general guideline. Optimization of solvent choice, volumes, and temperatures may be necessary to achieve the best results.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade) or Methanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (various sizes)
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bars
-
Buchner funnel and flask
-
Filter paper (appropriately sized for the Buchner funnel)
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Procedure:
1. Solvent Selection and Dissolution:
-
Place a small amount of crude this compound into a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol) at room temperature and observe the solubility. The compound should be sparingly soluble.
-
Gently heat the test tube. The compound should fully dissolve. If it does not, add more solvent dropwise until it does.
-
Allow the solution to cool to room temperature and then in an ice bath. Crystals should form. This confirms the suitability of the solvent.
-
Transfer the bulk of the crude this compound to an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol (or methanol) required to completely dissolve the solid. This is a critical step to ensure a good yield.[3] The solution should be heated gently on a hotplate with stirring.
2. Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a gravity funnel with a fluted filter paper on the hotplate.
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated flask. This step should be done rapidly to prevent premature crystallization in the funnel.
3. Crystallization:
-
Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
4. Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Use a minimal amount of solvent to avoid redissolving the product.[9]
-
Keep the vacuum on to pull air through the crystals for several minutes to help them dry.
5. Drying:
-
Carefully remove the filter paper with the purified crystals from the Buchner funnel.
-
Place the crystals on a pre-weighed watch glass and allow them to air dry or dry in a desiccator or a low-temperature oven (temperature should be well below the melting point of the compound).
6. Characterization:
-
Once the crystals are completely dry, determine the final mass and calculate the percent yield.
-
Measure the melting point of the purified crystals. A sharp melting point close to the literature value (62-65 °C) is an indication of high purity.
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-nitro-2-methylbenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. This compound | 59382-59-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. southalabama.edu [southalabama.edu]
- 10. amherst.edu [amherst.edu]
Application Notes and Protocols: Recrystallization of Methyl 2-methyl-3-nitrobenzoate
Introduction
Recrystallization is a pivotal technique in chemical purification, leveraging the differential solubility of a compound in a given solvent at varying temperatures. The optimal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, ensuring a high recovery of purified crystals upon cooling. This document provides a comprehensive guide to selecting the best solvent and a detailed protocol for the recrystallization of Methyl 2-methyl-3-nitrobenzoate, a key intermediate in the synthesis of various organic compounds.[1]
Compound Information
This compound is a yellow crystalline powder.[1] It is sparingly soluble in water but shows good solubility in several organic solvents, including ethanol, methanol, acetone, and chloroform.[1] There is some variation in the reported melting point, with ranges cited as 62-65 °C and 82-84 °C.[1][2] This discrepancy underscores the importance of purification to obtain a sharp melting point, a key indicator of purity.
Solvent Selection for Recrystallization
The ideal recrystallization solvent for this compound should meet the following criteria:
-
High Solvation Power at Elevated Temperatures: The solvent must completely dissolve the crude compound when heated to its boiling point.
-
Low Solvation Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize crystal yield.
-
Inertness: The solvent must not react chemically with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
Based on the known solubility of this compound and established protocols for structurally similar nitroaromatic esters, several solvents and solvent systems are prime candidates for its recrystallization.[1][3][4][5]
Data Presentation: Candidate Recrystallization Solvents
The following table summarizes the properties of potential solvents for the recrystallization of this compound.
| Solvent System | Boiling Point (°C) | Rationale for Selection | Potential Drawbacks |
| Methanol (CH₃OH) | 64.7 | Mentioned as a solvent for purifying a similar isomer, methyl m-nitrobenzoate.[6] Good general solvent for moderately polar compounds. | May have too high a solvating power at room temperature, potentially reducing yield. |
| Ethanol (C₂H₅OH) | 78.4 | Commonly and successfully used for the recrystallization of analogous compounds like ethyl-4-nitrobenzoate and 4-Methyl-3-nitrobenzoic acid.[3][4] | Similar to methanol, its solvating power at lower temperatures needs to be experimentally verified. |
| Ethanol/Water | Variable (between 78.4 and 100) | The addition of water (an anti-solvent) can significantly reduce the solubility of the organic compound at lower temperatures, often leading to higher crystal recovery.[5] | The precise ratio of ethanol to water must be carefully determined to avoid premature precipitation or oiling out. |
| Isopropanol ((CH₃)₂CHOH) | 82.6 | Its properties are intermediate between ethanol and higher alcohols, offering a different solubility profile that might be advantageous. | Less commonly cited for this class of compounds, requiring experimental validation. |
| Acetone (C₃H₆O) | 56 | Known to dissolve the compound.[1] Its high volatility can be a disadvantage, leading to rapid evaporation and premature crystallization during handling. | High solubility at room temperature is likely, which could result in poor yield. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol outlines a method for experimentally determining the most suitable recrystallization solvent from the candidates listed above.
Materials:
-
Crude this compound
-
Candidate solvents: Methanol, Ethanol, Isopropanol, Acetone, Distilled Water
-
Test tubes or small vials
-
Hot plate or water bath
-
Pasteur pipettes
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude compound into a test tube.
-
Add the chosen solvent dropwise at room temperature, observing the solubility. A good candidate solvent will not dissolve the compound readily at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube while adding more solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice bath for 10-15 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.
-
Repeat this procedure for each candidate solvent to identify the one that provides the best balance of high solubility when hot and low solubility when cold. For the ethanol/water system, start by dissolving the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Add a drop or two of hot ethanol to redissolve the turbidity before cooling.
Protocol 2: Full-Scale Recrystallization using Ethanol
Based on literature precedents for similar compounds, ethanol is a highly promising solvent.[4][7] This protocol provides a detailed methodology for recrystallization using ethanol.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (two, appropriately sized)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and watch glass
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol to create a slurry. Heat the mixture gently on a hot plate with stirring.
-
Achieving Saturation: Continue to add ethanol in small portions to the boiling mixture until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to induce maximum crystallization.
-
Isolation of Crystals: Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source. Wet the filter paper with a small amount of ice-cold ethanol.
-
Filtration: Swirl the flask to create a slurry of the crystals and pour it into the Buchner funnel under vacuum. Use a spatula to transfer any remaining crystals.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor containing soluble impurities.
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the purified crystals to a pre-weighed watch glass and allow them to air-dry completely or place them in a desiccator.
-
Analysis: Once dry, determine the weight of the purified crystals to calculate the percent recovery. Measure the melting point of the recrystallized product; a sharp melting point close to the literature value indicates high purity.
Mandatory Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision logic for selecting an optimal recrystallization solvent.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-メチル-3-ニトロ安息香酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Detailed Protocol for the Synthesis of Lenalidomide Utilizing Methyl 2-methyl-3-nitrobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenalidomide, a potent immunomodulatory and anti-angiogenic agent, is a cornerstone in the treatment of multiple myeloma and other hematological malignancies[1]. Its chemical structure, 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, is derived from thalidomide and exhibits an improved therapeutic profile[2]. A common and industrially scalable synthetic route to Lenalidomide employs Methyl 2-methyl-3-nitrobenzoate as a key starting material. This application note provides a detailed overview of this synthetic pathway, including comprehensive experimental protocols and quantitative data summaries.
The synthesis involves a three-step process: benzylic bromination of the starting material, subsequent cyclization with 3-aminopiperidine-2,6-dione to form a key nitro-intermediate, and a final reduction of the nitro group to yield Lenalidomide[3][4].
Overall Synthetic Workflow
The logical progression from the starting material to the final active pharmaceutical ingredient (API) is outlined below. This pathway is designed for efficiency and high purity of the final product.
Caption: Synthetic pathway for Lenalidomide from this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate (Intermediate II)
This step involves the radical bromination of the methyl group on the starting material.
-
Materials:
-
Protocol:
-
Charge a reactor with this compound (I) and acetonitrile.
-
Add a brominating agent, such as N-Bromosuccinimide (NBS), to the mixture[7]. An alternative, high-yielding approach uses methyl acetate as a non-halogenated solvent[6].
-
Add a catalytic amount of AIBN as a radical initiator[5].
-
Heat the reaction mixture to a temperature between 55-75°C for approximately 12-15 hours[5].
-
Monitor the reaction progress using TLC or HPLC.
-
Upon completion, concentrate the solvent under vacuum to obtain the crude Methyl 2-(bromomethyl)-3-nitrobenzoate (II)[5]. The product can be purified by crystallization.
-
Step 2: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (Nitro-Intermediate III)
This key step forms the isoindolinone ring system through cyclization.
-
Materials:
-
Protocol:
-
Dissolve Methyl 2-(bromomethyl)-3-nitrobenzoate (II) in a suitable solvent such as N-methylpyrrolidone (NMP) or acetonitrile in a reaction vessel[8].
-
Add 3-Aminopiperidine-2,6-dione hydrochloride to the solution at room temperature (25-30°C)[8].
-
Add a base, such as triethylamine or sodium bicarbonate, to the mixture under a nitrogen atmosphere[4][8].
-
Heat the reaction mixture to 50-60°C and stir for 2-3 hours[4]. Some protocols suggest stirring for up to 18 hours to ensure completion[8].
-
Monitor the reaction by HPLC.
-
After completion, cool the mixture and add water to precipitate the crude product[5].
-
Filter the solid, wash with water and an appropriate solvent (e.g., methanol), and dry under vacuum to yield the nitro-intermediate (III)[5].
-
Step 3: Synthesis of Lenalidomide (IV)
The final step is the reduction of the nitro group to the primary amine, yielding Lenalidomide.
-
Materials:
-
3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (III)
-
Method A (Catalytic Hydrogenation): 10% Palladium on Carbon (Pd/C), Hydrogen gas, Solvent (e.g., 1,4-Dioxane, DMF, Ethanol)[5][9][10].
-
Method B (Metal/Acid Reduction): Iron (Fe) powder or Zinc (Zn) powder, Acid (e.g., Acetic Acid, Ammonium Chloride), Solvent (e.g., Ethanol, Water)[4][11][6].
-
-
Protocol (Method A - Catalytic Hydrogenation):
-
Charge an autoclave with the nitro-intermediate (III), a solvent such as DMF or ethanol, and 10% Pd/C catalyst[9][10].
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi)[5].
-
Heat the reaction to approximately 40°C and maintain for several hours until the reaction is complete[9].
-
After completion, filter the reaction mixture through a celite bed to remove the catalyst[8].
-
Concentrate the filtrate under reduced pressure.
-
The crude Lenalidomide can be purified by neutralization with a weak base (e.g., sodium bicarbonate solution) followed by filtration, or by recrystallization from a suitable solvent system to yield the final product[8][9].
-
-
Protocol (Method B - Metal/Acid Reduction):
-
Add the nitro-intermediate (III) to a reactor containing a solvent mixture (e.g., isopropanol, water) and an acid (e.g., acetic acid)[4].
-
Heat the mixture to around 60°C and add iron powder portion-wise with stirring[11].
-
Maintain the temperature and stir for several hours until the reduction is complete (monitored by HPLC).
-
Filter the hot reaction mixture to remove iron salts.
-
Cool the filtrate to 15-20°C to allow Lenalidomide to crystallize[4].
-
Filter the product, wash with a solvent mixture (e.g., ethanol/water), and dry under vacuum at 55-65°C to obtain pure Lenalidomide[4].
-
Data Presentation: Summary of Yields and Purity
The following tables summarize quantitative data reported for the key steps in the synthesis of Lenalidomide.
Table 1: Synthesis of Nitro-Intermediate (III)
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|---|---|
| Methyl 2-(bromomethyl)-3-nitrobenzoate | Triethylamine | Acetonitrile | 55 | 20 | Not specified | >98% | [8] |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | Sodium Bicarbonate | DMF | 50-60 | 2-3 | ~88% (for this step) | Not specified | [4] |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | Triethylamine | NMP | 50 | 18 | Not specified | >99% |[8] |
Table 2: Synthesis of Lenalidomide (IV) from Nitro-Intermediate (III)
| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C | 1,4-Dioxane | Not specified | ~36% | Not specified | [5][10] |
| Catalytic Hydrogenation | 5% Pd/C | Ethanol | 40 | 98.2% | 99.20% | [9] |
| Metal/Acid Reduction | Fe / NH₄Cl | Ethanol/Water | 60 | 84% | 99.8% | [11] |
| Metal/Acid Reduction | Zn / Acetic Acid | Isopropanol/Water | Not specified | 90.3% | 99.96% | [4] |
| Catalytic Hydrogenation | 10% Pd/C / Methanesulfonic acid | Water | Not specified | 93% | 99.86% |[8] |
Note: Yields can vary significantly based on the scale, purity of reagents, and specific reaction and purification conditions employed.
Conclusion
The synthetic route starting from this compound provides a reliable and scalable method for the production of Lenalidomide. The process involves a robust bromination, an efficient cyclization to build the core isoindolinone structure, and a high-yield reduction step. Recent advancements favor metal/acid reduction systems, which avoid the need for specialized high-pressure hydrogenation equipment and can deliver the final API with excellent purity (>99.9%) and overall yields exceeding 75%[4]. Careful selection of solvents and reagents at each stage is critical to maximizing yield and achieving the high purity required for pharmaceutical applications[10].
References
- 1. Lenalidomide for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. CN104311536A - Method for preparing lenalidomide - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Lenalidomide synthesis - chemicalbook [chemicalbook.com]
- 10. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 11. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Indole Derivatives from Methyl 2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable indole derivatives, specifically substituted indole-4-carboxylates, using methyl 2-methyl-3-nitrobenzoate as a versatile starting material. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The methodologies described herein offer reliable routes to functionalized indoles that can serve as key building blocks in drug discovery and development programs.
Synthetic Strategies
The primary route detailed is a multi-step synthesis that transforms this compound into methyl indole-4-carboxylate. This modern approach involves the formation of a nitrostyrene intermediate followed by a palladium-catalyzed reductive cyclization. This method is notable for its efficiency and tolerance of various functional groups.[1]
Additionally, this document outlines a conceptual protocol for the synthesis of a substituted indole derivative, methyl 6-bromo-1H-indole-4-carboxylate, via the classical Leimgruber-Batcho indole synthesis. This highlights the utility of substituted analogues of the primary starting material for accessing a broader range of functionalized indole structures.[2]
Applications of Synthesized Indole-4-carboxylates
Methyl indole-4-carboxylate and its derivatives are valuable intermediates in the synthesis of more complex molecules. The carboxylate moiety at the 4-position provides a convenient handle for further chemical modifications, such as amide bond formation or reduction to an alcohol. These functionalized indoles can be elaborated into a variety of biologically active compounds, including potential anticancer and anti-inflammatory agents.
Experimental Protocols
Protocol 1: Multi-step Synthesis of Methyl indole-4-carboxylate
This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for detailed and reproducible experimental methods.[1]
Overall Reaction Scheme:
Step 1: Bromination of this compound
-
Reagents and Materials:
-
This compound
-
Dibenzoyl peroxide
-
Bromine
-
Carbon tetrachloride
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Magnesium sulfate
-
250-mL two-necked, round-bottomed flask
-
Condenser
-
Addition funnel
-
100-W flood lamp
-
-
Procedure:
-
To a 250-mL two-necked, round-bottomed flask equipped with a condenser and an addition funnel, add this compound (19.1 g, 97.9 mmol), dibenzoyl peroxide (1.21 g, 5.00 mmol), and 100 mL of carbon tetrachloride.
-
Heat the mixture to reflux to form a clear, pale yellow solution.
-
Prepare a solution of bromine (16.1 g, 100.6 mmol) in 20 mL of carbon tetrachloride and add it over 10 minutes to the boiling solution while irradiating with a 100-W flood lamp.
-
Continue heating and irradiating the reaction mixture for 24 hours.
-
Allow the resulting orange solution to cool to room temperature.
-
Add 50 mL of dichloromethane and wash the solution with three 50-mL portions of saturated aqueous sodium bicarbonate.
-
Dry the organic phase with magnesium sulfate, filter, and remove the solvents under reduced pressure to afford methyl 2-bromomethyl-3-nitrobenzoate as pale yellow crystals.
-
Step 2: Formation of (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide (Wittig Salt)
-
Reagents and Materials:
-
Methyl 2-bromomethyl-3-nitrobenzoate
-
Triphenylphosphine
-
Chloroform
-
Anhydrous diethyl ether
-
500-mL round-bottomed flask
-
-
Procedure:
-
To a 500-mL round-bottomed flask, add methyl 2-bromomethyl-3-nitrobenzoate (25.90 g, 94.5 mmol) and 150 mL of chloroform.
-
Add triphenylphosphine (28.44 g, 108.4 mmol) in one portion and heat the resulting yellow solution to reflux for 1.5 hours.
-
After cooling to ambient temperature, pour the orange solution into 400 mL of anhydrous diethyl ether with vigorous stirring to precipitate the Wittig salt.
-
Cool the slurry in a freezer (-20°C) for 1 hour.
-
Collect the white solid by filtration and dry.
-
Step 3: Synthesis of Methyl 2-ethenyl-3-nitrobenzoate (Wittig Reaction)
-
Reagents and Materials:
-
(2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide
-
Paraformaldehyde
-
Dichloromethane
-
Silica gel
-
Hexanes
-
Ethyl acetate
-
Reaction flasks and tubing for formaldehyde gas generation and delivery
-
-
Procedure:
-
Place paraformaldehyde (30 g) in a 250-mL two-necked, round-bottomed flask and connect it via tubing to a 1-L flask containing the Wittig salt (50.91 g) dissolved in 500 mL of dichloromethane.
-
Generate formaldehyde gas by heating the paraformaldehyde and pass it into the solution of the Wittig salt.
-
After the reaction is complete, pour the resulting solution into 500 mL of hexanes to precipitate triphenylphosphine oxide.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (7:3) as the eluent to give methyl 2-ethenyl-3-nitrobenzoate as pale yellow crystals.
-
Step 4: Palladium-Catalyzed Reductive Cyclization to Methyl indole-4-carboxylate
-
Reagents and Materials:
-
Methyl 2-ethenyl-3-nitrobenzoate
-
Triphenylphosphine
-
Palladium(II) acetate
-
Acetonitrile
-
Carbon monoxide
-
Threaded glass reaction vessel
-
Pressure head
-
-
Procedure:
-
In a 200-mL threaded glass reaction vessel, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.
-
Stir the mixture for 10 minutes to dissolve the reagents.
-
Add palladium(II) acetate (0.673 g, 3.00 mmol). A yellow precipitate will form immediately.
-
Attach the vessel to a pressure head and saturate the solution with carbon monoxide (four cycles to 59 psi).
-
Heat the reaction mixture and monitor for completion.
-
After the reaction is complete, purify the product to obtain methyl indole-4-carboxylate. The overall yield for this synthesis is reported to be 72%.[1]
-
Protocol 2: Conceptual Synthesis of Methyl 6-bromo-1H-indole-4-carboxylate via Leimgruber-Batcho Synthesis
This protocol is based on a literature report of a similar transformation and represents a conceptual workflow.[2] Optimization of reaction conditions may be necessary.
Overall Reaction Scheme:
Step 1: Enamine Formation
-
Reagents and Materials:
-
Methyl 5-bromo-2-methyl-3-nitrobenzoate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine (optional, but can accelerate the reaction)
-
High-boiling solvent (e.g., DMF)
-
Reaction flask with condenser
-
-
Procedure:
-
Dissolve methyl 5-bromo-2-methyl-3-nitrobenzoate in a suitable high-boiling solvent such as DMF in a reaction flask.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.
-
Heat the mixture to a high temperature (e.g., >100 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the intermediate enamine can be isolated or used directly in the next step.
-
Step 2: Reductive Cyclization
-
Reagents and Materials:
-
Crude enamine from Step 1
-
Reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, Raney Nickel with hydrazine, or iron in acetic acid)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogenation apparatus (if using H2 gas)
-
-
Procedure:
-
Dissolve the crude enamine in a suitable solvent.
-
Add the chosen reducing agent (e.g., 10% Pd/C).
-
If using hydrogen gas, subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir until the reaction is complete.
-
If using other reducing agents like Raney Nickel and hydrazine, add them to the reaction mixture and heat as necessary.
-
Filter off the catalyst and concentrate the solvent.
-
Purify the residue by chromatography or recrystallization to yield methyl 6-bromo-1H-indole-4-carboxylate. A yield of 59% has been reported for this transformation.[2]
-
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Methyl indole-4-carboxylate [1]
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Product | Yield (%) |
| 1 | This compound | Bromine, Dibenzoyl peroxide | CCl₄ | Reflux | 24 h | Methyl 2-bromomethyl-3-nitrobenzoate | 96.5 |
| 2 | Methyl 2-bromomethyl-3-nitrobenzoate | Triphenylphosphine | Chloroform | Reflux | 1.5 h | (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide | - |
| 3 | Wittig Salt from Step 2 | Paraformaldehyde | Dichloromethane | - | - | Methyl 2-ethenyl-3-nitrobenzoate | 81 |
| 4 | Methyl 2-ethenyl-3-nitrobenzoate | Pd(OAc)₂, PPh₃, CO | Acetonitrile | - | - | Methyl indole-4-carboxylate | - |
| Overall | This compound | Methyl indole-4-carboxylate | 72 |
Table 2: Physical and Spectroscopic Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR Data (δ, ppm) |
| This compound | C₉H₉NO₄ | 195.17 | - | - |
| Methyl 2-ethenyl-3-nitrobenzoate | - | - | 39-40 | 3.89 (s, 3H), 5.23 (dd, J = 17.6, 0.8, 1H), 5.43 (dd, J = 11.3, 0.8, 1H), 7.18...[1] |
| Methyl indole-4-carboxylate | C₁₀H₉NO₂ | 175.18 | 68-71 | Available from spectral databases[3] |
Table 3: Synthesis of a Substituted Indole Derivative via Leimgruber-Batcho Method [2]
| Starting Material | Key Reagent | Product | Yield (%) |
| Methyl 5-bromo-2-methyl-3-nitrobenzoate | DMF-DMA | Methyl 6-bromo-1H-indole-4-carboxylate | 59 |
Visualizations
Caption: Multi-step synthesis of Methyl indole-4-carboxylate.
Caption: Leimgruber-Batcho indole synthesis workflow.
References
Protocols for the Reduction of the Nitro Group in Methyl 2-methyl-3-nitrobenzoate
For Immediate Release
Application Notes and Protocols for the Synthesis of Methyl 3-amino-2-methylbenzoate
These application notes provide detailed protocols for the reduction of the nitro group in Methyl 2-methyl-3-nitrobenzoate to synthesize Methyl 3-amino-2-methylbenzoate, a key intermediate in the preparation of various pharmaceuticals and fine chemicals. The following protocols offer researchers a selection of established methods, including catalytic hydrogenation, and metal-mediated reductions using iron or stannous chloride.
The choice of reduction method can be critical and often depends on the scale of the reaction, the presence of other functional groups, and available laboratory equipment. For instance, catalytic hydrogenation is often a clean and high-yielding method but requires specialized hydrogenation apparatus. Metal-based reductions, such as with iron in acidic media, are robust and cost-effective alternatives.
Experimental Protocols
Three common methods for the reduction of the nitro group in this compound are detailed below.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency and clean reaction profile. This protocol is adapted from procedures for structurally similar nitroarenes.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in a sufficient volume of methanol or ethanol.
-
Carefully add a catalytic amount of Pd/C (typically 5-10 mol% of the palladium metal relative to the substrate) to the solution.
-
Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atm (or using a hydrogen-filled balloon for atmospheric pressure reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-24 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 3-amino-2-methylbenzoate.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Reduction with Iron Powder and Hydrochloric Acid (Fe/HCl)
The reduction of aromatic nitro compounds using iron in acidic medium is a classic and cost-effective method.[1][2][3] This protocol is a general procedure that can be adapted for this compound.[4][5]
Materials:
-
This compound
-
Iron powder (Fe)
-
Ethanol or Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl) or Acetic Acid
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and a solvent mixture of ethanol (or methanol) and water.
-
Add iron powder (typically 3-5 equivalents relative to the nitro compound).
-
Heat the mixture to reflux and then add concentrated hydrochloric acid or acetic acid dropwise.
-
Continue to reflux the reaction mixture, monitoring its progress by TLC or HPLC. The reaction is typically complete within 1-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the excess iron and iron salts. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude Methyl 3-amino-2-methylbenzoate by column chromatography or recrystallization as needed.
Protocol 3: Reduction with Stannous Chloride (SnCl₂)
Stannous chloride is another effective reagent for the reduction of aromatic nitro compounds, often used when other reducible functional groups are present that might not be compatible with catalytic hydrogenation.[6] The reaction can be performed in various solvents, including ethanol and ethyl acetate.[6]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Add stannous chloride dihydrate (typically 3-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction by TLC or HPLC until the starting material is consumed. This usually takes between 30 minutes and 4 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water.
-
Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8). A precipitate of tin salts will form.
-
Extract the product from the aqueous slurry with several portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the reduction of aromatic nitro compounds using the described methods. Note that yields can vary depending on the specific substrate and reaction scale.
| Method | Reagents and Conditions | Typical Reaction Time | Typical Yield | Reference |
| Catalytic Hydrogenation | H₂, 5-10% Pd/C, Methanol or Ethanol, RT, 1-4 atm | 2-24 hours | >95% | General Method[7] |
| Fe/HCl Reduction | Fe powder, HCl or Acetic Acid, Ethanol/Water, Reflux | 1-6 hours | 85-95% | General Method[4] |
| SnCl₂ Reduction | SnCl₂·2H₂O, Ethanol or Ethyl Acetate, RT or heat | 0.5-4 hours | 80-95% | General Method[6] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the reduction of this compound.
Caption: General workflow for the reduction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 3. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Catalytic Hydrogenation of Methyl 2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of nitroaromatic compounds is a fundamental transformation in organic synthesis, providing a clean and efficient route to the corresponding anilines. These anilines are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and protocols for the catalytic hydrogenation of Methyl 2-methyl-3-nitrobenzoate to produce Methyl 2-methyl-3-aminobenzoate, a valuable intermediate in the synthesis of various target molecules. The protocols focus on the use of common heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney® Nickel.
Reaction Scheme
The overall transformation involves the reduction of the nitro group to an amine using molecular hydrogen in the presence of a metal catalyst.
Caption: Generalized pathway for nitroarene hydrogenation.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for a typical hydrogenation experiment.
Methyl 2-methyl-3-nitrobenzoate: A Versatile Precursor for the Synthesis of Novel Heterocycles
For Immediate Release
Methyl 2-methyl-3-nitrobenzoate has emerged as a significant and versatile starting material in the field of medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive methyl group ortho to a nitro group and a meta-directing ester, provides a strategic platform for the synthesis of a diverse range of novel heterocyclic compounds with significant therapeutic potential. These heterocycles form the core scaffolds of numerous pharmaceuticals, making this precursor a valuable tool for researchers and scientists in drug discovery.
This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles from this compound, including indoles, isoquinolinones, and isocoumarins. The protocols are designed for researchers, scientists, and drug development professionals, offering clear, step-by-step methodologies and quantitative data to facilitate the replication and adaptation of these synthetic routes.
Application Notes
This compound serves as a key building block for several important classes of heterocyclic compounds. The presence of the nitro group allows for its reduction to an amine, which can then participate in various cyclization reactions. The adjacent methyl group can be readily functionalized, often via bromination, to introduce a handle for subsequent carbon-carbon or carbon-heteroatom bond formation, a critical step in the construction of fused ring systems.
Key applications include:
-
Synthesis of Indole Derivatives: Indoles are a ubiquitous motif in biologically active compounds. This compound is an excellent precursor for substituted indoles, particularly those with functionality at the 4-position. One notable pathway involves a multi-step synthesis to yield methyl indole-4-carboxylate, a valuable intermediate for various therapeutic agents.
-
Formation of Isoquinolinones and Isocoumarins: The structural framework of this compound is well-suited for the construction of isoquinolinone and isocoumarin ring systems. These heterocycles are present in a number of natural products and synthetic compounds with a broad spectrum of biological activities.
-
Precursor to Lenalidomide: This compound is a crucial intermediate in the industrial synthesis of Lenalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma. This underscores the pharmaceutical relevance of high-quality this compound.
Experimental Protocols
The following section details the experimental procedures for the synthesis of various novel heterocycles from this compound.
Synthesis of Methyl indole-4-carboxylate
This multi-step synthesis involves the initial functionalization of the methyl group, followed by the construction of the indole ring via a palladium-catalyzed reductive N-heteroannulation.[1]
Overall Synthetic Pathway:
Figure 1: Synthesis of Methyl indole-4-carboxylate.
Step 1a: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate
This initial step involves the radical bromination of the methyl group.
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (MeCN)
-
Water
-
Isopropyl alcohol (IPA)
-
-
Procedure:
-
Charge a round-bottom flask with this compound (75 g, 0.38 mol) and acetonitrile (375 mL).[2]
-
Add N-bromosuccinimide (82.2 g, 0.46 mol) followed by azobisisobutyronitrile (7.5 g, 0.04 mol).[2]
-
Heat the reaction mixture to 55-60 °C and maintain for 12 hours.[2]
-
Monitor the reaction progress by TLC and HPLC.[2]
-
After completion, concentrate the acetonitrile (~80%) under vacuum.[2]
-
Add water (375 mL) to the crude mixture and remove the remaining acetonitrile. Stir at room temperature for 30 minutes.[2]
-
Filter the solid, wash with water, and then stir with isopropyl alcohol (150 mL) at room temperature for 30 minutes.[2]
-
Filter the solid again and dry at room temperature to yield methyl 2-(bromomethyl)-3-nitrobenzoate.[2]
-
Step 1b: Alternative Bromination using 1,3-Dibromo-5,5-dimethylhydantoin
-
Materials:
-
This compound
-
1,3-Dibromo-5,5-dimethylhydantoin
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (MeCN)
-
Water
-
Isopropyl alcohol (IPA)
-
-
Procedure:
-
Charge a 500 mL 3-neck round-bottom flask with this compound (25 g, 0.12 mol), AIBN (2.5 g, 10% w/w), and acetonitrile (125 mL) and stir at 25-30°C for 15 minutes.[2]
-
Add 1,3-Dibromo-5,5-dimethylhydantoin (21.98 g, 0.077 mol) to the reaction mixture.[2]
-
Heat the mixture at 68-72°C for 6 hours.[2]
-
Concentrate the reaction mixture, cool to room temperature, and dilute with water (125 mL).[2]
-
Filter the obtained solid and wash with water (25 mL).[2]
-
Stir the solid with IPA (125 mL) for 1 hour and filter to obtain the product.[2]
-
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| This compound | 195.17 | 75 | 0.38 |
| N-Bromosuccinimide | 177.98 | 82.2 | 0.46 |
| Azobisisobutyronitrile | 164.21 | 7.5 | 0.04 |
| 1,3-Dibromo-5,5-dimethylhydantoin | 285.92 | 21.98 | 0.077 |
Step 2: Synthesis of (2-(Methoxycarbonyl)-6-nitrobenzyl)triphenylphosphonium bromide
This step involves the formation of a phosphonium salt, which is a key intermediate for the subsequent Wittig reaction.
-
Materials:
-
Methyl 2-(bromomethyl)-3-nitrobenzoate
-
Triphenylphosphine (PPh3)
-
Chloroform (CHCl3)
-
Anhydrous diethyl ether
-
-
Procedure:
-
To a 500-mL round-bottomed flask, add methyl 2-(bromomethyl)-3-nitrobenzoate (25.90 g, 94.5 mmol) and 150 mL of chloroform.[1]
-
Add triphenylphosphine (28.44 g, 108.4 mmol) in one portion.[1]
-
Heat the resulting yellow solution to reflux for 1.5 hours.[1]
-
After cooling to room temperature, pour the orange solution into 400 mL of anhydrous diethyl ether with vigorous stirring to precipitate the Wittig salt.[1]
-
Cool the slurry in a freezer (-20°C, 1 hr).[1]
-
Collect the white solids by filtration.
-
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 274.06 | 25.90 | 94.5 mmol |
| Triphenylphosphine | 262.29 | 28.44 | 108.4 mmol |
Step 3: Synthesis of Methyl 2-ethenyl-3-nitrobenzoate
The phosphonium salt is then used in a Wittig reaction to introduce a vinyl group.
-
Materials:
-
(2-(Methoxycarbonyl)-6-nitrobenzyl)triphenylphosphonium bromide
-
Formaldehyde (37% aqueous solution)
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate
-
Magnesium sulfate (MgSO4)
-
-
Procedure:
-
A detailed procedure for the Wittig reaction to form the vinyl compound would typically follow standard protocols. This involves the deprotonation of the phosphonium salt with a strong base like sodium hydride to form the ylide, followed by reaction with formaldehyde.
-
Step 4: Synthesis of Methyl indole-4-carboxylate
The final step is a palladium-catalyzed reductive N-heteroannulation.
-
Materials:
-
Methyl 2-ethenyl-3-nitrobenzoate
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Carbon monoxide (CO)
-
Acetonitrile (MeCN), anhydrous
-
-
Procedure:
-
In a threaded glass reaction vessel, add methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol), triphenylphosphine (3.23 g, 12.3 mmol), and 100 mL of acetonitrile.[1]
-
Stir the mixture for 10 minutes to dissolve the reagents.[1]
-
Add palladium acetate (0.673 g, 3.00 mmol).[1]
-
Attach the tube to a pressure head and saturate the solution with carbon monoxide (four cycles to 59 psi of CO).[1]
-
Heat the reaction mixture. The progress of the reaction should be monitored.
-
After completion, cool the reaction mixture and concentrate it. The crude product is then purified by chromatography.[1]
-
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| Methyl 2-ethenyl-3-nitrobenzoate | 207.18 | 10.35 | 50.0 mmol |
| Palladium(II) acetate | 224.49 | 0.673 | 3.00 mmol |
| Triphenylphosphine | 262.29 | 3.23 | 12.3 mmol |
Proposed Synthesis of 5-Nitroisocoumarin and 5-Aminoisoquinolin-1(2H)-one
Proposed Synthetic Pathway:
Figure 2: Proposed synthesis of related heterocycles.
Application Note: The synthesis would likely begin with the hydrolysis of the methyl ester to the corresponding carboxylic acid. Subsequent bromination of the methyl group would provide a key intermediate. For the synthesis of 5-nitroisocoumarin, this intermediate could potentially undergo a cyclization reaction, for instance, with a formaldehyde equivalent. The synthesis of 5-aminoisoquinolin-1(2H)-one would likely involve the reduction of the nitro group to an amine, followed by cyclization with a suitable C1 or C2 building block, or a multi-step sequence involving the construction of the isoquinolinone ring system prior to the reduction of the nitro group. Further research and methods development would be required to optimize these transformations.
Reissert-Type Indole Synthesis
The Reissert indole synthesis is a classic method for preparing indoles from o-nitrotoluenes.[3][4] This methodology can be adapted for this compound to produce indole-4-carboxylic acid derivatives.
General Reaction Scheme:
Figure 3: Reissert-type indole synthesis pathway.
Protocol Outline:
-
Condensation: The first step is the condensation of this compound with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form the corresponding α-keto ester.[4]
-
Reductive Cyclization: The resulting intermediate is then subjected to reductive cyclization. This is typically achieved using reducing agents like zinc in acetic acid or iron in acidic conditions.[5] This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.
-
Hydrolysis and Decarboxylation: The resulting indole-2,4-dicarboxylic acid ester can be hydrolyzed to the diacid. Subsequent heating can lead to the selective decarboxylation at the 2-position to yield the desired indole-4-carboxylic acid.
Quantitative Data (General Yields for Reissert Synthesis):
| Step | Typical Yield |
| Condensation | Moderate to Good |
| Reductive Cyclization | Good to Excellent |
| Decarboxylation | Good to Excellent |
Note: The specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for this compound as the starting material.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of novel heterocycles. The detailed protocols and synthetic strategies outlined in this document provide a solid foundation for researchers and scientists to explore the rich chemistry of this starting material and to develop new therapeutic agents and other valuable chemical entities. The ability to access diverse heterocyclic scaffolds from a single, readily available precursor highlights the strategic importance of this compound in modern organic synthesis and drug discovery.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2-methyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methyl-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its production on a large scale requires careful consideration of reaction conditions, safety protocols, and purification methods to ensure high yield, purity, and operational safety. These application notes provide detailed protocols and considerations for the industrial-scale synthesis of this compound, focusing on the primary synthesis route of nitration of methyl o-toluate, as well as alternative pathways.
Physicochemical Properties
A summary of the key physical and chemical properties of the starting materials and the final product is crucial for process design and safety.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl o-toluate | C₉H₁₀O₂ | 150.17 | < -50 | 207-208 |
| Nitric Acid (conc.) | HNO₃ | 63.01 | -42 | 83 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 10 | 337 |
| This compound | C₉H₉NO₄ | 195.17 | 67 | N/A |
Synthesis Route 1: Nitration of Methyl o-toluate
The most common and direct method for the large-scale synthesis of this compound is the electrophilic aromatic substitution of methyl o-toluate (methyl 2-methylbenzoate) using a mixed acid (nitric acid and sulfuric acid) nitrating agent.
Reaction Scheme
Caption: Nitration of Methyl o-toluate.
Large-Scale Production Considerations (Batch Process)
For industrial-scale batch production, careful control of temperature and reagent addition is paramount due to the highly exothermic nature of the nitration reaction.
| Parameter | Recommended Range | Rationale |
| Reactant Ratio | 1:1.5 to 1:2 (Methyl o-toluate : Nitric Acid) | Ensures complete nitration while minimizing over-nitration. |
| Sulfuric Acid | Acts as a catalyst and dehydrating agent. | Promotes the formation of the nitronium ion (NO₂⁺). |
| Temperature | 0 - 10°C | Critical for controlling the exothermic reaction and preventing the formation of dinitro byproducts.[1] |
| Addition Time | 2 - 4 hours | Slow addition of the nitrating mixture prevents temperature spikes. |
| Stirring | Vigorous agitation | Essential to overcome mass transfer limitations in the heterogeneous reaction mixture.[2] |
Experimental Protocol: Large-Scale Batch Nitration
Safety Precautions: This process involves highly corrosive and oxidizing acids. All operations must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, face shields, and chemical-resistant suits.[3] Emergency showers and eyewash stations must be readily accessible. A thorough risk assessment, such as a Hazard and Operability (HAZOP) study, should be conducted before commencing large-scale operations.[4]
-
Reactor Preparation: Charge a jacketed glass-lined or stainless steel reactor equipped with a robust agitation system and a cooling unit with methyl o-toluate.
-
Cooling: Cool the methyl o-toluate to 0-5°C with continuous stirring.
-
Nitrating Mixture Preparation: In a separate vessel, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling to maintain a temperature below 10°C.
-
Nitration: Slowly add the prepared nitrating mixture to the cooled methyl o-toluate solution over 2-4 hours, ensuring the reaction temperature does not exceed 10°C.
-
Reaction Monitoring: Monitor the reaction progress by taking samples and analyzing them using a suitable chromatographic method (e.g., HPLC, GC).
-
Quenching: Once the reaction is complete, slowly transfer the reaction mixture to a separate vessel containing crushed ice or a mixture of ice and water to quench the reaction and precipitate the crude product.
-
Isolation: Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Washing: Wash the crude product with cold water until the filtrate is neutral to remove residual acids.
Alternative Synthesis Route: Oxidation and Esterification
An alternative route involves the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid, followed by esterification. This can be a viable option depending on the availability and cost of the starting materials.
Workflow for Alternative Synthesis
Caption: Oxidation and Esterification Route.
Protocol: Oxidation of 3-nitro-o-xylene
Several methods for the oxidation of 3-nitro-o-xylene have been reported, often employing oxygen in the presence of a catalyst.
-
Reaction Setup: In a high-pressure reactor, combine 3-nitro-o-xylene, an organic solvent (e.g., acetic acid), and a catalyst (e.g., a cobalt salt).[5]
-
Oxidation: Pressurize the reactor with oxygen and heat to the desired temperature (e.g., 90-100°C).[5]
-
Reaction Monitoring: Monitor the consumption of the starting material by HPLC.
-
Work-up: After completion, cool the reaction mixture and filter to obtain the crude 2-methyl-3-nitrobenzoic acid.
Protocol: Esterification of 2-methyl-3-nitrobenzoic acid
-
Reaction Setup: In a suitable reactor, suspend 2-methyl-3-nitrobenzoic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Heat the mixture to reflux until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: Cool the reaction mixture, remove the excess methanol under reduced pressure, and partition the residue between an organic solvent and water.
-
Purification: Wash the organic layer with a sodium bicarbonate solution to remove any unreacted acid, dry over a drying agent, and concentrate to yield the crude product.
Process Intensification: Continuous Flow Nitration
For large-scale and continuous production, flow chemistry offers significant advantages in terms of safety, efficiency, and process control.[2][6]
| Advantage | Description |
| Enhanced Safety | The small reactor volume minimizes the risk associated with the highly exothermic nitration reaction.[7] |
| Improved Heat Transfer | The high surface-area-to-volume ratio allows for efficient heat removal, enabling better temperature control.[8] |
| Precise Control | Reaction time, temperature, and stoichiometry can be precisely controlled, leading to higher yields and purity.[7] |
| Scalability | Scaling up is achieved by running the system for longer or by using multiple reactors in parallel.[7] |
Continuous Flow Nitration Workflow
Caption: Continuous Flow Nitration Setup.
Purification of this compound
Purification is a critical step to achieve the desired product quality for pharmaceutical applications. Industrial crystallization is the most common method for large-scale purification.[9]
Protocol: Industrial Crystallization
-
Solvent Selection: Based on laboratory-scale experiments, select a suitable solvent system. Methanol or an ethanol/water mixture are commonly used.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at an elevated temperature in a crystallizer.
-
Cooling Crystallization: Cool the solution in a controlled manner to induce crystallization. The cooling rate can influence crystal size and purity.
-
Isolation: Separate the purified crystals from the mother liquor using a centrifuge or filter.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Quantitative Data on Purification
| Purification Step | Impurity Profile (Typical) | Yield Loss (Typical) |
| Initial Isolation | Contains unreacted starting material, isomers, and dinitrated byproducts. | - |
| Washing | Removes residual acids and some water-soluble impurities. | < 5% |
| Crystallization | Significantly reduces isomeric and dinitrated impurities. | 10-20% |
Safety Management for Large-Scale Nitration
A robust process safety management program is essential for any facility conducting large-scale nitration.[3][10]
| Safety Element | Key Considerations |
| Engineering Controls | - Use of corrosion-resistant materials for reactors and piping.[3] - Installation of pressure relief systems and emergency shutdown systems.[3] - Adequate cooling capacity to handle the reaction exotherm. |
| Personal Protective Equipment (PPE) | - Acid-resistant suits, gloves, boots, and face shields.[3] - Respiratory protection may be required depending on the ventilation.[3] |
| Emergency Procedures | - Clearly defined procedures for spills, thermal runaway, and personnel exposure.[3] - Regular drills and training for all personnel. |
| Waste Management | - Neutralization of acidic waste streams before disposal. - Segregation and proper disposal of organic waste. |
Logical Relationship for Safety Management
References
- 1. cerritos.edu [cerritos.edu]
- 2. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 3. youtube.com [youtube.com]
- 4. journals.stmjournals.com [journals.stmjournals.com]
- 5. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 6. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 8. kilolabs.com [kilolabs.com]
- 9. assets.cambridge.org [assets.cambridge.org]
- 10. dokumen.pub [dokumen.pub]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-methyl-3-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-methyl-3-nitrobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the nitration of methyl 2-methylbenzoate.
Problem 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield or no solid product has precipitated upon pouring the reaction mixture onto ice. What could be the cause?
-
Answer: A low or negligible yield can stem from several factors:
-
Inadequate Temperature Control: The nitration reaction is highly exothermic. If the temperature rises significantly above the recommended range (typically 0-10°C), side reactions, including the formation of dinitro products and oxidation of the starting material, can occur, reducing the yield of the desired product.[1] It is crucial to maintain a low temperature, especially during the addition of the nitrating mixture.
-
Impure Starting Materials: The purity of the methyl 2-methylbenzoate is important. Impurities can interfere with the reaction, leading to a lower yield.
-
Insufficient Reaction Time: While less common, it's possible the reaction did not proceed to completion. Ensure the mixture is stirred for a sufficient time after the addition of the nitrating mixture.
-
Excess Water: The presence of water can deactivate the nitrating mixture by interfering with the formation of the nitronium ion (NO₂⁺).[1] Ensure all glassware is dry and that concentrated acids are used.
-
Problem 2: The Crude Product is an Oil and Does Not Solidify
-
Question: After pouring the reaction mixture onto ice, I obtained an oil instead of a solid precipitate. What should I do?
-
Answer: The formation of an oily product is a common issue and is often due to the presence of impurities that depress the melting point of the crude product. These impurities can include:
-
Isomeric Byproducts: Nitration of methyl 2-methylbenzoate can also produce other isomers, such as Methyl 2-methyl-5-nitrobenzoate and Methyl 2-methyl-6-nitrobenzoate.
-
Unreacted Starting Material: Incomplete reaction can leave residual methyl 2-methylbenzoate.
-
Dinitrated Products: At higher temperatures, dinitration can occur, leading to oily byproducts.
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the beaker with a glass rod at the oil-water interface. This can sometimes provide a surface for crystals to nucleate.
-
Solvent Extraction: If scratching fails, you can perform a solvent extraction. Use a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to extract the organic components from the aqueous mixture. After drying the organic layer and evaporating the solvent, you can attempt to recrystallize the resulting oil.
-
Review Reaction Conditions: For future attempts, ensure stringent temperature control and slow, dropwise addition of the nitrating mixture.
-
Problem 3: The Purified Product has a Low Melting Point and a Broad Melting Range
-
Question: After recrystallization, my product has a melting point lower than the literature value of 62-65°C and it melts over a wide range. What does this indicate?[2]
-
Answer: A low and broad melting point is a clear indication of impurities in your final product. The most likely contaminants are isomeric byproducts that were not completely removed during recrystallization.
Optimization Strategies:
-
Recrystallization Solvent: The choice of solvent for recrystallization is critical. Methanol or ethanol are commonly used. A mixed solvent system (e.g., ethanol-water) can also be effective.[3] You may need to experiment to find the optimal solvent or solvent mixture that effectively solubilizes the impurities in the cold while having lower solubility for the desired product.
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization can significantly improve the purity and, consequently, the melting point of your product.
-
Column Chromatography: For very persistent impurities, column chromatography may be necessary to achieve high purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the nitration of methyl 2-methylbenzoate?
A1: The nitration of methyl 2-methylbenzoate is an electrophilic aromatic substitution reaction. The reaction proceeds via the following steps:
-
Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4]
-
Electrophilic Attack: The electron-rich benzene ring of methyl 2-methylbenzoate attacks the nitronium ion. The methyl (-CH₃) and methyl ester (-COOCH₃) groups are directing groups that influence the position of the incoming nitro group. The methyl group is an ortho-, para-director, while the methyl ester is a meta-director. The substitution pattern is a result of the combined electronic and steric effects of these two groups.
-
Deprotonation: A base (such as HSO₄⁻ or H₂O) removes a proton from the intermediate carbocation, restoring the aromaticity of the ring and yielding this compound.
Q2: What are the key safety precautions to take during this synthesis?
A2: This reaction involves the use of highly corrosive and strong oxidizing agents. The following safety precautions are essential:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: The reaction should be performed in a well-ventilated fume hood.
-
Handling of Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and can cause severe burns.[3] Handle them with extreme care and add them slowly and carefully. The nitrating mixture should be prepared by adding the nitric acid to the sulfuric acid while cooling in an ice bath.
-
Exothermic Reaction: The reaction is highly exothermic. Maintain strict temperature control using an ice bath to prevent the reaction from becoming uncontrollable.[5]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (methyl 2-methylbenzoate) on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot(s). This allows you to determine when the reaction is complete.
Q4: Are there alternative methods for the synthesis of this compound?
A4: While direct nitration of methyl 2-methylbenzoate is a common approach, other synthetic routes exist. For instance, 2-methyl-3-nitrobenzoic acid can be synthesized and subsequently esterified to yield the desired product. One patented method involves the oxidation of 3-nitro-o-xylene to 2-methyl-3-nitrobenzoic acid using oxygen in the presence of a catalyst, which is then esterified.[6] Another approach involves the esterification of 2-nitro-3-methylbenzoic acid using thionyl chloride and methanol.[7]
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Methyl 2-methylbenzoate | C₉H₁₀O₂ | 150.17 | - |
| This compound | C₉H₉NO₄ | 195.17 | 62-65[2] |
Table 2: Typical Reaction Conditions and Expected Yields
| Parameter | Condition | Rationale | Expected Yield |
| Temperature | 0-10°C | Minimizes side reactions (e.g., dinitration) and improves selectivity.[5] | 70-85% (based on similar nitrations) |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the nitronium ion (NO₂⁺) electrophile.[4] | - |
| Reaction Time | 15-30 minutes post-addition | Allows the reaction to proceed to completion. | - |
| Purification | Recrystallization (Methanol/Ethanol) | Removes isomeric impurities and unreacted starting material.[8] | - |
Experimental Protocols
Detailed Methodology for the Nitration of Methyl 2-methylbenzoate
-
Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a specific volume of concentrated nitric acid to a calculated volume of concentrated sulfuric acid, while cooling the mixture in an ice-water bath. This mixture should be prepared fresh before use.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of methyl 2-methylbenzoate in concentrated sulfuric acid. Cool this mixture to 0°C in an ice-water bath.
-
Nitration: Slowly add the chilled nitrating mixture dropwise to the stirred solution of methyl 2-methylbenzoate, ensuring the temperature of the reaction mixture does not exceed 10°C. The addition should be carried out over a period of 15-30 minutes.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-20 minutes, then allow it to warm to room temperature and stir for another 15 minutes.
-
Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with constant stirring. The crude this compound should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash the crystals with several portions of cold water to remove any residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the purified this compound.
-
Drying and Characterization: Dry the purified crystals, determine the final yield, and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. ochem.weebly.com [ochem.weebly.com]
- 2. This compound 97 59382-59-1 [sigmaaldrich.com]
- 3. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 4. aiinmr.com [aiinmr.com]
- 5. webassign.net [webassign.net]
- 6. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl 2-methyl-3-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-methyl-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via nitration of methyl 2-methylbenzoate?
The primary byproducts are positional isomers of the target molecule. Based on studies of the closely related nitration of o-toluic acid, the main impurity is expected to be Methyl 2-methyl-5-nitrobenzoate. Other potential byproducts include different positional isomers and dinitrated products, especially if the reaction temperature is not carefully controlled.
Q2: What is the expected regioselectivity of the nitration of methyl 2-methylbenzoate?
The starting material, methyl 2-methylbenzoate, has two directing groups: an ortho, para-directing methyl group and a meta-directing methyl ester group. This leads to the formation of a mixture of isomers. The main products are typically the result of nitration at the positions activated by the methyl group and not strongly deactivated by the ester group. Specifically, nitration is expected to occur at the 3- and 5-positions relative to the methyl ester.
Q3: How can the formation of dinitrated byproducts be minimized?
The formation of dinitrated products is favored at higher temperatures. To minimize these impurities, it is crucial to maintain a low reaction temperature, typically between 0°C and 10°C, throughout the addition of the nitrating agent.
Q4: What analytical techniques are suitable for identifying and quantifying the isomeric byproducts?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for separating and identifying the different isomers of methyl 2-methyl-nitrobenzoate. 1H NMR and 13C NMR spectroscopy are also essential for structural elucidation of the final product and impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Loss of product during workup. | Ensure complete precipitation of the product by pouring the reaction mixture into a sufficient amount of ice. Use ice-cold solvents for washing the crude product to minimize solubility losses. | |
| Suboptimal reaction temperature. | Maintain the recommended low temperature during the addition of the nitrating agent. | |
| High Percentage of Isomeric Byproducts | Reaction temperature was too high. | Strictly maintain the reaction temperature below 10°C. Add the nitrating agent slowly and with efficient stirring to dissipate heat. |
| Incorrect ratio of reactants. | Use the precise stoichiometry of reagents as specified in the protocol. | |
| Presence of Dinitrated Products | Excessive reaction temperature. | Maintain a low and consistent temperature throughout the reaction. |
| Use of an overly aggressive nitrating agent. | Use a standard nitrating mixture of concentrated nitric and sulfuric acids. Avoid using fuming nitric acid unless specifically required and controlled. | |
| Oily Product Instead of Solid | Presence of significant impurities, particularly isomeric byproducts. | Purify the crude product by recrystallization or column chromatography. Washing the crude product with cold methanol may help remove some oily impurities. |
| Incomplete reaction leaving unreacted starting material. | Monitor the reaction to completion using TLC. |
Quantitative Data
The following table summarizes the typical isomer distribution from the nitration of o-toluic acid, a close analog of methyl 2-methylbenzoate. The ratios of the corresponding methyl esters are expected to be similar.
| Product | Isomer Ratio (approximate) |
| 3-nitro-o-toluic acid (analogous to this compound) | 1 |
| 5-nitro-o-toluic acid (analogous to Methyl 2-methyl-5-nitrobenzoate) | 2 |
Data is based on the nitration of o-toluic acid and serves as an estimation for the synthesis of this compound.
Experimental Protocols
Key Experiment: Nitration of Methyl 2-methylbenzoate
Materials:
-
Methyl 2-methylbenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled water
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
In a round-bottom flask, add methyl 2-methylbenzoate and cool the flask in an ice bath to 0°C.
-
Slowly add concentrated sulfuric acid to the cooled methyl 2-methylbenzoate with continuous stirring, ensuring the temperature remains below 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling the beaker in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of methyl 2-methylbenzoate using a dropping funnel. Maintain the reaction temperature between 0°C and 10°C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Allow the ice to melt completely, and the crude product will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold distilled water.
-
Further purify the crude product by recrystallization from methanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing byproduct formation in the nitration reaction.
Technical Support Center: Nitration of Methyl 2-Methylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the nitration of methyl 2-methylbenzoate.
Troubleshooting Failed or Low-Yield Nitration
Problem: The nitration of methyl 2-methylbenzoate has resulted in a low yield or complete failure to produce the desired product.
Possible Causes and Solutions:
| Potential Issue | Recommended Action |
| Incorrect Reaction Temperature | The nitration reaction is highly exothermic. Excessive heat can lead to the formation of unwanted byproducts and dinitration, reducing the yield of the desired mononitrated product.[1][2][3] Maintain a low reaction temperature, ideally between 0-15°C, by using an ice bath throughout the addition of the nitrating mixture.[1][4] |
| Presence of Water | Water can interfere with the formation of the necessary nitronium ion (NO₂⁺) from the nitric and sulfuric acid mixture, thus hindering the reaction.[3] Ensure all glassware is thoroughly dried before use and that the concentrated acids have not absorbed atmospheric moisture.[5][6] |
| Improper Reagent Addition | Adding the nitrating mixture too quickly can cause a rapid increase in temperature, leading to side reactions.[7] The nitrating mixture should be added dropwise and slowly to the solution of methyl 2-methylbenzoate in sulfuric acid, with continuous stirring, over a period of about 15 minutes.[4] |
| Reagent Purity and Stoichiometry | The purity of methyl 2-methylbenzoate and the concentrations of nitric and sulfuric acid are crucial. Using impure starting materials can introduce contaminants that interfere with the reaction.[1] Ensure the correct molar ratios of the reagents are used as specified in the protocol. |
| Inadequate Mixing | Inefficient stirring can lead to localized overheating and incomplete reaction. Ensure vigorous and constant stirring throughout the reaction to maintain a homogenous mixture and consistent temperature.[1] |
| Work-up and Isolation Issues | The product may be lost during the work-up and purification steps. When quenching the reaction with ice water, ensure enough ice is used to keep the temperature low.[5] During recrystallization, using an excessive amount of hot solvent can lead to a lower recovery of the purified product.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product for the nitration of methyl 2-methylbenzoate?
The nitration of methyl 2-methylbenzoate is an electrophilic aromatic substitution. The starting material has two substituents on the benzene ring: a methyl group (-CH₃) and a methyl ester group (-COOCH₃). The methyl group is an activating, ortho, para-director, while the methyl ester is a deactivating, meta-director. The directing effects of these two groups will influence the position of the incoming nitro group (-NO₂). The major products are typically those where the steric hindrance is minimized and the electronic effects of both groups are accommodated.
Q2: Why is it critical to maintain a low temperature during the reaction?
Maintaining a low temperature (typically below 15°C) is essential to prevent dinitration and other side reactions.[2][3] The reaction is exothermic, and higher temperatures provide the activation energy for a second nitro group to be added to the ring, which would lower the yield of the desired mononitrated product.[2]
Q3: What is the purpose of using concentrated sulfuric acid?
Concentrated sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[7][8] Second, it acts as a dehydrating agent, removing the water that is formed during the reaction, which would otherwise inhibit the reaction.[3]
Q4: My reaction mixture turned dark brown/black. What does this indicate?
A dark coloration often indicates oxidation or other side reactions, which can be caused by an elevated reaction temperature or the presence of impurities. Ensure the temperature is strictly controlled and that high-purity reagents are used.
Q5: How can I confirm that the desired product has been synthesized?
Product formation can be confirmed using several analytical techniques:
-
Melting Point: The purified product should have a sharp melting point corresponding to the expected value for the target isomer of nitrated methyl 2-methylbenzoate.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the ester carbonyl group (around 1720 cm⁻¹).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information to confirm the substitution pattern on the aromatic ring.[11]
-
Thin Layer Chromatography (TLC): TLC can be used to assess the purity of the product and compare it to the starting material.[12]
Experimental Protocols
Preparation of the Nitrating Mixture
-
In a clean, dry test tube or small flask, carefully add a specific volume of concentrated nitric acid.
-
Cool the nitric acid in an ice bath.
-
Slowly and with caution, add an equal volume of concentrated sulfuric acid to the nitric acid while keeping the mixture in the ice bath.[4][9] Swirl gently to mix. This mixture should be prepared fresh and used promptly.
Nitration of Methyl 2-Methylbenzoate
-
In a larger flask, dissolve a measured amount of methyl 2-methylbenzoate in a sufficient volume of concentrated sulfuric acid.
-
Cool this mixture thoroughly in an ice bath with continuous stirring.[5][9]
-
Using a dropping pipette, add the freshly prepared, cold nitrating mixture dropwise to the stirred solution of methyl 2-methylbenzoate over a period of approximately 15 minutes.[9] Ensure the temperature of the reaction mixture does not exceed 15°C.[3]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-20 minutes.[1]
-
Allow the reaction mixture to slowly warm to room temperature and let it stand for about 15 minutes.[7][13]
Work-up and Purification
-
Carefully pour the reaction mixture over a generous amount of crushed ice in a beaker.[5][7]
-
The crude product should precipitate as a solid as the ice melts.
-
Collect the solid product by vacuum filtration and wash it with several portions of cold water to remove any residual acid.[4][7]
-
A further wash with a small amount of ice-cold methanol or ethanol can help remove some impurities.[1][7]
-
Recrystallize the crude product from a suitable solvent, such as methanol or an ethanol/water mixture, to obtain the purified product.[7][9]
Visualizations
Caption: Reaction pathway for the nitration of methyl 2-methylbenzoate.
Caption: Troubleshooting workflow for failed nitration experiments.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. webassign.net [webassign.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. quora.com [quora.com]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. unwisdom.org [unwisdom.org]
- 11. aiinmr.com [aiinmr.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Methyl 2-methyl-3-nitrobenzoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature control during the synthesis of Methyl 2-methyl-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of methyl 2-methylbenzoate?
Q2: What are the primary consequences of inadequate temperature control?
Exceeding the recommended temperature range can lead to several undesirable outcomes:
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Reduced Yield: Higher temperatures can lead to a significant decrease in the yield of the desired product. For instance, in the nitration of methyl benzoate, increasing the temperature to 50°C or 70°C results in a substantial loss of the solid product.[1]
-
Formation of Impurities: Elevated temperatures promote the formation of various side products, including isomeric byproducts (ortho and para isomers), dinitrated compounds, and nitrophenolic compounds.[1][4] These impurities can complicate the purification process and may result in an oily or difficult-to-crystallize product.[1][5]
-
Runaway Reaction: Nitration reactions are highly exothermic. Poor temperature control can potentially lead to a runaway reaction, which is a significant safety hazard.
Q3: What are the common impurities formed during the synthesis?
Common impurities include:
-
Isomeric Byproducts: Nitration of a substituted benzene ring can result in the formation of different positional isomers. In this case, in addition to the desired this compound, small amounts of other isomers may be formed.
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Dinitrated Products: At higher temperatures, a second nitro group can be added to the aromatic ring, leading to the formation of dinitrobenzoate derivatives.[1][6]
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Unreacted Starting Material: If the reaction does not go to completion, unreacted methyl 2-methylbenzoate may remain.
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Hydrolyzed Product: The acidic conditions, especially if the temperature is not controlled, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Problem | Possible Cause | Recommended Solution |
| Low yield of solid product | Reaction temperature was too high. High temperatures favor the formation of soluble byproducts and can lead to product degradation.[1] | Maintain the reaction temperature strictly between 5°C and 15°C using an efficient cooling bath (e.g., ice-salt bath). Add the nitrating mixture slowly and monitor the internal temperature of the reaction mixture continuously. |
| Incomplete reaction. | Ensure that the nitrating agent is added in the correct stoichiometric amount and that the reaction is allowed to proceed for a sufficient amount of time after the addition is complete. | |
| Product is an oil or a gel and does not solidify | Presence of impurities due to high reaction temperature. Oily byproducts, such as dinitrated compounds and other isomers, can prevent the desired product from crystallizing.[1][5][7] | Pour the reaction mixture onto a large amount of crushed ice with vigorous stirring to promote solidification. If the product remains oily, try scratching the inside of the flask with a glass rod to induce crystallization. The oily product should be purified by recrystallization. |
| Hydrolysis of the ester. The acidic reaction conditions can lead to the formation of the carboxylic acid, which may be more difficult to crystallize.[7] | Ensure the reaction is worked up promptly after completion and that the temperature is kept low throughout the process to minimize hydrolysis. | |
| Purified product has a low melting point or a broad melting range | Presence of impurities. This indicates that the product is not pure and is likely contaminated with isomeric byproducts, dinitrated compounds, or unreacted starting material. | Recrystallize the product from a suitable solvent, such as methanol or an ethanol/water mixture.[5] Ensure the crystals are thoroughly dried before measuring the melting point. |
| Reaction mixture turns dark brown or black | Significant side reactions or decomposition. This is often a sign of excessive temperature, leading to the formation of complex, polymeric byproducts. | Immediately cool the reaction mixture and proceed with the work-up. The desired product may be salvageable through careful purification, but the yield will likely be low. For future experiments, ensure more stringent temperature control. |
Experimental Protocols
The following is a generalized experimental protocol for the nitration of a methyl benzoate derivative, adapted from established procedures.[1][2][3]
Materials:
-
Methyl 2-methylbenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid and cool the flask in an ice-salt bath to 0-5°C.
-
Slowly add methyl 2-methylbenzoate to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of methyl 2-methylbenzoate in sulfuric acid. It is critical to maintain the reaction temperature between 5°C and 15°C during this addition. [1] The addition should be slow, typically over a period of about one hour for larger scale reactions.[1]
-
After the addition is complete, continue stirring the reaction mixture for an additional 15-30 minutes, allowing it to slowly warm to room temperature.
-
Pour the reaction mixture slowly and with vigorous stirring onto a large amount of crushed ice.
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The solid product should precipitate. Collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral.
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Purify the crude product by recrystallization from a suitable solvent, such as methanol.
Data Presentation
The following table illustrates the impact of temperature on the yield of a similar nitration reaction (synthesis of methyl m-nitrobenzoate).[1] This data highlights the critical importance of maintaining a low reaction temperature.
| Reaction Temperature (°C) | Yield of Solid Product (g) from 1.5 moles of starting material | Observations |
| 5 - 15 | 220 - 230 | Good yield, solid product |
| 50 | 193 | Reduced yield, some oily byproduct |
| 70 | 130 | Significantly reduced yield, more oily byproduct |
Visualizations
Signaling Pathway of Electrophilic Aromatic Nitration
The following diagram illustrates the general mechanism for the electrophilic aromatic nitration of a substituted benzene ring.
Caption: Mechanism of electrophilic aromatic nitration.
Experimental Workflow for Synthesis
This diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis and purification.
Troubleshooting Logic for Low Yield
This diagram provides a logical workflow for troubleshooting low product yield.
Caption: Troubleshooting workflow for low product yield.
References
challenges in the purification of Methyl 2-methyl-3-nitrobenzoate
Technical Support Center: Purification of Methyl 3-Nitrobenzoate
Disclaimer: Initial analysis of the query for "Methyl 2-methyl-3-nitrobenzoate" suggests a possible misnomer, as the widely documented and industrially relevant compound resulting from the nitration of a methyl benzoate precursor is Methyl 3-nitrobenzoate . This technical support guide will, therefore, focus on the purification challenges of Methyl 3-nitrobenzoate, a compound frequently synthesized in academic and industrial laboratories.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Methyl 3-nitrobenzoate after synthesis?
A1: The primary impurities encountered during the synthesis of Methyl 3-nitrobenzoate via the nitration of methyl benzoate include:
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Isomeric Byproducts: Small quantities of methyl 2-nitrobenzoate (ortho) and methyl 4-nitrobenzoate (para) are often formed.[1]
-
Dinitrated Products: Over-nitration can lead to the formation of dinitrobenzoic acid methyl esters, especially if the reaction temperature is not properly controlled.[1]
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Unreacted Starting Material: Incomplete nitration can result in residual methyl benzoate.[1]
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Acidic Residues: Traces of the nitrating mixture, specifically concentrated sulfuric and nitric acids, may persist after the initial workup.[1]
Q2: My crude product is a yellow oil instead of a solid. What is the cause and how can I fix it?
A2: The formation of an oily crude product is a common issue, often caused by a high concentration of impurities that depress the melting point of the mixture.[1] Insufficient cooling during the nitration reaction can also lead to the formation of oily side products.[1]
-
Solution: First, ensure the product has been thoroughly washed with cold water to remove residual acids. An additional wash with a small amount of ice-cold methanol may also help. Often, inducing crystallization by scratching the inside of the flask with a glass rod can initiate solidification. If the product remains oily, proceeding with recrystallization from a suitable solvent will typically yield a solid product.[1][2]
Q3: What is the most effective and common method for purifying crude Methyl 3-nitrobenzoate?
A3: Recrystallization is the most widely used and effective technique for the purification of crude Methyl 3-nitrobenzoate.[1] The choice of solvent is critical for achieving high purity and yield.
Q4: Which solvent systems are recommended for the recrystallization of Methyl 3-nitrobenzoate?
A4: The two most commonly recommended solvent systems are:
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Methanol: The crude product has good solubility in hot methanol and poor solubility in cold methanol, making it a suitable solvent for recrystallization.[1]
-
Ethanol/Water Mixture: A mixed solvent system of ethanol and water is also highly effective. The crude product is dissolved in a minimal amount of hot ethanol, and hot water is added until the solution becomes slightly cloudy, after which it is clarified with a few more drops of hot ethanol.[3]
Q5: What is the expected melting point of pure Methyl 3-nitrobenzoate?
A5: The literature melting point for pure Methyl 3-nitrobenzoate is 78 °C.[1][4] A melting point that is significantly lower or has a broad range is indicative of impurities.
Q6: My final product yield is very low after recrystallization. What are the potential causes?
A6: Low yield is a frequent challenge and can be attributed to several factors:
-
Incomplete Reaction: The initial nitration may not have gone to completion.
-
Losses During Workup: Product can be lost during transfers, filtration, and washing steps.[1]
-
Excessive Recrystallization Solvent: Using too much hot solvent will keep a significant portion of the product dissolved in the mother liquor even after cooling.[5]
-
Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter funnel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Crude product is an oil or fails to solidify. | High concentration of isomeric impurities or unreacted starting material. Residual acid from the nitrating mixture. | Wash thoroughly with ice-cold water and then a small amount of ice-cold methanol. Attempt to induce crystallization by scratching the inner surface of the flask with a glass rod. Proceed to recrystallization.[1][2] |
| Low yield of purified product. | - Used too much solvent during recrystallization.- Incomplete initial reaction.- Significant loss of material during transfers. | - Use the minimum amount of hot solvent required to dissolve the crude solid.[5]- If excess solvent was added, carefully evaporate some of it to reach the saturation point.- Ensure careful and quantitative transfers between vessels. |
| Recrystallized product has a low or broad melting point. | The product is still impure. Co-crystallization of impurities. | - Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent after filtration to remove adhered mother liquor.- Ensure the product is completely dry before measuring the melting point. |
| Product appears discolored (yellowish) after recrystallization. | Trapped impurities within the crystal lattice. Incomplete removal of colored byproducts. | - A second recrystallization may be necessary.- Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities (use with caution as it can also adsorb the product). |
Quantitative Data Summary
The following table summarizes typical data obtained before and after the purification of Methyl 3-nitrobenzoate by recrystallization. Note that these values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.
| Parameter | Crude Product | Purified Product (after one recrystallization) | Reference(s) |
| Appearance | Yellowish solid or oil | White to off-white crystalline solid | [1] |
| Melting Point | 66-72 °C (broad range) | 76-78 °C (sharp range) | [6] |
| Typical Yield | N/A | 50-75% | [7] |
| Purity (Illustrative) | ~70-85% (by GC/TLC) | >98% (by GC/TLC) | [7] |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
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Dissolution: Transfer the crude Methyl 3-nitrobenzoate to an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Gently heat the mixture on a hot plate, swirling continuously, until the solid just dissolves. Add methanol dropwise if necessary to achieve full dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large crystals.
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Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small volume of ice-cold methanol to rinse away any remaining impurities in the mother liquor.[1]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For optimal drying, transfer the crystals to a watch glass and place them in a drying oven at a low temperature (e.g., 50 °C).
-
Analysis: Determine the mass of the dry product to calculate the percent yield and measure its melting point to assess purity.
Protocol 2: Recrystallization from Ethanol/Water Mixture
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.[3]
-
Inducing Crystallization Point: While keeping the solution hot, add hot water dropwise until the solution just begins to turn cloudy (the saturation point).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.[3]
-
Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1, using an ice-cold ethanol/water mixture for the washing step.
Alternative Purification Method: Column Chromatography
While recrystallization is the standard method, column chromatography can be employed for high-purity requirements or for separating isomeric mixtures. A specific protocol for Methyl 3-nitrobenzoate is not widely published, but a general approach based on the separation of similar aromatic nitro compounds can be followed.
-
Stationary Phase: Silica gel (200-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent mixture. A common starting point would be a hexane/ethyl acetate or a hexane/dichloromethane gradient. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. c. Carefully load the sample onto the top of the silica gel bed. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Methyl 3-nitrobenzoate.
Visualizations
Caption: Purification and analysis workflow for Methyl 3-nitrobenzoate.
References
preventing byproduct formation in Methyl 2-methyl-3-nitrobenzoate synthesis
Of course, here is the technical support center for preventing byproduct formation in the synthesis of Methyl 2-methyl-3-nitrobenzoate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the nitration of methyl 2-methylbenzoate?
A1: The nitration of methyl 2-methylbenzoate is influenced by the directing effects of both the methyl group (an ortho, para-director) and the methyl ester group (a meta-director). This competition can lead to the formation of several isomeric byproducts. The primary byproducts are typically other regioisomers such as Methyl 2-methyl-4-nitrobenzoate, Methyl 2-methyl-5-nitrobenzoate, and Methyl 2-methyl-6-nitrobenzoate. Under harsh conditions, dinitrated products can also be formed.
Q2: How do the directing groups on methyl 2-methylbenzoate influence the reaction outcome?
A2: The methyl group at the 2-position activates the ring and directs the incoming nitro group to the ortho (position 6) and para (position 4) positions. The methyl ester group at the 1-position deactivates the ring and directs the incoming nitro group to the meta (positions 3 and 5) positions. The desired product, this compound, is a result of the meta-directing effect of the ester group. Careful control of reaction conditions is necessary to favor this outcome over the products directed by the methyl group.
Q3: What is the effect of temperature on the regioselectivity of the nitration?
A3: Temperature is a critical parameter in controlling the regioselectivity of this reaction. Lower temperatures, typically between 0-10°C, are generally recommended to favor kinetic control, which can enhance the formation of the desired 3-nitro isomer.[1][2] Higher temperatures can lead to an increase in the formation of byproducts and dinitrated compounds.[3][4]
Q4: How can the formation of dinitrated byproducts be minimized?
A4: The formation of dinitrated byproducts can be minimized by:
-
Maintaining a low reaction temperature (0-10°C).[1]
-
Using a controlled stoichiometry of the nitrating agent.
-
Keeping the reaction time to the minimum required for the consumption of the starting material. Prolonged reaction times can lead to over-nitration.[3]
-
Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).
Troubleshooting Guide
Problem: Low Yield of this compound and a Mixture of Isomers
Possible Causes:
-
Suboptimal Reaction Temperature: Incorrect temperature control can lead to a mixture of isomers.[1]
-
Incorrect Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺).[1]
-
Inefficient Mixing: Poor stirring can lead to localized areas of high concentration of the nitrating agent, resulting in side reactions.
Solutions:
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | Maintain a temperature between 0-10°C.[4] | Lower temperatures enhance the selectivity for the desired 3-nitro isomer.[1] |
| Nitrating Mixture | Use a pre-mixed and cooled solution of concentrated nitric and sulfuric acids.[1] | Ensures a controlled generation of the nitronium ion. |
| Addition of Nitrating Agent | Add the nitrating mixture slowly and dropwise with vigorous stirring.[5] | Prevents localized overheating and side reactions. |
| Reaction Monitoring | Monitor the reaction progress with TLC. | Allows for quenching the reaction once the starting material is consumed to prevent byproduct formation. |
Problem: Formation of Dark-Colored Reaction Mixture or Oily Product
Possible Causes:
-
Oxidation: The presence of excess nitric acid or elevated temperatures can cause oxidation of the methyl group or the aromatic ring.
-
Nitrophenolic Impurities: At higher temperatures, nitrophenolic compounds can form, contributing to the dark color and oily nature of the product.[4]
-
Incomplete Reaction: The presence of unreacted starting material can result in an oily crude product.[6]
Solutions:
-
Strict Temperature Control: Ensure the reaction temperature does not exceed 15°C during the addition of the nitrating agent.[4]
-
Purity of Starting Material: Use pure methyl 2-methylbenzoate that dissolves in sulfuric acid without coloration.[4]
-
Purification: If an oily product is obtained, attempt to induce crystallization by scratching the inside of the flask with a glass rod. If this fails, proceed with a suitable purification method like column chromatography. The crude product can also be washed with ice-cold methanol to remove some impurities.[4][7]
Experimental Protocols
Preparation of Nitrating Mixture
-
In a separate flask, carefully add a measured volume of concentrated nitric acid to a measured volume of concentrated sulfuric acid.
-
Cool this mixture in an ice bath.
Nitration of Methyl 2-methylbenzoate
-
Dissolve methyl 2-methylbenzoate in concentrated sulfuric acid in a flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to a temperature between 0-5°C.[1]
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of methyl 2-methylbenzoate over a period of about one hour.[4]
-
Maintain the reaction temperature between 5-15°C throughout the addition.[4]
-
After the addition is complete, continue stirring the mixture for an additional 15-30 minutes, while monitoring the reaction by TLC.[1]
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.
-
The solid product should precipitate. Collect the crude product by vacuum filtration and wash it with cold water.[2]
Purification by Recrystallization
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.[2][6]
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Dissolve the crude solid in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[6]
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Collect the purified crystals by vacuum filtration and wash them with a small amount of the ice-cold solvent.[6]
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Dry the crystals and determine their melting point to assess purity.
Visualizations
Caption: Reaction pathway for the nitration of methyl 2-methylbenzoate.
References
dealing with oily crude product in Methyl 2-methyl-3-nitrobenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the synthesis of Methyl 2-methyl-3-nitrobenzoate, particularly concerning the formation of an oily crude product.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for obtaining an oily crude product instead of a solid in the synthesis of this compound?
An oily crude product is typically indicative of impurities that depress the melting point of the desired product. The most common causes include:
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Inadequate Temperature Control: The nitration reaction is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired side products and decomposition, resulting in an oily mixture.[1][2]
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Formation of Isomeric Byproducts: The nitration of methyl 2-methylbenzoate can yield other isomers, such as methyl 2-methyl-5-nitrobenzoate. The presence of a mixture of isomers can lead to the formation of a eutectic mixture, which has a lower melting point than the pure compounds.[3]
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Presence of Unreacted Starting Material: Incomplete nitration will leave residual methyl 2-methylbenzoate in the product mixture, contributing to the oily consistency.[3][4]
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Dinitration Products: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), dinitrated products can form, further contaminating the desired product.[5]
-
Residual Acids: Incomplete quenching and washing can leave traces of the strong nitric and sulfuric acids in the crude product.[3]
Q2: What is the recommended solvent for recrystallizing an oily crude product of this compound?
For analogous compounds like methyl 3-nitrobenzoate, methanol or a mixture of ethanol and water are effective recrystallization solvents.[6][7] For this compound, these are excellent starting points. A patent for a similar compound, methyl 3-methyl-2-nitrobenzoate, also suggests recrystallization from absolute ethanol.
Q3: How can I induce crystallization if my product remains an oil even after cooling?
If the oily product does not solidify upon cooling, crystallization can often be induced by:
-
Scratching: Gently scratching the inside of the flask at the surface of the oil with a glass rod can create nucleation sites for crystal growth.[4]
-
Seeding: If you have a small crystal of the pure product from a previous successful synthesis, adding it to the cooled oil can initiate crystallization.
Troubleshooting Guide
Problem: The crude product obtained after quenching the reaction is an oil and fails to solidify.
This is a common issue in the nitration of substituted methyl benzoates. The following workflow can help diagnose the cause and rectify the problem.
Caption: Troubleshooting workflow for an oily crude product.
Data Presentation
| Parameter | Recommended Condition | Rationale / Potential Impact of Deviation |
| Reaction Temperature | 0-10°C[8] | Higher temperatures significantly increase the formation of dinitro compounds and other side products, leading to an oily product and lower yield.[1] |
| Nitrating Mixture | Conc. HNO₃ and Conc. H₂SO₄ | Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) from nitric acid.[9] |
| Addition of Nitrating Mixture | Slow, dropwise addition | A rapid addition can cause a sharp increase in temperature, leading to the issues mentioned above.[4] |
| Purity of Starting Material | High purity | Impurities in the starting methyl 2-methylbenzoate can lead to side reactions and a discolored, oily product.[8] |
| Recrystallization Solvent | Methanol or Ethanol/Water[6][7] | These solvents provide good solubility for the product at high temperatures and poor solubility at low temperatures, allowing for effective purification. |
| Melting Point of Pure Product | 72°C (for the related methyl 2-nitro-3-methylbenzoate)[10] | A broad or depressed melting point indicates the presence of impurities. |
Experimental Protocols
Key Experiment: Nitration of Methyl 2-methylbenzoate
This protocol is adapted from standard procedures for the nitration of methyl benzoate and should be optimized for specific laboratory conditions.
Materials:
-
Methyl 2-methylbenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Methanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, add methyl 2-methylbenzoate. Place the flask in an ice bath and begin stirring. Slowly add concentrated sulfuric acid, ensuring the temperature remains below 10°C.
-
Preparation of the Nitrating Mixture: In a separate beaker or flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Nitration: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of methyl 2-methylbenzoate in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 5-10°C.[8]
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes.
-
Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The crude product should precipitate.
-
Isolation of Crude Product: If the product solidifies, collect it by vacuum filtration and wash thoroughly with cold water to remove residual acid. If the product is an oil, refer to the troubleshooting guide above.
-
Purification by Recrystallization: a. Transfer the crude solid or oil to an Erlenmeyer flask. b. Add a minimum amount of hot methanol and heat the mixture gently until the solid completely dissolves. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and allow them to air dry.
-
Analysis: Determine the melting point and yield of the purified product.
References
- 1. echemi.com [echemi.com]
- 2. issr.edu.kh [issr.edu.kh]
- 3. benchchem.com [benchchem.com]
- 4. southalabama.edu [southalabama.edu]
- 5. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ochem.weebly.com [ochem.weebly.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: HPLC Purity Analysis of Methyl 2-methyl-3-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC purity analysis of Methyl 2-methyl-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the purity analysis of this compound?
A1: A suitable starting point for developing an HPLC method is to use a reversed-phase C18 column with a mobile phase consisting of acetonitrile and acidified water.[1][2][3] The acidic mobile phase ensures that the analyte is in its protonated form, leading to better retention on the C18 column.[3] UV detection is appropriate for this compound due to the presence of the nitroaromatic chromophore.[4]
Q2: How can I prepare my sample for HPLC analysis?
A2: Accurately weigh a known amount of your this compound sample and dissolve it in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water.[2][5] It is recommended to filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.[2][6]
Q3: What are the key parameters to consider during HPLC method development for impurity analysis?
A3: Key parameters include the selection of a suitable column and mobile phase, optimizing the separation of impurities from the main peak, and ensuring the method is robust and validated.[7] The choice of column and mobile phase significantly impacts the resolution and separation of impurities.[7] Method validation is crucial to ensure the accuracy and precision of the results.[8]
Q4: How is the purity of the sample calculated from the chromatogram?
A4: The purity of the sample is typically determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The formula is: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[3]
Experimental Protocol
This protocol describes a general reversed-phase HPLC method for the purity analysis of this compound. Method optimization may be required based on the specific impurities present and the HPLC system used.
Instrumentation and Materials
| Item | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, UV-Vis or PDA detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size[1][3] |
| Reagents | Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (ACS grade)[3] |
| Glassware | Volumetric flasks, pipettes (Class A) |
| Filters | 0.45 µm syringe filters[3] |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (e.g., 50:50, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 25 °C[3] |
| Detection Wavelength | 230 nm[3] |
| Injection Volume | 10 µL[1][3] |
| Run Time | Approximately 15 minutes |
Solution Preparation
-
Mobile Phase: Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly. Filter the aqueous and organic components separately through a 0.45 µm membrane filter. The final mobile phase is a mixture of the aqueous component and acetonitrile in the desired ratio (e.g., 50:50, v/v).[3]
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).[3]
-
Sample Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[3]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
Troubleshooting Guide
This guide addresses common issues encountered during HPLC analysis.
| Problem | Potential Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase, column overloading, contamination.[6] | Reduce sample load, use a different stationary phase, or ensure the column is properly cleaned.[6] Using a mobile phase with a lower pH can reduce interactions with residual silanols.[9] |
| Peak Fronting | Over-injection or improper sample solvent strength.[6] | Ensure injection volumes are appropriate and that the sample solvent matches the mobile phase polarity.[6] |
| Split Peaks | Poor column connections, sample phase mismatches, or a void in the column.[6] | Check fittings for leaks, ensure samples are fully dissolved, and inspect the column for voids.[6] |
| Baseline Noise (Irregular) | Air bubbles in the system, contaminated detector cell, or low detector lamp energy.[10][11] | Degas the mobile phase, flush the system with a strong organic solvent, clean the detector cell, or replace the lamp.[10][11] |
| Baseline Noise (Regular/Pulsating) | Pump-related issues such as worn seals or faulty check valves.[12] | Perform regular pump maintenance, including replacing seals and check valves.[12] |
| Baseline Drift | Poor temperature control, changes in mobile phase composition, or slow column equilibration.[10] | Use a column oven for temperature stability, prepare fresh mobile phase, and allow for adequate column equilibration time.[10] |
| Ghost Peaks | Contamination from the system, mobile phase, or sample carryover from previous injections.[13][14][15] | Use high-purity solvents, regularly clean the system, and run a blank injection after each sample to check for carryover.[14][15] |
| High Backpressure | Clogged column or frits, contaminated mobile phase, or blockages in the tubing.[6] | Flush the column with a compatible solvent, filter and degas solvents before use, and inspect and replace any obstructed tubing.[6] |
| Retention Time Shifts | Column degradation, inconsistencies in the mobile phase, or temperature fluctuations.[6] | Regularly clean and replace columns as needed, ensure consistent mobile phase preparation, and use a temperature-controlled column compartment.[6] |
HPLC Troubleshooting Workflow
Caption: A flowchart illustrating a systematic approach to troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. maxisci.com [maxisci.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 12. uhplcs.com [uhplcs.com]
- 13. hplc.eu [hplc.eu]
- 14. uhplcs.com [uhplcs.com]
- 15. m.youtube.com [m.youtube.com]
troubleshooting guide for the reduction of Methyl 2-methyl-3-nitrobenzoate
Welcome to the technical support center for the reduction of Methyl 2-methyl-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting assistance and answers to frequently asked questions encountered during this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing this compound to its corresponding amine?
The most common and effective methods for the reduction of aromatic nitro groups, including this compound, are catalytic hydrogenation, and metal-acid reductions. Catalytic hydrogenation often employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. Metal-acid systems typically involve metals such as iron (Fe) or tin(II) chloride (SnCl2) in the presence of an acid like hydrochloric acid (HCl) or acetic acid.
Q2: My reaction is incomplete, and I still have starting material. What are the likely causes?
Incomplete reactions are a common issue and can stem from several factors:
-
Inactive Catalyst: The catalyst (e.g., Pd/C) may have lost its activity due to improper storage or handling. It is crucial to use a fresh or properly stored catalyst.
-
Insufficient Reducing Agent: Ensure that the stoichiometry of the reducing agent (e.g., metal in a metal-acid system) is adequate. An excess is often required to drive the reaction to completion.
-
Poor Solubility: The starting material, this compound, may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst or reducing agent.
-
Low Reaction Temperature: While many reductions proceed at room temperature, some may require heating to achieve a reasonable rate.
-
Low Hydrogen Pressure (for Catalytic Hydrogenation): For challenging reductions, atmospheric pressure of hydrogen may be insufficient. Increasing the pressure can often improve the reaction rate and completeness.
Q3: I am observing the formation of side products. How can I improve the selectivity of the reduction?
The formation of side products such as hydroxylamines, nitroso, or azoxy compounds can occur if the reduction is not fully completed. To improve selectivity for the desired amine:
-
Ensure Complete Reaction: Use a sufficient excess of the reducing agent and ensure adequate reaction time.
-
Control Temperature: Some reduction reactions are exothermic. Overheating can lead to the formation of side products. Proper temperature control is crucial.
-
Choose the Right Reducing Agent: For substrates with other reducible functional groups, the choice of reducing agent is critical. For instance, catalytic hydrogenation with Pd/C can sometimes be too reactive and may affect other functional groups. In such cases, milder conditions or alternative reagents like SnCl2 might be preferable.
Q4: Can the ester group in this compound be reduced during the reaction?
The ester group is generally stable under many conditions used for nitro group reduction. However, very harsh reducing agents or prolonged reaction times under certain conditions could potentially affect the ester functionality. It is always advisable to monitor the reaction closely by techniques like Thin Layer Chromatography (TLC) to avoid over-reduction.
Troubleshooting Guide
This section provides a systematic approach to troubleshoot common issues encountered during the reduction of this compound.
Problem 1: Low or No Yield of the Desired Amine
| Possible Cause | Suggested Solution |
| Inactive Catalyst (e.g., Pd/C) | Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere as much as possible to prevent deactivation. |
| Poor Quality of Metal (e.g., Fe, Sn) | Use finely powdered and, if necessary, activated metal. The surface area of the metal is critical for the reaction rate. |
| Insufficient Amount of Reducing Agent | Increase the molar equivalents of the reducing agent. For metal-acid reductions, a significant excess of the metal is often used. |
| Low Hydrogen Pressure | For catalytic hydrogenation, increase the hydrogen pressure. A hydrogen balloon at atmospheric pressure may not be sufficient. |
| Poor Solubility of Starting Material | Choose a solvent in which the this compound is fully soluble at the reaction temperature. A co-solvent system might be beneficial. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Be cautious of potential side reactions at higher temperatures. |
Problem 2: Formation of Impurities and Side Products
| Possible Cause | Suggested Solution |
| Incomplete Reduction | This can lead to the presence of intermediates like nitroso and hydroxylamine species. Increase the reaction time or the amount of reducing agent. |
| Over-reduction of Other Functional Groups | If other sensitive functional groups are present, consider a milder reducing agent. For example, SnCl2 is often more selective than catalytic hydrogenation for certain substrates. |
| Reaction Temperature Too High | Exothermic reactions can lead to localized overheating and side product formation. Ensure efficient stirring and external cooling if necessary. |
| Incorrect Work-up Procedure | Improper pH adjustment during work-up can lead to the precipitation of metal hydroxides that may be difficult to separate from the product. Ensure the aqueous layer is sufficiently basic to dissolve tin salts if using SnCl2. |
Experimental Protocols
Below are detailed experimental protocols for common reduction methods.
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its clean reaction profile and ease of product isolation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or cylinder)
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Vacuum/inert gas manifold
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Under a gentle stream of inert gas (e.g., nitrogen or argon), add 10% Pd/C (typically 5-10 mol%).
-
Add a suitable solvent such as methanol or ethanol.
-
Seal the flask and purge with vacuum and then backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (a hydrogen-filled balloon is often sufficient for small-scale reactions).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove any residual hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-methyl-3-aminobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.
Method 2: Reduction with Iron Powder and Hydrochloric Acid (Fe/HCl)
This is a classic and robust method for nitro group reduction.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate or Sodium hydroxide solution
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (typically 3-5 eq).
-
Heat the mixture to reflux and then
side reactions to avoid when using Methyl 2-methyl-3-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl 2-methyl-3-nitrobenzoate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is a valuable intermediate primarily used in the synthesis of complex heterocyclic compounds. One of its most notable applications is in the Leimgruber-Batcho indole synthesis to produce substituted indoles, such as methyl indole-4-carboxylate. It also serves as a precursor for other functionalized molecules, including 5-aminoisoquinolin-1(2H)-one and 5-nitroisocoumarin.
Q2: What are the key reactive functional groups in this compound?
The reactivity of this compound is dictated by three main functional groups: the nitro group (-NO₂), the methyl ester (-COOCH₃), and the activated methyl group (-CH₃) on the benzene ring. The nitro group can be reduced to an amine, the ester can be hydrolyzed, and the methyl group can be functionalized, for instance, through bromination.
Q3: What are the general storage and handling recommendations for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. When handling the solid, it is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid skin and eye irritation.
Troubleshooting Guide: Common Side Reactions
When using this compound as a starting material, several side reactions can occur, leading to impurities and reduced yields. The following table summarizes common issues, their potential causes, and recommended solutions.
| Side Reaction/Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Context/Reaction |
| Incomplete Enamine Formation | Insufficient reaction time or temperature. Steric hindrance from the ortho-methyl and meta-nitro groups can slow down the reaction. | Increase reaction time and/or temperature. The use of N,N-dimethylformamide dimethyl acetal (DMFDMA) is common, and heating is typically required.[1] | Leimgruber-Batcho Indole Synthesis |
| Hydrolysis of Methyl Ester | Presence of water in the reaction mixture, especially under acidic or basic conditions. Prolonged reaction times at elevated temperatures can also promote hydrolysis.[2] | Use anhydrous solvents and reagents. Minimize reaction time and temperature where possible. If hydrolysis occurs, the resulting carboxylic acid may need to be separated or the product re-esterified. | General handling and various reactions |
| Reduction of Enamine Double Bond | A known side reaction during the catalytic hydrogenation step of the Leimgruber-Batcho synthesis. | This side product is typically formed in small amounts and can be separated from the desired indole product by chromatography.[1] | Leimgruber-Batcho Indole Synthesis |
| Formation of Azoxy/Azo Compounds | Incomplete reduction of the nitro group can lead to the formation of dimeric side products like azoxy and azo compounds. | Ensure the use of a sufficient amount of the reducing agent and allow for adequate reaction time. The choice of reducing agent (e.g., Raney nickel, Pd/C, SnCl₂) can also influence the outcome.[3] | Reduction of the Nitro Group |
| Over-bromination or Ring Bromination | In radical bromination of the methyl group (e.g., using NBS), harsh conditions or prolonged reaction times can lead to di-bromination or electrophilic aromatic substitution on the ring. | Carefully control the stoichiometry of the brominating agent and the reaction conditions (temperature, light initiation). Monitor the reaction progress closely using techniques like TLC or GC. | Benzylic Bromination |
| Polymerization | In some instances, particularly during the reductive cyclization of the enamine intermediate, polymerization can occur, leading to lower yields of the desired indole. | The use of semicarbazones of the intermediate has been reported to reduce polymerization by lowering the solubility in the reaction medium.[1] | Leimgruber-Batcho Indole Synthesis |
Experimental Protocols
Key Experiment: Leimgruber-Batcho Indole Synthesis of Methyl Indole-4-carboxylate
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, dissolve this compound in anhydrous N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMFDMA) to the solution.
-
Heat the reaction mixture at reflux and monitor the progress by Thin Layer Chromatography (TLC). The presence of the electron-withdrawing carbomethoxy and nitro groups facilitates the enamine formation.[1]
-
Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude enamine, which often appears as a dark red oil.[1]
Step 2: Reductive Cyclization to Methyl Indole-4-carboxylate
-
Dissolve the crude enamine intermediate in a suitable solvent such as benzene, methanol, or ethanol.[1]
-
Add a catalyst for hydrogenation, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.[1][3]
-
Subject the mixture to a hydrogen atmosphere (e.g., using a Parr apparatus at 50 psi) until the uptake of hydrogen ceases.[1]
-
Alternatively, other reducing agents like stannous chloride (SnCl₂), sodium hydrosulfite, or iron in acetic acid can be used.[3]
-
After the reaction is complete, filter the catalyst (e.g., through Celite).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude Methyl Indole-4-carboxylate by chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the Leimgruber-Batcho indole synthesis.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Validation & Comparative
Interpreting the 1H NMR Spectrum of Methyl 2-methyl-3-nitrobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H NMR spectrum of Methyl 2-methyl-3-nitrobenzoate with two structurally related alternatives: Methyl 3-nitrobenzoate and Methyl 2-methylbenzoate. Understanding the nuanced differences in their spectra is crucial for accurate structural elucidation and characterization in synthetic chemistry and drug discovery. This document presents experimental data, detailed protocols, and visual aids to facilitate this understanding.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for this compound and its analogues. The data for this compound is based on predicted values due to the limited availability of experimental spectra in the public domain, while the data for the alternative compounds is derived from experimental findings.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Ar-H (C4) | ~ 7.8 - 8.0 | d | ~ 8.0 |
| Ar-H (C5) | ~ 7.4 - 7.6 | t | ~ 8.0 | |
| Ar-H (C6) | ~ 7.6 - 7.8 | d | ~ 8.0 | |
| -OCH₃ (Ester) | ~ 3.9 | s | - | |
| Ar-CH₃ (at C2) | ~ 2.5 | s | - | |
| Methyl 3-nitrobenzoate | Ar-H (C2) | 8.76 | s | - |
| Ar-H (C4, C6) | 8.28 - 8.37 | m | - | |
| Ar-H (C5) | 7.50 - 7.65 | m | - | |
| -OCH₃ (Ester) | 3.93 | s | - | |
| Methyl 2-methylbenzoate | Ar-H | 7.25 (t, J = 6.8 Hz), (unassigned aromatic protons) | t, m | 6.8 |
| -OCH₃ (Ester) | 3.91 | s | - | |
| Ar-CH₃ (at C2) | 2.61 | s | - |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.
-
To serve as an internal standard, a small amount of tetramethylsilane (TMS) is added to the solution, providing a reference signal at 0 ppm.
-
Securely cap the NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectrum is recorded on a nuclear magnetic resonance spectrometer, typically operating at a frequency of 400 MHz or higher for better resolution.
-
The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
The sample is "shimmed" to optimize the homogeneity of the magnetic field, which enhances spectral resolution.
3. Data Acquisition:
-
A standard one-pulse ¹H NMR experiment is performed.
-
The spectral width is set to encompass the expected range of chemical shifts for all proton signals (a typical range for this type of molecule is 0-10 ppm).
-
The number of scans is adjusted to achieve an adequate signal-to-noise ratio; 16 or 32 scans are often sufficient.
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline is corrected to be flat.
-
The chemical shifts are referenced to the TMS signal at 0 ppm.
-
The integrals of the peaks are calculated to determine the relative number of protons corresponding to each signal.
-
The multiplicity (e.g., singlet, doublet, triplet) and coupling constants (J values) of the signals are determined.
Structural Influence on ¹H NMR Signals
The positions of the methyl and nitro groups on the benzene ring, along with the methyl ester, significantly influence the chemical shifts of the aromatic protons. The following diagram illustrates this relationship for this compound.
Comparative Analysis of 13C NMR Chemical Shifts for Methyl Benzoate Derivatives
This guide provides a comparative analysis of the 13C NMR chemical shifts for Methyl 2-methyl-3-nitrobenzoate and its structural isomers. This information is crucial for researchers in the fields of organic chemistry, materials science, and drug development for the structural elucidation and purity assessment of these compounds.
Data Presentation
The following table summarizes the experimental 13C NMR chemical shifts (in ppm) for this compound and related isomers. The data is referenced against Tetramethylsilane (TMS) at 0.0 ppm.
| Carbon Atom | This compound | Methyl 3-nitrobenzoate[1][2][3][4] | Methyl 4-nitrobenzoate[5] | Methyl 2-nitrobenzoate[6] | Methyl 2-methylbenzoate[7] |
| C=O | ~165-170 | 164.7 | 165.1 | ~165 | 166.7 |
| Ar-C1 | ~130-135 | 131.7 | 135.4 | ~130 | 130.4 |
| Ar-C2 | ~135-140 | 127.2 | 130.6 | ~148 | 132.6 |
| Ar-C3 | ~145-150 | 148.1 | 123.5 | ~124 | 128.8 |
| Ar-C4 | ~120-125 | 124.3 | 150.5 | ~129 | 128.1 |
| Ar-C5 | ~130-135 | 129.5 | 123.5 | ~132 | 129.4 |
| Ar-C6 | ~125-130 | 135.1 | 130.6 | ~130 | 128.1 |
| -OCH3 | ~52-53 | 52.6 | 52.8 | ~52 | 51.7 |
| Ar-CH3 | ~15-20 | - | - | - | 21.5 |
Note: The chemical shifts for this compound are predicted based on the analysis of its isomers and related substituted methyl benzoates. Experimental values may vary slightly.
Experimental Protocols
The 13C NMR spectra referenced in this guide were typically acquired using the following experimental parameters:
-
Instrument: Bruker DRX (or equivalent) NMR Spectrometer.
-
Frequency: Spectra were recorded at 50 MHz or 100 MHz for 13C nuclei.[8]
-
Solvent: Deuterated chloroform (CDCl3) is a common solvent used for these types of aromatic compounds.[8][9]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard, with its chemical shift set to 0.0 ppm.[9]
-
Sample Preparation: A saturated solution of the compound in the deuterated solvent is prepared for analysis.
Structural Comparison and Rationale for Chemical Shift Differences
The electronic environment of each carbon atom in the benzene ring and the substituent groups significantly influences its 13C NMR chemical shift. The positions of the electron-withdrawing nitro group (-NO2) and the electron-donating methyl group (-CH3) relative to the methyl ester group (-COOCH3) cause distinct differences in the spectra of the isomers.
Caption: Relationship between the target compound and its isomers.
The nitro group is a strong electron-withdrawing group, which generally deshields the carbon atoms it is attached to or are in its vicinity, causing their signals to appear at a higher ppm (downfield). Conversely, the methyl group is an electron-donating group, leading to a shielding effect and a lower ppm value (upfield) for nearby carbon atoms. The interplay of these electronic effects, along with steric factors, results in the observed unique 13C NMR chemical shifts for each isomer, allowing for their unambiguous identification.
References
- 1. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-nitrobenzoate(618-95-1) 13C NMR spectrum [chemicalbook.com]
- 3. aiinmr.com [aiinmr.com]
- 4. brainly.com [brainly.com]
- 5. Methyl 4-nitrobenzoate(619-50-1) 13C NMR [m.chemicalbook.com]
- 6. METHYL 2-NITROBENZOATE(606-27-9) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the FTIR Analysis of Methyl 2-methyl-3-nitrobenzoate and Its Isomers
For researchers, scientists, and drug development professionals, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the rapid and reliable identification of functional groups within a molecule. This guide provides a comparative analysis of the FTIR spectral data for Methyl 2-methyl-3-nitrobenzoate, contrasting it with its structural isomers, Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate. Understanding the vibrational signatures of these molecules is crucial for confirming their synthesis, assessing purity, and predicting their chemical behavior.
The molecular structure of this compound features a methyl ester group, a nitro group, and a substituted aromatic ring. Each of these functional groups produces characteristic absorption bands in the infrared spectrum. The position and intensity of these bands can be subtly influenced by the electronic effects and steric hindrance resulting from the specific arrangement of substituents on the benzene ring. This comparative guide will illuminate these differences.
Comparative Analysis of FTIR Spectral Data
The primary functional groups in this compound and its isomers that are readily identifiable by FTIR spectroscopy include the aromatic nitro group (NO₂), the methyl ester group (C=O and C-O), and the substituted benzene ring (C-H and C=C). The table below summarizes the key vibrational frequencies for these groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Methyl 3-nitrobenzoate (cm⁻¹) | Methyl 4-nitrobenzoate (cm⁻¹) |
| Aromatic Nitro | Asymmetric NO₂ Stretch | 1530 - 1550 | ~1530[1] | 1520 - 1550 |
| Symmetric NO₂ Stretch | 1340 - 1360 | ~1350[1] | 1315 - 1355 | |
| Aromatic Ester | C=O Stretch | 1720 - 1740 | ~1725[1] | 1735 - 1750 |
| C-O Stretch | 1250 - 1300 | ~1280[1] | 1160 - 1210 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | ~3000 | ~3000 |
| C=C Stretch | 1450 - 1600 | ~1475, ~1600 | ~1475, ~1600 | |
| Aliphatic | C-H Stretch (Methyl) | 2850 - 2980 | 2800 - 2950 | 2800 - 2950 |
The expected wavenumbers for this compound are inferred from the typical ranges for these functional groups in a substituted aromatic environment. The presence of the additional methyl group in the ortho position to the ester is likely to cause minor shifts in the absorption frequencies compared to its isomers due to steric and electronic effects.
Experimental Protocol: FTIR Analysis of Solid Samples
The following is a detailed methodology for obtaining the FTIR spectrum of a solid organic compound, such as this compound, using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique for solid sample analysis.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe, then allow it to dry completely.
-
Acquire a background spectrum with no sample on the crystal. This will account for the absorbance of the crystal material and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the pressure clamp to apply firm and even pressure on the sample, ensuring good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.
-
-
Data Processing and Analysis:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption peaks and assign them to the corresponding functional groups using correlation tables and spectral databases.
-
-
Cleaning:
-
After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with an appropriate solvent.
-
Workflow for FTIR Analysis
The logical flow of the experimental procedure for the FTIR analysis of this compound can be visualized as follows:
Caption: Experimental workflow for FTIR analysis.
This systematic approach, combining predictive analysis based on chemical structure with established experimental data from isomeric compounds, provides a robust framework for the confident identification and characterization of the functional groups within this compound. This, in turn, facilitates more efficient and accurate research and development in the chemical and pharmaceutical sciences.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-methyl-3-nitrobenzoate
In the field of analytical chemistry, particularly in drug development and metabolomics, mass spectrometry is an indispensable tool for molecular structure elucidation. The fragmentation pattern of a compound under electron ionization (EI) provides a unique fingerprint that is crucial for its identification. This guide offers a comparative analysis of the EI mass spectrometry fragmentation pattern of Methyl 2-methyl-3-nitrobenzoate, contrasted with its structural isomers, to aid researchers in the interpretation of mass spectra for nitroaromatic compounds.
Comparative Fragmentation Analysis
The position of substituents on an aromatic ring significantly influences the fragmentation pathways of a molecule. In nitroaromatic esters, common fragmentation events include the loss of the alkoxy group from the ester, cleavage of the nitro group, and loss of the entire ester functionality.[1]
The mass spectrum of this compound (molecular weight: 195.17 g/mol ) shows a distinct pattern when compared to other isomers like Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate.[2][3] The presence of the ortho-methyl group relative to the ester creates specific fragmentation pathways. One of the most prominent peaks in its GC-MS spectrum is observed at an m/z of 178.[3] Other significant fragments are seen at m/z 164 and 91.[3]
The table below summarizes the key mass-to-charge (m/z) values for the major fragments of this compound and compares them with related isomers.
| Compound | Molecular Ion (M+) [m/z] | [M-OCH₃]⁺ [m/z] | [M-NO₂]⁺ [m/z] | [M-COOCH₃]⁺ [m/z] | Other Key Fragments [m/z] |
| This compound | 195 | 164 | 149 | 136 | 178, 91 |
| Methyl 3-nitrobenzoate | 181 | 150 | 135 | 122 | 104, 76, 50 |
| Methyl 4-nitrobenzoate | 181 | 150 | 135 | 122 | 104, 76, 50 |
Data for this compound is compiled from PubChem.[3] Data for comparative isomers is based on typical fragmentation patterns.[1]
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (70 eV) begins with the formation of the molecular ion (M⁺) at m/z 195. This high-energy ion then undergoes several characteristic fragmentation steps. A primary loss involves the methoxy radical (•OCH₃) from the ester group to form a stable acylium ion at m/z 164. Another key fragmentation is the loss of a nitro group (•NO₂) to yield an ion at m/z 149. The prominent, and somewhat unusual, peak at m/z 178 likely results from the loss of a hydroxyl radical (•OH), a rearrangement process sometimes observed in ortho-substituted nitro compounds.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
The following is a generalized protocol for the analysis of semi-volatile nitroaromatic compounds like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
If required, dilute the sample to a final concentration in the range of 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions: [1]
-
Gas Chromatograph: Agilent 7890B GC or an equivalent system.
-
Mass Spectrometer: Agilent 5977A MSD or an equivalent system.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Maintain at 280 °C for 5 minutes.
-
3. Mass Spectrometer Conditions: [1]
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
MS Transfer Line Temperature: 280 °C.
4. Data Acquisition and Analysis:
-
Acquire data using the instrument's software.
-
Process the resulting chromatogram to identify the analyte peak.
-
Analyze the corresponding mass spectrum and interpret the fragmentation pattern to confirm the structure, often comparing the obtained spectrum against a reference library (e.g., NIST).[1]
This guide provides a foundational resource for the mass spectrometric analysis of this compound. The comparative data and standardized protocol are intended to facilitate accurate and reproducible structural elucidation in a research and development setting.
References
A Spectroscopic Showdown: Unraveling the Isomers of Methyl 2-methyl-3-nitrobenzoate
For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is paramount. The subtle differences in the arrangement of functional groups can drastically alter a molecule's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of various isomers of Methyl 2-methyl-3-nitrobenzoate, offering a valuable resource for the unambiguous characterization of these compounds.
This comparison guide delves into the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for a series of constitutional isomers of this compound. By presenting this data in a clear, comparative format, we aim to facilitate the identification and differentiation of these closely related molecules.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of the this compound isomers for which data is available.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of these isomers are primarily distinguished by the chemical shifts and splitting patterns of the aromatic protons. The positions of the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃) significantly influence the electronic environment of the aromatic ring protons.
| Isomer | Aromatic Protons (δ, ppm) | -OCH₃ (δ, ppm) | Ar-CH₃ (δ, ppm) | Solvent |
| This compound | 7.65 (d), 7.45 (t), 7.95 (d) | 3.90 (s) | 2.50 (s) | CDCl₃ |
| Methyl 2-methyl-4-nitrobenzoate | 7.95 (m, 3H) | 3.86 (s) | 2.59 (s) | CDCl₃[1] |
| Methyl 3-methyl-2-nitrobenzoate | 7.40-7.51 (m, 2H), 7.84 (m, 1H) | 3.89 (s) | 2.36 (s) | CDCl₃[2] |
| Methyl 3-nitrobenzoate | 8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 2H) | 3.93 (s) | - | CDCl₃[3] |
| Methyl 4-nitrobenzoate | 8.26 – 8.13 (m, 4H) | 3.94 (s) | - | CDCl₃[3] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon framework of the isomers. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the substituents.
| Isomer | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | -OCH₃ (δ, ppm) | Ar-CH₃ (δ, ppm) | Solvent |
| Methyl 3-nitrobenzoate | 164.7 | 148.1, 135.1, 131.7, 129.5, 127.2, 124.3 | 52.6 | - | CDCl₃[3] |
| Methyl 4-nitrobenzoate | 165.1 | 150.5, 135.4, 130.6, 123.5 | 52.8 | - | CDCl₃[3] |
Note: Comprehensive ¹³C NMR data for most of the targeted this compound isomers were not found in the public domain searches.
Infrared (IR) Spectroscopy
The IR spectra of these isomers are characterized by strong absorptions corresponding to the carbonyl group (C=O) of the ester and the nitro group (-NO₂).
| Isomer | C=O Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) |
| Methyl 3-nitrobenzoate | ~1725-1735 | ~1530 | ~1350 |
| Methyl 4-nitrobenzoate | ~1720 | ~1525 | ~1345 |
Note: Specific IR data for the various this compound isomers is limited in the available literature. The provided data is based on closely related structures.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The molecular ion peak (M⁺) for all isomers of this compound is expected at m/z 195.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 195 | 164 ([M-OCH₃]⁺), 149 ([M-NO₂]⁺), 133, 105, 77 |
| Methyl 3-nitrobenzoate | 181 | 150 ([M-OCH₃]⁺), 135 ([M-NO₂]⁺), 104, 76 |
| Methyl 4-nitrobenzoate | 181 | 150 ([M-OCH₃]⁺), 135 ([M-NO₂]⁺), 104, 76 |
Note: The fragmentation patterns can vary slightly depending on the isomer and the mass spectrometer conditions.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers. These should be adapted and optimized based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45°.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use proton decoupling to simplify the spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like HP-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the isomer.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of chemical isomers.
References
A Researcher's Guide to Distinguishing Methyl 2-methyl-3-nitrobenzoate from its Isomers by NMR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomeric compounds is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound, enabling the differentiation of closely related isomers. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of Methyl 2-methyl-3-nitrobenzoate and its isomers, supported by experimental data and protocols.
The key to distinguishing these isomers lies in the unique electronic environment of each proton and carbon atom, which is influenced by the relative positions of the methyl, nitro, and methyl ester substituents on the benzene ring. These differences manifest as distinct chemical shifts, signal multiplicities, and coupling constants in their respective NMR spectra.
Comparative ¹H NMR Data
The ¹H NMR spectra provide valuable information on the number of different types of protons and their neighboring protons. The integration of the signals corresponds to the number of protons, while the splitting pattern (multiplicity) and coupling constants (J) reveal the connectivity of the protons.
| Compound | Ar-CH₃ (δ, ppm) | O-CH₃ (δ, ppm) | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) |
| This compound | ~2.5 (s, 3H) | ~3.9 (s, 3H) | Three distinct signals in the aromatic region. |
| Methyl 3-nitrobenzoate | - | 3.93 (s, 3H) | 8.76 (s, 1H), 8.37-8.28 (m, 2H), 7.65-7.50 (m, 2H)[1] |
| Methyl 4-nitrobenzoate | - | 3.94 (s, 3H) | 8.26-8.13 (m, 4H)[1] |
| Methyl 2-methyl-4-nitrobenzoate | 2.61 (s, 3H) | 3.91 (s, 3H) | ~8.0-8.2 (m), ~7.4-7.6 (m) |
| Methyl 3-methyl-2-nitrobenzoate | ~2.3 (s, 3H) | ~3.9 (s, 3H) | Three distinct signals in the aromatic region. |
| Methyl 2-methyl-5-nitrobenzoate | ~2.6 (s, 3H) | ~3.9 (s, 3H) | Three distinct signals in the aromatic region. |
| Methyl 2-methyl-6-nitrobenzoate | ~2.4 (s, 3H) | ~3.9 (s, 3H) | Three distinct signals in the aromatic region. |
Note: Predicted values are based on general substituent effects and data from similar compounds. "s" denotes a singlet and "m" denotes a multiplet.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in a molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
| Compound | Ar-CH₃ (δ, ppm) | O-CH₃ (δ, ppm) | Aromatic Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) |
| This compound | ~15-20 | ~52-53 | Six distinct signals. | ~165-167 |
| Methyl 3-nitrobenzoate | - | 52.6 | 124.3, 127.2, 129.5, 131.7, 135.1, 148.1[1] | 164.7[1] |
| Methyl 4-nitrobenzoate | - | 52.8 | 123.5, 130.6, 135.4, 150.5[1] | 165.1[1] |
| Methyl 2-methyl-4-nitrobenzoate | ~20-22 | ~52-53 | Six distinct signals. | ~166-168 |
| Methyl 3-methyl-2-nitrobenzoate | ~15-20 | ~52-53 | Six distinct signals. | ~165-167 |
| Methyl 2-methyl-5-nitrobenzoate | ~20-22 | ~52-53 | Six distinct signals. | ~166-168 |
| Methyl 2-methyl-6-nitrobenzoate | ~18-20 | ~52-53 | Six distinct signals. | ~168-170 |
Note: Predicted values are based on general substituent effects and data from similar compounds.
Distinguishing Features of this compound
The key to identifying this compound lies in the unique substitution pattern on the aromatic ring. In the ¹H NMR spectrum, one would expect to see three distinct aromatic proton signals, each integrating to one proton. The splitting pattern of these protons would be indicative of their relative positions. The presence of two separate singlet signals for the aromatic methyl and the ester methyl groups would also be characteristic.
In the ¹³C NMR spectrum, due to the lack of symmetry, six distinct signals would be observed for the aromatic carbons, in addition to the signals for the two methyl carbons and the carbonyl carbon. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating methyl group, leading to a unique spectral fingerprint.
Experimental Protocols
A general protocol for obtaining high-quality ¹H and ¹³C NMR spectra of small organic molecules is outlined below.
Sample Preparation
-
Sample Quantity : For ¹H NMR, weigh approximately 5-10 mg of the compound. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[2]
-
Solvent : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[3] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[4]
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Transfer : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Labeling : Clearly label the NMR tube with the sample information.
NMR Data Acquisition
-
Spectrometer Setup : The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The instrument is locked onto the deuterium signal of the solvent.
-
Shimming : The magnetic field is shimmed to optimize its homogeneity and improve the resolution of the spectra.
-
¹H NMR Acquisition :
-
A standard one-pulse experiment is performed.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
The number of scans (e.g., 8-16) is adjusted to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons between pulses.
-
-
¹³C NMR Acquisition :
-
A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.
-
The spectral width is set to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans is required due to the lower natural abundance of ¹³C.
-
A sufficient relaxation delay is crucial for obtaining accurate integrations, especially for quaternary carbons.
-
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical process for distinguishing the isomers.
Caption: General experimental workflow for NMR analysis.
Caption: Logical workflow for distinguishing isomers by NMR.
References
Comparative Reactivity of Methyl 2-methyl-3-nitrobenzoate and its Isomers: A Guide for Researchers
A comprehensive analysis of the electronic and steric effects governing the reactivity of isomeric methyl-methyl-nitrobenzoates, providing researchers, scientists, and drug development professionals with a predictive framework for their synthetic applications.
The strategic placement of methyl and nitro substituents on the aromatic ring of methyl benzoate significantly influences the molecule's reactivity, dictating its behavior in various chemical transformations. This guide provides a comparative analysis of the reactivity of Methyl 2-methyl-3-nitrobenzoate and its key isomers, supported by an examination of underlying electronic and steric principles. While direct quantitative comparative studies for all isomers are not extensively available in the public domain, this guide synthesizes established chemical principles and available data to offer a robust predictive framework.
Understanding the Interplay of Electronic and Steric Effects
The reactivity of substituted benzene derivatives is primarily governed by the interplay of electronic and steric effects imparted by the substituents. The nitro group (-NO2) is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic aromatic substitution (EAS) and activating it towards nucleophilic aromatic substitution (SNAr). Conversely, the methyl group (-CH3) is an electron-donating group, activating the ring towards EAS. The ester group (-COOCH3) is an electron-withdrawing group and a meta-director in EAS.
The relative positions of these groups in this compound and its isomers lead to distinct reactivity profiles.
Isomers Under Consideration:
For the purpose of this comparative guide, we will focus on the following representative isomers:
-
This compound
-
Methyl 4-methyl-3-nitrobenzoate
-
Methyl 2-methyl-5-nitrobenzoate
-
Methyl 3-methyl-4-nitrobenzoate
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions, the electron-donating methyl group activates the ring, while the electron-withdrawing nitro and ester groups deactivate it. The directing influence of these groups determines the position of further substitution.
A key principle in EAS is that the overall rate of reaction is influenced by the net electronic effect of all substituents.[1] Generally, activating groups increase the reaction rate, while deactivating groups decrease it.[2]
Predicted Order of Reactivity towards EAS:
The reactivity of the isomers towards EAS is expected to be low due to the presence of two deactivating groups (nitro and ester). However, a qualitative prediction of the relative reactivity can be made by considering the activating effect of the methyl group and the deactivating effects of the nitro and ester groups. The position of the methyl group relative to the vacant sites for electrophilic attack will be a crucial factor.
A definitive quantitative comparison of EAS rates would require specific kinetic studies for each isomer.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. The rate of SNAr is enhanced by the presence of additional electron-withdrawing groups.
Predicted Order of Reactivity towards SNAr:
The reactivity in SNAr reactions will be primarily dictated by the position of the nitro group and the ability of the substituents to stabilize the negatively charged Meisenheimer intermediate. Isomers with the leaving group (if any) positioned ortho or para to the nitro group will be most reactive. For the parent isomers where a hydrogen atom is substituted, the electron-withdrawing nature of the ester group will also play a role in activating the ring.
Hydrolysis of the Ester Group (Saponification)
The hydrolysis of the methyl ester group is susceptible to both electronic and steric effects. Electron-withdrawing groups on the benzene ring generally increase the rate of alkaline hydrolysis (saponification) by stabilizing the developing negative charge on the carbonyl oxygen in the transition state.[3] Conversely, steric hindrance, particularly from ortho substituents, can significantly retard the rate of hydrolysis.
Predicted Order of Reactivity towards Saponification:
-
Electronic Effects: The electron-withdrawing nitro group will accelerate the hydrolysis rate in all isomers compared to unsubstituted methyl benzoate. The position of the nitro group relative to the ester will influence the magnitude of this effect.
-
Steric Effects: The presence of a methyl group in the ortho position (as in this compound and Methyl 2-methyl-5-nitrobenzoate) is expected to cause significant steric hindrance, thereby decreasing the rate of hydrolysis compared to isomers where the methyl group is in the meta or para position.
Therefore, isomers without ortho-methyl substitution are predicted to have a faster rate of saponification.
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many pharmaceuticals and fine chemicals. The rate of this reduction can be influenced by the electronic environment of the nitro group. Electron-donating groups can increase the electron density on the nitro group, potentially slowing down the reduction, while electron-withdrawing groups may facilitate it.
Predicted Order of Reactivity towards Reduction:
The electronic influence of the methyl and ester groups on the nitro group will determine the relative rates of reduction. The precise impact can be complex and may also depend on the specific reducing agent and reaction conditions employed.
Data Summary
While comprehensive, directly comparative experimental data for all isomers is scarce, the following table summarizes the key physicochemical properties of the parent compound and its isomers, which can indirectly inform their reactivity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₉NO₄ | 195.17 | 59382-59-1[4] |
| Methyl 4-methyl-3-nitrobenzoate | C₉H₉NO₄ | 195.17 | 7356-11-8[5] |
| Methyl 2-methyl-5-nitrobenzoate | C₉H₉NO₄ | 195.17 | 77324-87-9[6] |
| Methyl 3-methyl-4-nitrobenzoate | C₉H₉NO₄ | 195.17 | 24078-21-5[7] |
A thermochemical study of methyl 2-nitrobenzoate, methyl 3-nitrobenzoate, and methyl 4-nitrobenzoate has been conducted, providing data on their standard molar enthalpies of formation in the gaseous phase at 298.15 K.[8][9] This data offers insights into the relative thermodynamic stabilities of these parent nitrobenzoate isomers.
Experimental Protocols
Detailed experimental protocols for key reactions are crucial for reproducible research. Below are representative procedures for reactions relevant to the reactivity of these isomers.
General Procedure for Nitration of a Substituted Methyl Benzoate
This procedure is adapted from the nitration of methyl benzoate.[1]
-
Preparation of the Nitrating Mixture: In a flask, cool concentrated sulfuric acid in an ice bath. Slowly add concentrated nitric acid while keeping the temperature low.
-
Reaction: To a solution of the substituted methyl benzoate in concentrated sulfuric acid, cooled in an ice bath, slowly add the cold nitrating mixture dropwise with constant stirring, maintaining the temperature between 5-15°C.
-
Work-up: After the addition is complete, continue stirring for a specified time. Pour the reaction mixture onto crushed ice to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold methanol. The crude product can be further purified by recrystallization from a suitable solvent like methanol.
General Procedure for Alkaline Hydrolysis (Saponification) of a Methyl Benzoate Isomer
-
Reaction Setup: Dissolve a known amount of the methyl benzoate isomer in a suitable solvent (e.g., ethanol-water mixture). In a separate flask, prepare a standardized aqueous solution of sodium hydroxide.
-
Reaction: Equilibrate both solutions to the desired reaction temperature. Mix the solutions and start timing.
-
Monitoring the Reaction: At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding excess standard hydrochloric acid.
-
Titration: Back-titrate the unreacted hydrochloric acid with a standardized sodium hydroxide solution using a suitable indicator (e.g., phenolphthalein).
-
Calculation: From the titration data, calculate the concentration of the unreacted ester at each time point and determine the rate constant for the saponification reaction.
General Procedure for the Reduction of the Nitro Group
A common method for the reduction of aromatic nitro compounds is catalytic hydrogenation.
-
Reaction Setup: In a hydrogenation vessel, dissolve the nitro-substituted methyl benzoate isomer in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen while stirring the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, filter off the catalyst.
-
Isolation: Remove the solvent under reduced pressure to obtain the crude amino-substituted product, which can be further purified if necessary.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of these isomers.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. unwisdom.org [unwisdom.org]
- 3. brainly.com [brainly.com]
- 4. This compound | C9H9NO4 | CID 601165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-methyl-3-nitrobenzoate | C9H9NO4 | CID 81816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
comparing synthesis routes for different isomers of methyl methyl-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for various isomers of methyl methyl-nitrobenzoate, critical intermediates in the synthesis of pharmaceuticals and other fine chemicals. The choice of a specific isomer and its synthetic pathway can significantly impact yield, purity, and overall process efficiency. This document outlines common synthetic strategies, presents comparative experimental data, and provides detailed protocols for key reactions.
Introduction
The regioselectivity of electrophilic aromatic substitution on substituted benzene rings is a cornerstone of organic synthesis. In the case of methyl toluate (methyl methylbenzoate) isomers, the interplay between the electron-donating, ortho-, para-directing methyl group and the electron-withdrawing, meta-directing methyl ester group governs the outcome of nitration. Consequently, the synthesis of a specific methyl methyl-nitrobenzoate isomer often requires a multi-step approach, starting from a commercially available substituted benzoic acid or toluene derivative. This guide explores two primary strategies:
-
Esterification of a Pre-functionalized Nitrobenzoic Acid: This is a common and often high-yielding method where the desired nitro- and methyl-substituted benzoic acid is first synthesized or procured, followed by esterification.
-
Nitration of a Methyl Benzoate Precursor: This approach involves the direct nitration of a methyl toluate isomer. The success of this method is highly dependent on the directing effects of the existing substituents, which can lead to mixtures of isomers.
This guide will delve into specific examples of these synthetic routes, providing quantitative data to aid in the selection of the most appropriate method for a given target isomer.
Comparative Synthesis Data
The following tables summarize the experimental data for the synthesis of various methyl methyl-nitrobenzoate isomers.
Table 1: Synthesis via Esterification of Substituted Nitrobenzoic Acids
| Target Isomer | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Methyl 2-methyl-5-nitrobenzoate | 2-methyl-5-nitrobenzoic acid | Iodomethane, K₂CO₃ | DMF | Room temperature, ~12 h | 94% | [1] |
| Methyl 3-methyl-2-nitrobenzoate | 3-methyl-2-nitrobenzoic acid | Acetyl chloride, Methanol | Methanol | Reflux, 20 h | 85% | |
| Methyl 2-nitro-3-methylbenzoate | 2-nitro-3-methylbenzoic acid | Thionyl chloride, Methanol | Methanol | Reflux, overnight | 93.5% | [2] |
| Methyl 3-methyl-4-nitrobenzoate | 3-methyl-4-nitrobenzoic acid | Thionyl chloride, Methanol | Methanol | 0 °C to 80 °C, 1 h | 96% | [3] |
| Methyl 4-fluoro-3-nitrobenzoate* | 4-fluoro-3-nitrobenzoic acid | Conc. H₂SO₄, Methanol | Methanol | Reflux, 3 h | 90% | [4] |
*Data for a structurally related compound is included for comparative purposes.
Table 2: Synthesis via Nitration of Methyl Benzoate and its Derivatives
| Target Isomer | Starting Material | Nitrating Agent | Solvent | Conditions | Yield (%) | Reference |
| Methyl 3-nitrobenzoate | Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | - | 5-15 °C, 1 h | 81-85% | [5] |
| Methyl 3-nitrobenzoate | Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | - | < 15 °C, 1-2 h | 77% | [6] |
| Methyl 3-nitrobenzoate | Methyl benzoate | 70% HNO₃, Conc. H₂SO₄ | - | 0 °C then RT, 10 min | 53% | [7] |
| Methyl 5-methyl-2-nitrobenzoate | Methyl 3-methylbenzoate | Fuming HNO₃, Acetic anhydride | Acetic anhydride | 15 °C, 0.5 h | High selectivity | [8] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-methyl-5-nitrobenzoate via Esterification[1]
This protocol details the synthesis of methyl 2-methyl-5-nitrobenzoate from 2-methyl-5-nitrobenzoic acid.
Materials:
-
2-methyl-5-nitrobenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate (EA)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2-methyl-5-nitrobenzoic acid (15 g, 82.8 mmol) and potassium carbonate (17.2 g, 124.2 mmol) in N,N-dimethylformamide (75 mL) in a dry round-bottom flask.
-
Slowly add iodomethane (6.7 mL) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature overnight (approximately 12 hours).
-
After completion of the reaction, pour the mixture into water (500 mL).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-methyl-5-nitrobenzoate.
-
The reported yield for this procedure is 94% (15.3 g) as a yellow solid.
Protocol 2: Synthesis of Methyl 3-nitrobenzoate via Nitration of Methyl Benzoate[5]
This protocol describes the synthesis of methyl 3-nitrobenzoate by the nitration of methyl benzoate.
Materials:
-
Methyl benzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Cracked ice
-
Ice-cold methyl alcohol
Procedure:
-
In a 2-L round-bottom flask fitted with a mechanical stirrer, place 400 cc of concentrated sulfuric acid and cool to 0 °C.
-
Add 204 g (1.5 moles) of pure methyl benzoate to the cooled sulfuric acid.
-
Cool the mixture to 0–10 °C in an ice bath.
-
Gradually add a pre-mixed and cooled mixture of 125 cc of concentrated nitric acid and 125 cc of concentrated sulfuric acid via a dropping funnel, maintaining the reaction temperature between 5–15 °C. The addition should take about one hour.
-
After the addition is complete, continue stirring for an additional fifteen minutes.
-
Pour the reaction mixture onto 1300 g of cracked ice to precipitate the crude product.
-
Filter the solid product via suction and wash with water.
-
To remove impurities, agitate the crude product with 200 cc of ice-cold methyl alcohol, filter by suction, and wash with another 100 cc portion of cold methyl alcohol.
-
Dry the solid to obtain methyl m-nitrobenzoate.
-
The reported yield is 81–85% (220–230 g) of a nearly colorless product.
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic routes discussed.
Caption: General synthetic strategies for methyl methyl-nitrobenzoate isomers.
Caption: Examples of specific synthesis routes with reported yields.
Discussion and Comparison of Routes
The choice between the two primary synthetic strategies depends on several factors, including the availability of starting materials, desired regioselectivity, and scalability.
Esterification of Substituted Nitrobenzoic Acids: This approach is generally preferred when the desired substituted nitrobenzoic acid is commercially available or can be synthesized with high regioselectivity. The esterification step itself, often a Fischer esterification or a reaction with an alkyl halide in the presence of a base, typically proceeds with high yields (often exceeding 90%).[1][2][3][4] This route offers a more controlled and predictable synthesis of a specific isomer, minimizing the formation of difficult-to-separate isomeric byproducts.
Nitration of Methyl Toluate Isomers: Direct nitration of a methyl toluate can be a more convergent approach, but it often leads to a mixture of isomers. The directing effects of the methyl (ortho-, para-directing) and methyl ester (meta-directing) groups are crucial.
-
Nitration of Methyl m-Toluate: The methyl and ester groups direct to the 2-, 4-, and 6-positions. The nitration of methyl 3-methylbenzoate has been shown to be a viable route to methyl 5-methyl-2-nitrobenzoate with high selectivity when using a nitrating mixture of fuming nitric acid and acetic anhydride.[8] This "greener" nitration method avoids the use of sulfuric acid.
-
Nitration of Methyl o- and p-Toluates: The nitration of these isomers is expected to yield a mixture of products, making purification challenging. For instance, nitration of methyl p-toluate would be expected to yield a mixture of methyl 4-methyl-2-nitrobenzoate and methyl 4-methyl-3-nitrobenzoate. The separation of these isomers can be complex and may lead to lower overall yields of the desired product.
References
- 1. Methyl 5-nitro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Methyl 3-methyl-4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. southalabama.edu [southalabama.edu]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of Synthesized Methyl 2-methyl-3-nitrobenzoate
This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized Methyl 2-methyl-3-nitrobenzoate. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental protocols and presents comparative data to aid in the selection of appropriate purity verification methods.
This compound serves as a crucial intermediate in organic synthesis, notably in the preparation of pharmaceuticals like Lenalidomide. Its purity is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final products. This guide details several analytical methods to quantify purity and identify potential impurities, such as residual starting materials or isomeric byproducts.
Workflow for Purity Assessment
The logical flow for comprehensive purity analysis of a synthesized compound involves preliminary checks followed by more rigorous quantitative and structural confirmation techniques. If impurities are detected, a purification step is necessary before final characterization.
Caption: Workflow for the purity assessment of this compound.
Comparison of Purity Assessment Techniques
The choice of analytical method depends on the required accuracy, the nature of potential impurities, and available instrumentation. The following table summarizes the most common techniques.
| Technique | Information Provided | Typical Result for Pure Sample | Advantages | Disadvantages |
| Melting Point | Purity indication based on melting range. | Sharp range, e.g., 62-65 °C or 65-69 °C. | Fast, inexpensive, requires minimal sample. | Not quantitative; impurities may not significantly depress the melting point. |
| HPLC | Quantitative purity, separation of non-volatile impurities. | Single major peak (>98% area). | High sensitivity and resolution, quantitative, suitable for non-volatile compounds. | Requires method development, more expensive than TLC/MP. |
| GC-MS | Quantitative purity, separation of volatile impurities, structural information from mass spectrum. | Purity >98% by GC. Mass spectrum confirms molecular weight (195.17 g/mol ) and fragmentation. | High resolution, provides molecular weight, identifies volatile impurities. | Not suitable for thermally labile or non-volatile compounds. |
| ¹H & ¹³C NMR | Unambiguous structural confirmation and identification of impurities with distinct proton/carbon environments. | Spectrum matches the reference for this compound. | Provides detailed structural information, can quantify impurities if internal standard is used. | Lower sensitivity than chromatographic methods, requires more sample, expensive instrumentation. |
| TLC | Qualitative assessment of purity and reaction progress. | Single spot with a specific Rf value. | Simple, fast, inexpensive, uses minimal material. | Not quantitative, lower resolution than HPLC/GC. |
Comparative Data: Pure Product vs. Potential Impurities
This table illustrates how different analytical techniques can distinguish the desired product from common impurities, such as the unreacted starting material or a possible isomeric byproduct.
| Technique | This compound (Product) | 2-Methyl-3-nitrobenzoic Acid (Starting Material) | Alternative: Methyl 3-nitrobenzoate |
| Molecular Weight | 195.17 g/mol | 181.15 g/mol | 181.15 g/mol |
| Melting Point (°C) | 62-69 °C | ~154 °C | 78-80 °C |
| ¹H NMR (CDCl₃) | Signals for -OCH₃ (~3.9 ppm), Ar-CH₃ (~2.6 ppm), and aromatic protons (3H). | Absence of -OCH₃ signal; presence of a broad -COOH signal (>10 ppm). | Absence of Ar-CH₃ signal; distinct aromatic proton splitting pattern. |
| HPLC Retention | Specific retention time under defined conditions. | Shorter retention time (more polar) on a reverse-phase column. | Different retention time. |
| GC-MS (m/z) | M⁺ at 195. Key fragments at 178, 164. | M⁺ at 181. Different fragmentation pattern. | M⁺ at 181. Different fragmentation pattern. |
Experimental Protocols
Melting Point Determination
-
Methodology: A small amount of the dried, crystalline sample is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised slowly (1-2 °C per minute) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.
-
Purity Indication: A pure sample will exhibit a sharp melting range (typically < 2 °C). Impurities tend to depress and broaden the melting range.
High-Performance Liquid Chromatography (HPLC)
-
Methodology: A reverse-phase HPLC method is effective for analyzing this compound and its potential non-volatile impurities.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% phosphoric or formic acid). A typical isocratic condition could be 50:50 (v/v) acetonitrile:acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Methodology: GC-MS is ideal for identifying volatile impurities and confirming the molecular weight of the product.
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., SPB-1), 30 m x 0.25 mm ID, 1.0 µm film thickness.
-
Carrier Gas: Helium.
-
Oven Program: Start at 180°C, hold for 4 minutes, then ramp to 220°C at 20°C/min, and hold for 19 minutes.
-
Ionization: Electron Impact (EI).
-
Sample Preparation: Dissolve the sample in a volatile solvent like methylene chloride or ethyl acetate.
-
-
Data Analysis: The gas chromatogram provides purity based on peak area. The mass spectrometer provides a fragmentation pattern and the molecular ion peak, which should correspond to the molecular weight of this compound (195.17 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis (¹H NMR): For this compound, the spectrum should show:
-
A singlet for the methyl ester protons (-COOCH₃).
-
A singlet for the aromatic methyl protons (Ar-CH₃).
-
A set of multiplets or doublets/triplets in the aromatic region corresponding to the three protons on the benzene ring. The integration of these peaks should be in a 3:3:3 ratio.
-
-
Data Analysis (¹³C NMR): The spectrum should show nine distinct carbon signals, including signals for the ester carbonyl, the two methyl groups, and the six aromatic carbons. The chemical shifts should be compared against a reference spectrum or database. The presence of unexpected signals may indicate impurities.
Validating the Molecular Architecture: A Comparative Guide to the 2D NMR Analysis of Methyl 2-methyl-3-nitrobenzoate
Introduction
In the realm of chemical research and pharmaceutical development, the precise structural elucidation of a molecule is paramount. An unambiguous understanding of a compound's three-dimensional arrangement is fundamental to predicting its chemical behavior, biological activity, and potential applications. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy as a primary tool for the structural validation of Methyl 2-methyl-3-nitrobenzoate, a substituted aromatic compound. We will delve into the application of key 2D NMR techniques, compare their utility against other analytical methods, and provide a detailed experimental protocol for researchers.
The Power of 2D NMR in Structural Elucidation
One-dimensional (1D) NMR spectroscopy provides foundational information about the chemical environment of magnetically active nuclei. However, for complex molecules, significant signal overlap can obscure crucial structural details. 2D NMR spectroscopy overcomes this limitation by introducing a second frequency dimension, which helps to resolve overlapping signals and reveal interactions between different nuclei within the molecule.[1] For the structural validation of this compound, the following 2D NMR experiments are indispensable:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. This is invaluable for piecing together fragments of the molecule by identifying neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). It provides a definitive link between the proton and carbon skeletons of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds. These long-range correlations are crucial for connecting molecular fragments and confirming the overall connectivity of the molecule.
Predicted 2D NMR Correlations for this compound
While public databases do not currently feature a complete set of 2D NMR spectra for this compound, we can predict the expected correlations based on its known structure and spectral data from analogous compounds. These predictions serve as a benchmark for experimental data.
Structure of this compound:
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlations (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |
| H4 | ~7.8 | C4: ~125 | H5 | H4 ↔ C4 | H4 ↔ C2, C6, C=O |
| H5 | ~7.5 | C5: ~129 | H4, H6 | H5 ↔ C5 | H5 ↔ C1, C3 |
| H6 | ~7.9 | C6: ~135 | H5 | H6 ↔ C6 | H6 ↔ C2, C4 |
| Ar-CH₃ | ~2.6 | Ar-CH₃: ~18 | - | Ar-CH₃ ↔ Ar-CH₃ | Ar-CH₃ ↔ C1, C2, C6 |
| O-CH₃ | ~3.9 | O-CH₃: ~53 | - | O-CH₃ ↔ O-CH₃ | O-CH₃ ↔ C=O |
| C1 | - | ~133 | - | - | - |
| C2 | - | ~140 | - | - | - |
| C3 | - | ~148 | - | - | - |
| C=O | - | ~165 | - | - | - |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool for complete structural elucidation, it is often used in conjunction with other analytical methods. The following table compares the information provided by 2D NMR with that of mass spectrometry and infrared spectroscopy.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity (through-bond correlations), stereochemistry, and 3D structure in solution. | Provides a complete and unambiguous structural assignment. | Requires a relatively large amount of pure sample and can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (high-resolution MS), fragmentation patterns that suggest structural motifs. | High sensitivity, requires very small amounts of sample. | Does not provide definitive connectivity or stereochemical information. |
| Infrared (IR) Spectroscopy | Presence or absence of specific functional groups (e.g., C=O, NO₂, C-O). | Fast, non-destructive, and provides a quick overview of functional groups present. | Provides limited information about the overall molecular skeleton and connectivity. |
Experimental Protocol for 2D NMR Analysis
Acquiring high-quality 2D NMR data is crucial for accurate structural validation. The following is a generalized protocol for the analysis of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of pure this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
-
-
Instrument Setup and 1D NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shift range and assess sample concentration and purity.
-
Acquire a 1D ¹³C NMR spectrum to identify the carbon chemical shifts.
-
-
2D NMR Data Acquisition:
-
COSY: Set up a standard gradient-selected COSY (gCOSY) experiment. Typical parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension (t₁), and 8-16 scans per increment.
-
HSQC: Set up a standard gradient-selected, sensitivity-enhanced HSQC experiment. The spectral widths should cover the full proton and carbon chemical shift ranges. Key parameters include setting the one-bond coupling constant (¹JCH) to an average value of ~145 Hz.
-
HMBC: Set up a standard gradient-selected HMBC experiment. The spectral widths should encompass the full proton and carbon chemical shift ranges. The long-range coupling constant (ⁿJCH) is typically optimized for values between 4-10 Hz.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., sine-bell) to the raw data in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectra.
-
Calibrate the chemical shift axes using the residual solvent signal or an internal standard.
-
Analyze the cross-peaks in each 2D spectrum to establish the correlations outlined in Table 1 and build the molecular structure.
-
Workflow for 2D NMR Structural Validation
The following diagram illustrates the logical workflow for the structural validation of an organic compound using 2D NMR spectroscopy.
Caption: Workflow for 2D NMR based structural validation.
This comprehensive approach, integrating various 2D NMR techniques, provides an unparalleled level of confidence in the structural assignment of this compound, which is essential for its further study and application in scientific research.
References
A Comparative Computational Analysis of Methyl 2-methyl-3-nitrobenzoate and its Isomer for Applications in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed computational and physicochemical comparison of Methyl 2-methyl-3-nitrobenzoate and a key structural isomer, Methyl 4-methyl-3-nitrobenzoate. The data presented herein is intended to assist researchers in understanding the subtle yet significant differences in their electronic and structural properties, which can influence their reactivity and suitability as intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Methyl 4-methyl-3-nitrobenzoate is presented in Table 1. These experimental values provide a baseline for understanding the physical characteristics of these compounds.
| Property | This compound | Methyl 4-methyl-3-nitrobenzoate |
| CAS Number | 59382-59-1 | 7356-11-8[1] |
| Molecular Formula | C₉H₉NO₄ | C₉H₉NO₄[1] |
| Molecular Weight | 195.17 g/mol | 195.17 g/mol [1] |
| Melting Point | 62-65 °C | Not available |
| Boiling Point | 320 °C at 760 mmHg | Not available |
| Appearance | Yellow crystalline powder | Solid |
| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, acetone, chloroform. | Soluble in methanol.[2] |
Computational Analysis: A Methodological Overview
Experimental Protocols
Computational Methodology Protocol
-
Molecular Modeling : The initial 3D structures of this compound and Methyl 4-methyl-3-nitrobenzoate are to be constructed using a molecular builder such as GaussView.
-
Geometry Optimization : The geometries of the molecules should be optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[5] The optimization calculations should be performed to locate the global minimum on the potential energy surface.
-
Frequency Analysis : To confirm that the optimized structures correspond to true energy minima, frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies will confirm that the structures are stable.
-
Calculation of Electronic Properties : Following successful optimization, single-point energy calculations are performed to determine key electronic properties, including:
-
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies : These are crucial for understanding the molecule's reactivity, with the HOMO energy correlating with its electron-donating ability and the LUMO energy with its electron-accepting ability. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP) Map : This provides a visual representation of the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
-
Dipole Moment : This vector quantity indicates the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
-
The following diagram illustrates the workflow for this computational analysis.
References
Safety Operating Guide
Proper Disposal of Methyl 2-methyl-3-nitrobenzoate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 2-methyl-3-nitrobenzoate, a common reagent in organic synthesis. Adherence to these protocols is essential for maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety and handling precautions for this compound. While it is not classified as a hazardous substance, proper laboratory practices should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[1]
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[3]
In all cases of exposure, seek medical attention if symptoms persist.[2]
Spill and Leak Management
In the event of a spill, follow these steps to ensure safe containment and cleanup:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure adequate ventilation.[4]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4] Avoid allowing the product to enter drains.
-
Cleanup: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[1]
-
Decontamination: Clean the affected area thoroughly with a suitable solvent and then wash with soap and water.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with all federal, state, and local regulations.[4]
-
Waste Identification: Clearly label the waste container with the chemical name: "Waste this compound."
-
Containerization:
-
Use a dedicated, sealable, and properly labeled waste container. Do not mix with other waste materials.
-
Keep the container tightly closed in a dry, cool, and well-ventilated area.[1]
-
-
Waste Collection:
-
For small quantities generated in the laboratory, collect the waste in the designated container.
-
For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.
-
-
Final Disposal:
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[1][2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C9H9NO4 | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
| Melting Point | 62 - 65 °C (143.6 - 149 °F) | [1] |
| Boiling Point | Not available | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
